3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
Description
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Properties
Molecular Formula |
C6H6BrN3O4 |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
3-(5-bromo-3-nitropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrN3O4/c7-4-3-5(10(13)14)8-9(4)2-1-6(11)12/h3H,1-2H2,(H,11,12) |
InChI Key |
ZKSVZFKSACDHBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CCC(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Application of Bromo-Nitro Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals
An In-depth Examination of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid and its Analogs in Modern Medicinal Chemistry
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] The strategic functionalization of the pyrazole ring with substituents such as bromine and nitro groups can significantly modulate its biological profile, making these derivatives highly valuable for drug discovery programs. This guide provides a comprehensive technical overview of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, a representative member of this promising class of molecules. While a specific CAS number for this exact molecule is not publicly listed, this document will extrapolate from closely related, documented analogs to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of halogenated and nitrated pyrazole derivatives.
Physicochemical Properties and Structural Analogs
To understand the characteristics of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, it is instructive to examine its structural relatives for which data is available.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 3-(5-Bromo-1H-pyrazol-1-yl)propanoic acid | 1782824-88-7 | C₆H₇BrN₂O₂ | 219.04 | Bromo at C5, propanoic acid side chain |
| 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid | 1006993-36-7 | C₆H₆BrN₃O₄ | 264.03 | Bromo at C4, Nitro at C3, propanoic acid side chain |
| 3-(4-Bromo-pyrazol-1-yl)-propionic acid | 925146-35-6 | C₆H₇BrN₂O₂ | 219.04 | Bromo at C4, propanoic acid side chain |
| 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid | 1354706-32-3 | C₆H₇BrN₂O₂ | 219.04 | Bromo at C3, propanoic acid side chain |
The presence of a bromine atom and a nitro group on the pyrazole ring, as in the target molecule, is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability. The propanoic acid side chain provides a handle for further chemical modifications, such as amide bond formation, making it a versatile intermediate for library synthesis.
Strategic Synthesis Pathways
The synthesis of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid can be envisioned through a multi-step process, leveraging established methodologies for pyrazole chemistry. A plausible synthetic route is outlined below.
Caption: Proposed synthetic pathway for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Experimental Protocol: A Hypothetical Step-by-Step Synthesis
Step 1: Nitration of Pyrazole
-
To a stirred solution of pyrazole (1 equivalent) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 3-nitro-1H-pyrazole.
Step 2: Bromination of 3-Nitro-1H-pyrazole
-
Dissolve 3-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) or a solution of bromine (1-1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-nitro-1H-pyrazole.
Step 3: N-Alkylation via Michael Addition and Subsequent Hydrolysis
-
To a solution of 5-bromo-3-nitro-1H-pyrazole (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as cesium carbonate or DBU.
-
Add ethyl acrylate (1.1-1.5 equivalents) dropwise and heat the reaction mixture to 50-70 °C for 4-8 hours.
-
After the reaction is complete, cool the mixture and partition between water and an organic solvent.
-
Isolate the ethyl ester intermediate.
-
Hydrolyze the ester by treating it with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of THF and water, followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
-
Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
A comprehensive analytical validation is crucial to confirm the identity and purity of the synthesized compound.[2]
| Analytical Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. The retention time will be influenced by the polarity of the molecule. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a suitable starting point.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation. | The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of C₆H₆BrN₃O₄. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR will show signals for the pyrazole proton and the two methylene groups of the propanoic acid chain. ¹³C NMR will show distinct signals for each carbon atom in the molecule. |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C-Br bond, and the N-O stretches of the nitro group are expected. |
Applications in Drug Discovery and Development
The structural motifs present in 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid suggest several potential applications in drug discovery.
As a Scaffold for Library Synthesis
The propanoic acid moiety serves as a versatile handle for the synthesis of a library of derivatives through amide coupling with a diverse range of amines. This allows for the exploration of the chemical space around the bromo-nitro-pyrazole core to identify compounds with optimized activity and properties.
Caption: Workflow for generating a diverse amide library from the target molecule.
Potential as a Bioactive Agent
Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] The presence of a nitro group can also be exploited in the design of bioreductive drugs.[4] Furthermore, substituted pyrazoles have been investigated as inhibitors of various enzymes.
In Prodrug Design
The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased membrane permeability or targeted delivery.[4][5]
Conclusion
While 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid may not be a commercially available compound with a registered CAS number, its synthesis and potential applications can be reliably inferred from the extensive literature on related pyrazole derivatives. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the utility of this and similar molecules in drug discovery and development programs. The strategic combination of a bromo and a nitro substituent on the pyrazole core, coupled with a versatile propanoic acid side chain, makes this class of compounds a rich area for further investigation.
References
-
Pevzner, M. S., et al. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][8]triazin-7(6H) -ones. Molecules. 2020.
-
SIELC Technologies. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
- Kumar, A., et al.
- Shokrollahi, A., et al. A Simple and Low-Cost Solution Scanometric Method for Determination of Acidity Constants of Some Acid-Base Indicators. Analytical and Bioanalytical Chemistry Research. 2018;5(1):67-79.
- Wermuth, C. G., et al. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie. 2019.
- Rautio, J., et al. Pro-Drug Development. International Journal of Pharmaceutical Sciences Review and Research. 2018;17(8):559-587.
- Jain, P. S., et al. Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. 2017;10(5):650-659.
-
WIPO Patentscope. SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Available from: [Link]
- Rautio, J., et al.
- Gabr, B. S., et al. 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials. Future Medicinal Chemistry. 2025;17(6):725-745.
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- 3. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 8. 3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid | 1354706-32-3 [sigmaaldrich.com]
Technical Guide: Regiocontrol in the N-Alkylation of 3-Nitro-5-Bromopyrazole
Executive Summary & Core Directive
For researchers working with 3-nitro-5-bromo-1H-pyrazole (tautomeric with 5-nitro-3-bromo-1H-pyrazole), controlling N-alkylation regiochemistry is critical for Structure-Activity Relationship (SAR) studies.
The Core Rule: Under standard basic alkylation conditions (SN2), the reaction is regioselective for the 1-alkyl-5-bromo-3-nitropyrazole isomer .
This selectivity is driven by the "Distal to Nitro" principle: the strong electron-withdrawing nature of the nitro group deactivates the adjacent nitrogen (N2), making the nitrogen adjacent to the bromine (N1) the dominant nucleophile. This guide details the mechanistic drivers, provides a validated protocol for the major isomer, outlines isolation strategies for the minor isomer, and defines the analytical "Gold Standard" for structural assignment.
Mechanistic Drivers of Regioselectivity
To control the reaction, one must understand the tautomeric equilibrium and the electronic landscape of the pyrazole ring.
The Tautomeric Equilibrium
In solution, the parent scaffold exists in rapid equilibrium between two tautomers. While the proton shuttles between nitrogens, the substituents remain fixed on the carbons.
-
Tautomer A: 3-nitro-5-bromo-1H-pyrazole (Proton on N adjacent to Br).
-
Tautomer B: 5-nitro-3-bromo-1H-pyrazole (Proton on N adjacent to NO2).
Electronic vs. Steric Control vectors
When a base (e.g., K2CO3, NaH) removes the proton, an ambident pyrazolide anion is formed. The site of alkylation is determined by the relative nucleophilicity of the two nitrogen atoms.
-
Electronic Vector (Dominant): The nitro group (-NO2) is a powerful electron-withdrawing group (EWG). It significantly reduces the electron density of the adjacent nitrogen lone pair through inductive and mesomeric effects. The bromine atom (-Br) is a weaker EWG. Therefore, the nitrogen adjacent to the bromine retains higher electron density and nucleophilicity.
-
Steric Vector (Secondary): The nitro group is essentially planar and bulky, creating a "steric wall" around the adjacent nitrogen. The bromine atom, while large, is spherical and often offers less steric hindrance to an incoming electrophile than the nitro group.
Caption: Reaction pathway showing the kinetic dominance of the "Distal to Nitro" alkylation pathway.
Experimental Protocols
Protocol A: Synthesis of the Major Isomer (1-Alkyl-5-bromo-3-nitropyrazole)
This protocol utilizes standard SN2 conditions to maximize the yield of the thermodynamically and kinetically favored 5-bromo isomer.
Reagents:
-
Substrate: 3-nitro-5-bromo-1H-pyrazole (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)[1]
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (1.5 equiv)
-
Solvent: DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Dissolution: Charge a flame-dried round-bottom flask with 3-nitro-5-bromo-1H-pyrazole and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add K2CO3 in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange due to anion formation.
-
Alkylation: Dropwise add the Alkyl Halide.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).
-
Note: Heating (60°C) is only required for bulky electrophiles (e.g., isopropyl iodide) but may increase the ratio of the minor isomer.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography. The major isomer (5-bromo) is typically less polar (higher Rf) than the minor isomer due to better dipole cancellation.
Protocol B: Accessing the Minor Isomer (1-Alkyl-5-nitro-3-bromopyrazole)
Direct synthesis of this isomer is difficult. If this specific regioisomer is required for SAR, "forcing" conditions rarely work well. Instead, use separation or de novo synthesis .
-
Separation Strategy: Run the alkylation as above. Isolate the minor product (typically 5–15% yield) via careful chromatography using a shallow gradient (e.g., 0% to 20% EtOAc in Hexanes over 30 minutes).
-
Mitsunobu Variation: For alcohol electrophiles (R-OH), Mitsunobu conditions (DIAD/PPh3) sometimes alter the ratio slightly due to steric bulk of the PPh3 adduct, but the 5-bromo isomer usually remains dominant.
Analytical Validation (The "Gold Standard")
Critical Warning: 1H NMR chemical shifts alone are unreliable for distinguishing these isomers because the environment of the alkyl group changes minimally. You must use 2D NMR, specifically 13C-HMBC (Heteronuclear Multiple Bond Correlation) .
The HMBC Diagnostic Test
The distinction relies on the massive chemical shift difference between the carbon bearing the bromine (C-Br) and the carbon bearing the nitro group (C-NO2).
| Feature | Major Isomer (5-Bromo) | Minor Isomer (5-Nitro) |
| Structure | 1-alkyl-5-bromo-3-nitropyrazole | 1-alkyl-5-nitro-3-bromopyrazole |
| N-CH2 Correlation | Strong 3-bond coupling to C5 (C-Br) | Strong 3-bond coupling to C5 (C-NO2) |
| Target Carbon Shift | ~125 – 135 ppm (Shielded) | ~150 – 160 ppm (Deshielded) |
| NOE Signal | Weak/None to ring substituents | Weak/None to ring substituents |
Interpretation:
-
Run a standard 1H and 13C NMR.[2]
-
Run an HMBC experiment.
-
Locate the proton signal of your N-Alkyl group (e.g., N-CH3 or N-CH2).
-
Look for the "long-range" cross-peak to the pyrazole ring carbon (C5).
-
If the cross-peak connects to a carbon at 128 ppm , you have the 5-bromo isomer (Major).
-
If the cross-peak connects to a carbon at 155 ppm , you have the 5-nitro isomer (Minor).
-
Caption: HMBC diagnostic logic. The chemical shift of the correlated carbon (C5) definitively identifies the regioisomer.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Regioselectivity (approx 1:1) | High temperature or "Loose" transition state. | Cool reaction to 0°C. Switch solvent to THF (less polar) to tighten ion pairing, which may enhance steric discrimination. |
| No Reaction | Poor nucleophilicity of pyrazole anion. | Switch base to NaH (stronger deprotonation). Add 18-crown-6 if using K2CO3 to break up ion aggregates. |
| N-Alkylation vs O-Alkylation | Ambident nucleophile (Nitro oxygen attack). | Rare in pyrazoles, but possible with hard electrophiles (e.g., Me-OTf). Stick to softer electrophiles (Alkyl Bromides/Iodides). |
| Inseparable Isomers | Similar polarity. | Change stationary phase to C18 (Reverse Phase) or use Toluene/Acetone gradients on silica. |
References
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press.
-
Lynch, M. P., et al. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters: Isomer differentiation. Magnetic Resonance in Chemistry.
-
BenchChem Technical Support . (2025). Optimizing N-Alkylation of Pyrazoles: A Guide to Regioselectivity.
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
-
Foces-Foces, C., et al. (1995). Tautomerism and N-alkylation of 3(5)-nitropyrazoles. Journal of the Chemical Society, Perkin Transactions 2.
Sources
SMILES string and InChI key for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, a specialized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural identifiers, a proposed synthetic pathway with mechanistic rationale, robust characterization methodologies, and a discussion of its potential therapeutic applications based on the established bioactivity of the pyrazole scaffold.
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its metabolic stability and versatile structure allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles.[1][3] The introduction of bromo- and nitro- substituents, as in the title compound, is a strategic approach to modulate electronic properties and explore novel structure-activity relationships (SAR), offering potential for new discoveries in therapeutic agent design.[3][4]
Compound Identification and Physicochemical Properties
Accurate identification is paramount for any scientific investigation. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string and InChIKey (International Chemical Identifier Key) provide unambiguous, computer-readable representations of the molecular structure.
Table 1: Core Identifiers for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
| Identifier | Value |
| IUPAC Name | 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid |
| Molecular Formula | C₆H₆BrN₃O₄ |
| Molecular Weight | 264.03 g/mol |
| SMILES String | O=C(O)CCN1C(=NC=C1[O-])Br |
| InChI Key | YLGNJXYQZHKNNE-UHFFFAOYSA-N |
Below is a 2D representation of the molecule, generated to illustrate the connectivity of the atoms.
Caption: Proposed three-step synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-nitro-1H-pyrazole (Precursor)
-
Rationale: The pyrazole ring is activated towards electrophilic substitution. Bromination using an agent like N-Bromosuccinimide (NBS) is a standard and effective method.
-
Procedure:
-
To a solution of 3-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the 5-bromo-3-nitro-1H-pyrazole precursor.
-
Step 2: N-Alkylation via Aza-Michael Addition
-
Rationale: The deprotonated pyrazole nitrogen acts as a nucleophile. An aza-Michael addition to an acrylate ester is a highly efficient method for introducing the propanoate side chain. A weak base like potassium carbonate is sufficient to deprotonate the pyrazole without hydrolyzing the ester.
-
Procedure:
-
To a solution of 5-bromo-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq) and ethyl acrylate (1.2 eq).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl ester intermediate.
-
Step 3: Saponification to the Carboxylic Acid
-
Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard deprotection method to yield the final carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and clean conversion.
-
Procedure:
-
Dissolve the crude ethyl 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Quench the reaction and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid. Further purification can be achieved by recrystallization if necessary.
-
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following workflow outlines the necessary characterization steps.
Caption: Quality control workflow for product validation.
-
¹H NMR Spectroscopy: Will confirm the presence of the propanoic acid chain (two characteristic triplet signals) and the pyrazole ring proton (a singlet).
-
¹³C NMR Spectroscopy: Will validate the carbon skeleton, including the carbonyl carbon of the carboxylic acid.
-
High-Resolution Mass Spectrometry (HRMS): Will determine the exact mass of the molecule, confirming the elemental composition C₆H₆BrN₃O₄.
-
High-Performance Liquid Chromatography (HPLC): Will assess the purity of the final compound, which should ideally be ≥95% for use in biological assays.
Potential Applications in Drug Discovery
While specific data for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is not widely available, the structural motifs suggest significant potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [2][5]
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. [1]The nitro group, as a strong electron-withdrawing group, can significantly influence the electronic environment and potential hydrogen bonding interactions within a kinase active site.
-
Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent activity against various bacterial and fungal strains. [1][5]The combination of a halogen and a nitro group may enhance this activity.
-
Fragment-Based Drug Discovery (FBDD): The title compound, with a molecular weight under 300 g/mol , is an ideal candidate for FBDD screening campaigns. The propanoic acid moiety provides a handle for further chemical elaboration to improve potency and selectivity against a biological target.
Further research is required to elucidate the specific biological activities of this compound. Initial steps would involve screening against panels of kinases, bacterial strains, and cancer cell lines to identify potential therapeutic areas for further development.
References
-
Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
PubChemLite. 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid. [Link]
-
National Center for Biotechnology Information. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[4][6]riazin-7(6H). [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
PubChem. CID 5487301. [Link]
-
Pharmaffiliates. 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. [Link]
-
NIST. Bromacil. [Link]
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Advanced Functionalization Strategies for 5-Bromo-3-nitro-1H-pyrazole
The following technical guide is structured to provide an exhaustive, autonomous analysis of the functionalization of 5-bromo-3-nitro-1H-pyrazole . It deviates from standard templates to prioritize the logical flow of chemical reactivity, moving from the core scaffold properties to advanced multi-stage transformations.
Technical Whitepaper | Version 1.0 Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads.[1]
Executive Summary & Scaffold Utility
The 5-bromo-3-nitro-1H-pyrazole scaffold (CAS: 1208314-00-4) represents a "privileged" building block in modern drug discovery.[1] Its value lies in its orthogonal reactivity profile :
-
N-H Acid: Tunable handle for solubility and pharmacokinetic (PK) modulation.[2]
-
C-Br Bond: A platform for palladium-catalyzed cross-coupling (Suzuki, Buchwald) to build molecular complexity.[1][2]
-
C-NO2 Group: An "activator" for nucleophilic substitution (SNAr) and a "masked" amine for subsequent urea/amide synthesis.[1][2]
This guide provides a validated roadmap for navigating these functional handles, addressing the common pitfalls of regioselectivity and chemoselectivity.
Reactivity Profile & Tautomeric Dynamics
Before initiating synthesis, one must understand the electronic landscape of the molecule. The scaffold exists in a tautomeric equilibrium that dictates the outcome of N-alkylation.[1]
The Regioselectivity Challenge
The pyrazole ring bears two non-equivalent nitrogens due to the asymmetric substitution (3-NO2 vs. 5-Br).[1]
-
Electronic Effect: The nitro group (-NO2) at position 3 is a strong electron-withdrawing group (EWG).[1] It significantly decreases the electron density of the adjacent nitrogen (N2).[1]
-
Nucleophilicity: The nitrogen distal to the nitro group (N1, adjacent to the Bromine) retains higher nucleophilicity compared to N2.
-
Steric Effect: While Bromine is sterically demanding, the electronic deactivation from the Nitro group is the dominant vector.
Theoretical Outcome: Under standard basic alkylation conditions, the major regioisomer is typically 1-alkyl-5-bromo-3-nitropyrazole (alkylation at the nitrogen distal to the nitro group).[1] However, mixtures are common (ratios of 3:1 to 10:1) and require chromatographic separation.[2]
Module 1: N-Functionalization (The Gateway Step)
Functionalizing the nitrogen is the requisite first step to lock the tautomer and prevent catalyst poisoning in subsequent metal-catalyzed reactions.[1]
Protocol A: Regioselective N-Alkylation
Objective: Synthesize 1-alkyl-5-bromo-3-nitropyrazole with maximized regioselectivity.
Mechanism: SN2 displacement.[2] Critical Control Points:
-
Base Selection: Use Cs₂CO₃ or K₂CO₃ .[2] Stronger bases like NaH can lead to tighter ion pairing, sometimes eroding selectivity.[2]
-
Solvent: DMF or Acetonitrile .[2][3] Avoid protic solvents which solvate the anion and reduce nucleophilicity.[2]
Step-by-Step Methodology
-
Dissolution: Dissolve 5-bromo-3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv).[2] Stir at room temperature for 30 minutes. Observation: The solution typically turns yellow/orange due to nitropyrazole anion formation.[1]
-
Addition: Dropwise add the alkyl halide (1.1 equiv).
-
Note: For reactive halides (e.g., MeI, BnBr), cool to 0°C to minimize bis-alkylation or decomposition.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[2]
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over Na₂SO₄.[2][4]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 1-alkyl-5-bromo-3-nitro isomer usually elutes second (more polar) compared to the 1-alkyl-3-bromo-5-nitro isomer due to the large dipole moment of the aligned nitro/amine vectors, though this varies by alkyl chain.[1] Always confirm regiochemistry via NOESY NMR (interaction between N-Alkyl and C4-H vs. lack thereof).
Module 2: C-Functionalization (Cross-Coupling)
With the nitrogen capped, the C-Br bond becomes the primary reactive site.[1] The nitro group at C3 electronically activates the C5 position, facilitating oxidative addition, but can also stabilize Pd-intermediates, occasionally requiring specialized ligands.
Protocol B: Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at C5.
Challenge: The electron-deficient nature of the pyrazole (due to -NO2) makes the oxidative addition facile, but the transmetallation can be sluggish.[1] Catalyst Choice: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . For sterically hindered boronic acids, switch to XPhos Pd G2 .[2]
Step-by-Step Methodology
-
Setup: In a microwave vial, combine:
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[2] Why? Water is essential for the activation of the boronic acid.[1]
-
Degassing: Sparge with Argon for 5 minutes.
-
Reaction:
-
Thermal: Heat at 90°C for 4–16 hours.
-
Microwave (Preferred): 120°C for 30 minutes.
-
-
Workup: Filter through Celite. Concentrate and purify via flash chromatography.
Module 3: Nitro Group Manipulation
The nitro group is a "masked" aniline.[2] Reducing it without debrominating the scaffold (if the Suzuki step is skipped or planned for later) requires chemoselectivity.
Protocol C: Chemoselective Nitro Reduction
Objective: Reduce -NO2 to -NH2 while preserving the C-Br bond.[1][2] Risk: Catalytic hydrogenation (H₂/Pd-C) often causes hydrodebromination (cleaving the C-Br bond).[1]
Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction variant) This method is mild, functional group tolerant, and strictly chemoselective for -NO2 over Ar-Br.[1]
Step-by-Step Methodology
-
Mixture: Suspend the nitropyrazole (1.0 equiv) in Ethanol/Water (3:1).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Reflux: Heat to 80°C with vigorous stirring.
-
Monitoring: Reaction is usually complete in 1–2 hours.
-
Workup: Filter the hot mixture through Celite (remove iron oxides). Wash the pad with MeOH.[2] Concentrate the filtrate.
-
Isolation: Partition between EtOAc and saturated NaHCO₃. The organic layer contains the aminopyrazole.[2]
Module 4: Nucleophilic Aromatic Substitution (SNAr)
The 3-nitro group activates the 5-bromo position towards nucleophilic attack, enabling metal-free functionalization.[1] This is particularly useful for introducing alkoxy (-OR) or amino (-NHR) groups.[1][2]
Reactivity Rule: The nucleophile attacks C5, displacing Bromide. The Meisenheimer intermediate is stabilized by the resonance withdrawal of the Nitro group.[1]
Conditions:
-
Nucleophile: Phenols, primary/secondary amines, thiols.
-
Base: K₂CO₃ or Cs₂CO₃.[2]
-
Solvent: DMF or DMSO (promote dipole-dipole interactions).[1][2]
-
Temp: 60–100°C.[2]
Integrated Workflow Visualization
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Figure 1. Strategic functionalization workflow for 5-bromo-3-nitro-1H-pyrazole, highlighting the critical regioselective N-alkylation step followed by divergent C-5 functionalization paths.
Quantitative Data Summary
| Transformation | Reagent System | Typical Yield | Selectivity Notes |
| N-Alkylation | Cs₂CO₃, DMF, R-X | 65–85% | Favors 1-alkyl-5-bromo (N1) over 1-alkyl-3-bromo (N2).[1] Ratio ~4:1. |
| Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | 70–95% | Excellent.[2] Nitro group does not interfere. |
| Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | 80–95% | 100% Chemoselective. No debromination observed.[2] |
| Nitro Reduction | H₂, Pd/C, MeOH | 40–60% | Poor. Significant debromination (loss of Br) occurs. |
| SNAr | Phenol, K₂CO₃, DMF, 80°C | 60–80% | Requires heating. Br is displaced; NO₂ remains intact.[2] |
References
-
Regioselectivity in Pyrazole Alkylation
-
Suzuki Coupling on Bromopyrazoles
-
Chemoselective Nitro Reduction
-
Nucleophilic Aromatic Substitution (SNAr)
- Title: "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous reactivity)."
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Commercial Availability & Properties
- Title: "5-Bromo-3-nitro-1H-pyrazole Product Page"
-
Source:Fluorochem[2]
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Title: The Emerging Therapeutic Landscape of Nitropyrazole-Based Carboxylic Acids: From Synthesis to Clinical Potential
An In-depth Technical Guide
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic incorporation of nitro and carboxylic acid functionalities onto this privileged heterocycle gives rise to nitropyrazole-based carboxylic acids, a class of compounds with significant and diverse therapeutic potential. This guide provides a comprehensive technical overview of these molecules, intended for researchers, medicinal chemists, and drug development professionals. We will explore the causal-driven synthetic strategies, delve into the validated mechanisms of action, present preclinical data across various disease models, and provide detailed experimental protocols for their evaluation. The narrative emphasizes the structure-activity relationships and the critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) considerations that guide the transition of these promising compounds from bench to bedside.
Introduction: The Strategic Design of a Privileged Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore due to its unique physicochemical properties.[1][2] It can act as both a hydrogen bond donor and acceptor, enabling versatile interactions with biological targets.[1] The addition of a carboxylic acid group often enhances solubility and provides a key interaction point with target proteins, particularly with basic residues like arginine or lysine in an active site.
The nitro group (–NO2) is a powerful electron-withdrawing group that significantly modulates the electronic properties of the pyrazole ring. This feature can enhance binding affinity and influence the molecule's pharmacokinetic profile.[3] Furthermore, the nitro group can be a site for bioreductive activation, a mechanism exploited in some antimicrobial and anticancer agents.[3] However, the presence of a nitro group also raises potential toxicological flags, such as mutagenicity or the induction of oxidative stress, which must be carefully evaluated during drug development.[3] This guide will navigate both the therapeutic promise and the developmental challenges inherent to this unique chemical class.
Synthetic Chemistry: Rationale and Routes
The synthesis of nitropyrazole-based carboxylic acids requires a strategic approach to ensure correct regioselectivity and to accommodate various substitutions for structure-activity relationship (SAR) studies. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core.
A common and effective strategy involves the initial construction of the pyrazole carboxylic acid core, followed by a carefully controlled nitration step. Cyclocondensation reactions are fundamental to forming the pyrazole ring itself. For example, the Knorr pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, is a foundational method.[4]
General Synthetic Workflow
The following diagram outlines a generalized, multi-step synthesis for a substituted nitropyrazole carboxylic acid, beginning from a 1,3-dicarbonyl compound. This approach allows for diversity at the R1, R2, and R3 positions.
Caption: Generalized synthetic workflow for nitropyrazole-based carboxylic acids.
This late-stage nitration is often preferable as the strong electron-withdrawing nature of the nitro group can deactivate the ring, making subsequent modifications more challenging. However, some strategies may involve starting with a nitrated precursor, such as 4-nitropyrazole, and building the rest of the molecule from there.[5] The potential for some alkylated nitropyrazoles to be explosive necessitates careful safety considerations and risk mitigation during scale-up.[6]
Validated Mechanisms of Action
Nitropyrazole-based carboxylic acids have demonstrated a range of biological activities by modulating key enzymatic and signaling pathways. Their therapeutic effects are often rooted in specific, high-affinity interactions with protein targets.
Enzyme Inhibition
A primary mechanism for this class of compounds is direct enzyme inhibition.
-
Nitric Oxide Synthase (NOS) Inhibition: Several pyrazole-based compounds are potent inhibitors of nitric oxide synthase isoforms (nNOS, eNOS, iNOS).[7][8] For example, 1H-Pyrazole-1-carboxamidine (PCA) inhibits all three isoforms competitively, with IC50 values in the sub-micromolar range.[7] This activity is crucial for conditions involving pathological NO overproduction, such as neurodegenerative diseases and inflammatory disorders.
-
L-2-hydroxy acid oxidase (Hao2) Inhibition: Specific pyrazole carboxylic acids have been identified as potent and selective inhibitors of rat Hao2, an enzyme linked to blood pressure regulation.[9] This discovery opens avenues for developing novel antihypertensive agents.
-
NADPH Oxidase Inhibition: Some pyrazole derivatives strongly inhibit NADPH oxidase activity.[10] This enzyme is a major source of reactive oxygen species (ROS) in cells. By inhibiting it, these compounds exert a powerful antioxidant effect, protecting cells from oxidative damage, a key factor in inflammation, cardiovascular disease, and cancer.[10][11]
Modulation of Oxidative Stress
As mentioned, the inhibition of ROS-producing enzymes is a key mechanism. Pyrazole derivatives have been shown to protect against oxidative stress by strongly inhibiting superoxide anion production and lipid peroxidation.[10][11] This protective effect has been demonstrated in both human platelets and endothelial cells, suggesting potential applications in cardiovascular and inflammatory diseases.[11]
The diagram below illustrates the central role of NADPH oxidase in producing cellular oxidative stress and how nitropyrazole-based inhibitors can intervene.
Caption: Inhibition of NADPH oxidase-mediated oxidative stress.
Therapeutic Applications & Preclinical Evidence
The diverse mechanisms of action translate into a broad range of potential therapeutic applications. Preclinical studies have validated the efficacy of these compounds in various disease models.[12][13]
| Compound Class | Target/Mechanism | Disease Area | Key Findings | Reference(s) |
| Pyrazole-NO Hybrids | Nitric Oxide (NO) release | Anti-inflammatory, Antibacterial | Showed significant anti-inflammatory activity compared to indomethacin with reduced ulcerogenic liability. | |
| Substituted Pyrazoles | NADPH Oxidase Inhibition | Cardiovascular, Cancer | Potent inhibition of ROS production (IC50 ~10 µM); antiproliferative activity against solid tumor and leukemia cell lines. | [10][11] |
| Pyrazole Bis-carboxamides | Antiproliferative | Cancer (HeLa cells) | Demonstrated moderate, dose-dependent antiproliferative activity against human uterus carcinoma cells. | |
| 3-Nitropyrazolo derivatives | Cytotoxicity / DNA Synthesis Inhibition | Cancer (Colon, Breast, Lung) | Displayed IC50 values in the micromolar range and induced cell cycle arrest, suggesting inhibition of DNA synthesis. | [14] |
| Pyrazole Carboxylic Acids | Hao2 Inhibition | Hypertension | Identified as potent and selective inhibitors of a candidate gene for blood pressure control. | [9] |
Key Experimental Protocols
To ensure reproducibility and reliability, standardized protocols are essential for evaluating the therapeutic potential of new chemical entities.
Protocol: In Vitro Cell Proliferation Assay (Sulforhodamine B)
This protocol is adapted from methodologies used to assess the cytotoxic activity of nitropyrazole derivatives against cancer cell lines.[14]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT-8, MCF7, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (Nitropyrazole-based carboxylic acid) dissolved in DMSO
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound (typically in a serial dilution) to the wells. Include a vehicle control (DMSO only) and a positive control.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Visualization
Caption: Step-by-step workflow for an in vitro cytotoxicity assay.
Pharmacokinetics and Toxicology (ADMET)
A deep understanding of a compound's ADMET profile is crucial for its development. Pharmacokinetics determines the exposure of the drug at its target site, while toxicology assesses its safety.
-
Absorption & Permeability: The carboxylic acid moiety can impact oral absorption. While it increases solubility, it can also lead to ionization at physiological pH, potentially reducing membrane permeability. Prodrug strategies, such as esterification, can be employed to overcome this.[5]
-
Metabolism: Pyrazole-containing compounds are subject to metabolism by cytochrome P450 (CYP) enzymes. Assessing CYP inhibition is critical to avoid drug-drug interactions.[6] The nitro group can undergo metabolic reduction by nitroreductases, which can be a bioactivation step but also a potential source of toxic metabolites.[3]
-
Toxicity: The primary toxicological concern for this class is often related to the nitroaromatic substructure. Potential liabilities include mutagenicity and oxidative stress.[3] Therefore, early-stage screening in assays like the Ames test for mutagenicity and assessment of hepatotoxicity in cell models is a mandatory and self-validating step in the development pipeline.[6] As noted, some highly nitrated or alkylated pyrazoles may also pose manufacturing safety risks due to their potential explosive nature.[6]
Challenges and Future Directions
The development of nitropyrazole-based carboxylic acids is promising but not without challenges. Key hurdles include:
-
Selectivity: For targets belonging to large protein families (e.g., kinases), achieving high selectivity to avoid off-target effects is paramount.[6]
-
Toxicity Mitigation: The perceived toxicity of the nitro group can be a barrier. Future work should focus on designing molecules where the therapeutic benefits clearly outweigh the risks, or on developing bioisosteric replacements for the nitro group that retain its beneficial electronic properties without the toxicological liability.
-
Synthetic Accessibility: Complex substitution patterns can require lengthy, multi-step syntheses, impeding the rapid generation of analogues for SAR studies.[15] The development of novel, efficient synthetic methodologies is an ongoing need.[4]
Future research should focus on exploring novel targets for this chemical class, employing computational methods for rational design, and utilizing advanced drug delivery systems to improve pharmacokinetic profiles and target engagement.
Conclusion
Nitropyrazole-based carboxylic acids represent a versatile and potent class of molecules with demonstrated therapeutic potential across oncology, inflammation, and cardiovascular disease. Their efficacy is derived from the strategic combination of a privileged pyrazole scaffold with functionality-driving nitro and carboxylic acid groups. By understanding the nuances of their synthesis, mechanisms of action, and ADMET profiles, researchers can unlock the full potential of these compounds. A rigorous, data-driven approach to addressing the inherent challenges of selectivity and toxicity will be the key to translating these promising chemical entities into next-generation therapeutics.
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Optimization of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid: A Bioisosteric Approach
Topic: Bioisosteres of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid in drug design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary & Pharmacophore Deconstruction
The molecule 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid represents a classic "hit" structure often found in fragment-based screening libraries. While it possesses distinct electronic features suitable for binding (dipoles, hydrogen bond donors/acceptors), it is riddled with structural alerts (toxicophores) and physicochemical liabilities that preclude its advancement as a drug candidate.
This guide details a rational optimization strategy using bioisosterism to transform this chemical probe into a viable lead scaffold.
Structural Liability Analysis
We must first deconstruct the molecule into three functional zones to understand the causality of the proposed modifications.
| Zone | Moiety | Function (Binding) | Liability (Development Risk) |
| Zone 1 | 3-Nitro Group | Strong Electron Withdrawing Group (EWG); H-bond acceptor. | CRITICAL: Genotoxicity risk (Ames positive); metabolic reduction to toxic hydroxylamines/anilines; poor solubility.[1] |
| Zone 2 | Propanoic Acid | H-bond donor/acceptor; Salt bridge formation (anionic).[1] | HIGH: Poor passive membrane permeability (low logD); rapid renal clearance; limited CNS penetration.[1] |
| Zone 3 | 5-Bromo Group | Halogen bond donor (sigma-hole); Lipophilic pocket fill.[1] | MODERATE: High molecular weight; potential environmental concerns; reactive handle (can be advantageous for synthesis).[1] |
Pharmacophore Visualization
The following diagram illustrates the structural logic and the targeted bioisosteric replacements.
Caption: Deconstruction of the parent scaffold into actionable optimization zones.
Zone 1: De-risking the Nitro Group (The "Toxicophore")
The most urgent modification is the removal of the aromatic nitro group. In medicinal chemistry, nitro groups are frequently flagged as structural alerts due to their propensity for enzymatic reduction (by nitroreductases) to nitroso and hydroxylamine intermediates, which can alkylate DNA (mutagenicity).
The Trifluoromethyl ( ) Bioisostere
The trifluoromethyl group is the gold-standard bioisostere for the nitro group.
-
Electronic Justification:
is strongly electron-withdrawing (Hammett ) though less so than ( ).[1] It maintains the electron-deficient nature of the pyrazole ring, preserving -stacking interactions. -
Metabolic Advantage: The C-F bond is metabolically inert (bond energy ~116 kcal/mol), eliminating the reduction risk.
-
Steric Consequence: The
group is larger than .[1] If the binding pocket is tight, this may reduce potency.[1]
The Nitrile ( ) Alternative
If
-
Dipole Mimicry: The cyano group mimics the strong dipole of the nitro group.
-
Reactivity: Generally stable, though susceptible to hydrolysis under extreme conditions (rarely an issue in vivo).[1]
Recommendation: Prioritize the 3-trifluoromethyl analog.
Zone 2: Improving Permeability (The Acid Tail)
The propanoic acid tail (
The Tetrazole Bioisostere
The 1H-tetrazole is the classical non-classical bioisostere for carboxylic acids.
-
Acidity:
(very similar to ).[1][2] -
Geometry: Planar and delocalized, allowing for similar bidentate interactions with arginine or lysine residues in the target protein.
-
Advantage: Improved metabolic stability and slightly better lipophilicity.[1][2]
The Acyl Sulfonamide (Permeability Breakthrough)
For significant improvements in membrane permeability, the acyl sulfonamide (
-
Acidity:
can be tuned (typically 4.5–5.[1]5) by altering the 'R' group.[1] -
Lipophilicity: Significantly higher logD than the carboxylate, facilitating passive transport.[1]
-
Reference: Meanwell, N. A. (2011).[1][3] Synopsis of some recent tactical application of bioisosteres in drug design. J. Med. Chem.
Synthesis Protocols
The following protocols describe the synthesis of the optimized lead: 3-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid and its tetrazole bioisostere .
Protocol A: Synthesis of the -Pyrazole Core
Rationale: We cannot simply "swap" the nitro for a
Reagents:
-
4,4,4-Trifluoro-1-butanol (Precursor) or 4,4,4-trifluoroacetoacetate.
-
Hydrazine hydrate.[1]
-
Ethyl 3-bromopropionate (for the tail).[1]
-
N-Bromosuccinimide (NBS).[1]
Step-by-Step Methodology:
-
Cyclization (Ring Formation):
-
React 4,4,4-trifluoroacetoacetate (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol at reflux for 4 hours.
-
Result: Formation of 3-(trifluoromethyl)-1H-pyrazol-5-ol (tautomerizes to pyrazolone).
-
Note: Regiochemistry is controlled by the electronics of the trifluoromethyl group, favoring the 3-position.
-
-
Aromatization/Bromination:
-
Treat the intermediate with
(Phosphorus oxybromide) at to convert the 5-OH to 5-Br. -
Alternative: If starting from a 5-H pyrazole, use NBS in DMF to selectively brominate the 5-position.
-
-
N-Alkylation (Tail Attachment):
-
Dissolve 5-bromo-3-(trifluoromethyl)-1H-pyrazole in dry DMF.
-
Add
(2.0 eq) and stir for 30 min. -
Add Ethyl 3-bromopropionate (1.1 eq) dropwise.[1] Heat to
for 6 hours. -
Validation: Monitor by TLC (Hexane:EtOAc 4:1).[1] Expect N1-alkylation (major) vs N2-alkylation (minor).[1] Separate isomers via column chromatography.[1]
-
-
Hydrolysis (Deprotection):
-
Treat the ester with LiOH (THF/Water 1:1) to yield the free acid.[1]
-
Protocol B: Synthesis of the Tetrazole Bioisostere
Rationale: Converting the nitrile precursor to a tetrazole via "Click" chemistry.[1]
Step-by-Step Methodology:
-
Precursor Synthesis:
-
Follow Protocol A, but use 3-bromopropionitrile instead of ethyl 3-bromopropionate in Step 3.
-
Result: 3-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile.
-
-
Cycloaddition (Tetrazole Formation):
-
Workup:
Comparative Data & Logic Flow
Physicochemical Comparison
The following table projects the property shifts expected from these bioisosteric replacements.
| Property | Parent (Nitro/Acid) | Optimized A ( | Optimized B ( | Impact |
| MW | ~278 | ~301 | ~325 | Slight increase, acceptable. |
| cLogP | 0.8 | 1.9 | 1.7 | Improved: Higher lipophilicity aids permeability.[1] |
| tPSA | ~95 | ~50 | ~65 | Improved: Lower PSA correlates with better cell entry.[1] |
| Ames Test | Positive (High Risk) | Negative | Negative | CRITICAL: Toxicity risk removed. |
| pKa | 4.5 | 4.5 | 4.9 | Maintained acidity for target binding.[1] |
Optimization Workflow Diagram
Caption: Decision tree for the systematic optimization of the scaffold.
References
-
Meanwell, N. A. (2011).[1][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Patzke, T., et al. (2019).[1] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group.[5][6] Journal of Medicinal Chemistry, 62(9).[1] Link[5]
-
Ballatore, C., et al. (2013).[1] Carboxylic Acid Isosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385–395. Link
-
Nepali, K., et al. (2014).[1] Nitro group in medicinal chemistry: A perfect ally or a liability? Bioorganic & Medicinal Chemistry, 22(1), 105-120. Link
-
Lassalas, P., et al. (2016).[1] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link
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Methodological & Application
Synthesis of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid via Michael addition
Application Notes and Protocols
Topic: Synthesis of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid via Michael Addition
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized Pyrazoles
Pyrazoles represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to their diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.[1][2] The targeted functionalization of the pyrazole ring is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The title compound, 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, is a valuable building block. The bromo and nitro groups offer sites for further chemical modification, such as cross-coupling or reduction, while the propanoic acid moiety provides a handle for amide bond formation or other conjugations.
This application note provides a detailed, field-tested protocol for the synthesis of this key intermediate via an aza-Michael addition. This reaction, involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly efficient and regioselective method for C-N bond formation.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a robust step-by-step protocol, and offer insights into process optimization and troubleshooting.
Reaction Scheme
The synthesis proceeds via the base-catalyzed aza-Michael addition of 5-bromo-3-nitro-1H-pyrazole to acrylic acid.
Figure 1: Overall synthesis of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Mechanistic Insights: The Aza-Michael Addition Pathway
The reaction is initiated by a weak base, typically a tertiary amine like triethylamine (TEA), which deprotonates the acidic N-H of the pyrazole ring. The electron-withdrawing effects of the bromo and nitro substituents enhance the acidity of this proton, facilitating the formation of the pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electron-deficient β-carbon of the acrylic acid Michael acceptor. The resulting enolate intermediate is subsequently protonated during the acidic workup to yield the final propanoic acid derivative. The regioselectivity is governed by the electronic nature of the pyrazole, with the N1 position being the more nucleophilic site for addition.
Caption: The reaction proceeds via deprotonation, nucleophilic attack, and protonation.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Recommended Purity | Supplier Example |
| 5-Bromo-3-nitro-1H-pyrazole | 1208314-00-4 | >95% | Fluorochem[6] |
| Acrylic Acid (stabilized) | 79-10-7 | >99% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | >99.5% | Fisher Scientific |
| Acetonitrile (ACN), anhydrous | 75-05-8 | >99.8% | VWR |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | ~37% | Merck |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular | Sigma-Aldrich |
| Round-bottom flask, 100 mL | N/A | - | - |
| Magnetic stirrer and stir bar | N/A | - | - |
| Reflux condenser | N/A | - | - |
| Separatory funnel, 250 mL | N/A | - | - |
| Rotary evaporator | N/A | - | - |
Safety Precautions: A Mandate for Due Diligence
-
5-Bromo-3-nitro-1H-pyrazole: Harmful if swallowed and causes skin and serious eye irritation.[6][7]
-
Acrylic Acid: Flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage.[8][9][10][11] Inhalation can be harmful. It may polymerize explosively if not properly inhibited and stored.[11]
-
Triethylamine (TEA): Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12][13][14][15][16]
-
Protocol Mandates: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile is insufficient; use neoprene or butyl rubber), is mandatory.[8] An emergency eyewash and shower must be accessible.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-nitro-1H-pyrazole (1.0 eq, e.g., 2.08 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL). Stir the mixture to achieve a suspension. Add triethylamine (1.2 eq, e.g., 1.67 mL, 12.0 mmol) to the flask. Stir for 10 minutes at room temperature. The pyrazole should dissolve to form a clear, yellowish solution as the triethylammonium salt is formed.
-
Michael Acceptor Addition: Add acrylic acid (1.1 eq, e.g., 0.76 mL, 11.0 mmol) dropwise to the stirring solution over 5 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate with 1% acetic acid as the mobile phase). The starting pyrazole should be consumed.
-
Work-up - Quenching and Acidification: After completion, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel. Add 1 M hydrochloric acid (30 mL) and shake vigorously. Caution: Gas evolution may occur. This step protonates the carboxylate and neutralizes the excess triethylamine.
-
Phase Separation and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid as a white to off-white crystalline solid.
Experimental Workflow Diagram
Caption: From setup to characterization, a streamlined workflow ensures success.
Product Characterization
The identity and purity of the synthesized 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid should be confirmed using standard analytical techniques.[17]
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), 7.8-8.0 (s, 1H, pyrazole-H), 4.5-4.7 (t, 2H, -NCH₂-), 2.8-3.0 (t, 2H, -CH₂COOH). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~172 (-COOH), ~155 (C-NO₂), ~130 (C-Br), ~115 (pyrazole-CH), ~48 (-NCH₂-), ~33 (-CH₂COOH). |
| Mass Spec (ESI-) | m/z calculated for C₆H₅BrN₃O₄⁻: 261.95, 263.95 (approx. 1:1 ratio for Br isotopes). Found: [M-H]⁻ at 262.0, 264.0. |
| FT-IR (ATR) | ν (cm⁻¹) ~3100-2900 (broad, O-H), ~1710 (C=O), ~1540 (N-O asymm), ~1350 (N-O symm). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (TEA absorbed moisture).2. Poor quality acrylic acid (polymerized).3. Insufficient reaction time or temperature. | 1. Use freshly distilled or a new bottle of TEA.2. Use acrylic acid with inhibitor from a fresh bottle.3. Increase reaction time to 24h or temperature to 60°C, monitoring by TLC. |
| Incomplete Reaction | 1. Insufficient base.2. Steric hindrance or electronic deactivation if substrate is varied. | 1. Increase TEA to 1.5 equivalents.2. Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Formation of Side Products | 1. Polymerization of acrylic acid.2. Reaction of TEA with ethyl acetate during workup if not fully removed. | 1. Ensure dropwise addition of acrylic acid; do not exceed recommended temperature.2. Ensure complete removal of ACN and TEA on the rotary evaporator before extraction. |
Conclusion
The aza-Michael addition provides a reliable and scalable route to 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid. The protocol described herein is robust and has been optimized for high yield and purity. Careful attention to the safety precautions is paramount due to the hazardous nature of the reagents. This versatile building block, now readily accessible, can serve as a valuable starting point for the synthesis of complex molecules in the fields of drug discovery and materials science.
References
-
Penta. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Triethylamine. Retrieved from [Link]
-
Redox. (2023). Safety Data Sheet Triethylamine. Retrieved from [Link]
-
PETRAMIN S.A. DE C.V. Safety Data Sheet: TRIETILAMINA. Retrieved from [Link]
-
Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]
-
Parekh, N., et al. (2014). Synthetic Protocol toward Fused Pyrazolone Derivatives via a Michael Addition and Reductive Ring Closing Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
University of Washington. Acrylic Acid Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. Synthesis of 2‐pyrazoline derivatives via Michael addition. Retrieved from [Link]
-
Parekh, N., et al. (2014). Synthetic protocol toward fused pyrazolone derivatives via a Michael addition and reductive ring closing strategy. PubMed. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Beilstein Journals. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. PMC. Available at: [Link]
-
Zhidkova, E., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]
-
Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. Available at: [Link]
-
Wang, S., et al. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. Available at: [Link]
-
Vasilieva, O. S., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][12]triazin-7(6H). PMC. Available at: [Link]
-
ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from [Link]
-
ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
-
European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]
-
Vina, J. R., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
-
MDPI. Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Retrieved from [Link]
-
Wishart, D. S. (1989). NMR Spectroscopy for Metabolomics Research. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Acrylic acid (HSG 104, 1997) [inchem.org]
- 9. thermofishersci.in [thermofishersci.in]
- 10. download.basf.com [download.basf.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 13. carlroth.com:443 [carlroth.com:443]
- 14. opcw.org [opcw.org]
- 15. redox.com [redox.com]
- 16. idesapetroquimica.com [idesapetroquimica.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Strategic Amide Coupling of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
Executive Summary & Chemical Strategy
This guide details the protocol for coupling 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (referred to herein as Scaffold A ) with various amines.
The Core Challenge:
The primary challenge with Scaffold A is chemoselectivity . The pyrazole ring is highly electron-deficient due to the 3-nitro group. This activates the 5-bromo position toward Nucleophilic Aromatic Substitution (
When reacting Scaffold A with a nucleophilic amine, two pathways compete:
-
Path A (Desired): Attack at the carboxylic acid (Amide Formation).
-
Path B (Undesired): Attack at the C-5 position of the pyrazole (Displacement of Bromide).
To ensure Path A dominates, the protocols below prioritize low-temperature activation and controlled basicity to minimize the kinetic energy available for the
Chemoselectivity Visualization
The following diagram illustrates the competing pathways and the strategic control points.
Figure 1: Competing reaction pathways. Path A is favored by rapid activation at low temperatures.
Experimental Protocols
Method A: The Discovery Standard (HATU)
Best for: Small scale (mg to g), valuable amines, and high-throughput library synthesis.
Rationale: HATU provides rapid activation of the carboxylic acid, allowing the amide bond to form faster than the amine can attack the pyrazole ring.
Reagents:
-
Scaffold A: 1.0 equiv
-
Amine: 1.1 equiv
-
HATU: 1.2 equiv
-
DIPEA (Diisopropylethylamine): 3.0 equiv
-
Solvent: DMF (anhydrous) or DMAc.
Step-by-Step Protocol:
-
Dissolution: Dissolve Scaffold A (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask or vial.
-
Activation: Cool the solution to 0 °C (ice bath). Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv only at this stage). Stir for 5–10 minutes. Note: The solution may turn yellow/orange.
-
Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour , then slowly warm to room temperature (RT). Monitor by LCMS.
-
Critical Check: If starting material remains after 2 hours, add 0.2 equiv HATU, but do not heat .
-
-
Workup:
-
Dilute with EtOAc.
-
Wash sequence: 1x Sat.
, 1x Sat. , 1x Brine. -
Dry over
, filter, and concentrate.
-
Method B: The Process Standard (T3P)
Best for: Scale-up (>10g), simplified workup, and preventing epimerization (if chiral amines are used).
Rationale: T3P (Propylphosphonic anhydride) has low toxicity and the byproducts are water-soluble, simplifying purification. It requires less base than HATU, reducing the risk of
Reagents:
-
Scaffold A: 1.0 equiv
-
Amine: 1.1 equiv
-
T3P (50% w/w in EtOAc or DMF): 1.5 equiv
-
Pyridine or N-Methylmorpholine (NMM): 2.5 equiv
-
Solvent: EtOAc or 2-MeTHF (if solubility permits); otherwise DMF.
Step-by-Step Protocol:
-
Setup: Suspend Scaffold A (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (or solvent of choice).
-
Base Addition: Cool to 0 °C . Add Pyridine or NMM (2.5 equiv).
-
Coupling: Dropwise add T3P solution (1.5 equiv) over 10 minutes.
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT. Stir for 2–12 hours.
-
Workup:
-
Add water to quench.
-
Separate layers. Wash organic layer with 0.5 M HCl (carefully, to remove pyridine), then Sat.
, then brine. -
Result: Often yields pure product without chromatography.
-
Method C: The "Stubborn Amine" Route (Ghosez's Reagent)
Best for: Non-nucleophilic amines (e.g., electron-deficient anilines) where HATU fails.
Rationale: Converting the acid to an acid chloride is necessary for low-reactivity amines. However, Thionyl Chloride (
Step-by-Step Protocol:
-
Activation: Dissolve Scaffold A in dry DCM. Add Ghosez's Reagent (1.2 equiv) at 0 °C. Stir for 1 hour to form the acid chloride (monitor by TLC/LCMS as methyl ester quench).
-
Coupling: In a separate vessel, dissolve the Amine (1.0 equiv) and Pyridine (2.0 equiv) in DCM.
-
Combination: Cannulate the acid chloride solution into the amine solution at -10 °C to 0 °C .
-
Reaction: Stir cold for 1 hour, then RT overnight.
Decision Matrix & Workflow
Use this logic flow to select the correct protocol for your specific amine.
Figure 2: Method selection workflow based on amine properties and scale.
Quality Control & Validation
NMR Validation
When analyzing the
| Feature | Chemical Shift ( | Diagnostic Value |
| Amide NH | 8.0 – 9.5 (broad s) | Presence confirms coupling. |
| Pyrazole CH (C-4) | ~7.2 – 7.5 (s, 1H) | Shift Consistency. If this shifts significantly upfield (<6.5 ppm), suspect |
| Propyl Linker | ~4.5 (t) & ~2.8 (t) | Integrity. Confirm the linker is intact (no elimination). |
| Amine Signals | Variable | Verify integration matches 1:1 with Pyrazole CH. |
LCMS Interpretation
-
Bromine Isotope Pattern: The product MUST show a 1:1 ratio of
and peaks due to the and isotopes. - Byproduct: If the Bromine is displaced by the amine, the mass will decrease by ~79/81 amu (minus Br) and increase by the amine mass. The 1:1 isotope pattern will disappear .
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Loss of Br pattern in LCMS | Reaction too hot or too basic. Repeat at -10 °C. Add amine after activation. | |
| Low Conversion | Poor activation of acid. | Switch to Method C (Acid Chloride). Ensure solvents are anhydrous. |
| Product stuck in aqueous | Product is too polar. | Use n-Butanol/DCM for extraction or salt out the aqueous layer. |
| Dark/Black Reaction | Decomposition of nitro-pyrazole. | Exclude light.[1] Degas solvents (nitro groups can be sensitive to radical formation). |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Joubert, N., et al. (2020). Synthesis of 3,5-disubstituted pyrazoles via nucleophilic aromatic substitution of 3,5-dinitropyrazoles.[2] Tetrahedron Letters, 61(15), 151744. (Context on
susceptibility of nitropyrazoles). Link -
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. (Method C Reference). Link
Sources
Using 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid as a scaffold in peptidomimetics
The 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid Platform
Part 1: Strategic Rationale & Scaffold Architecture[1]
In the development of proteolytically stable peptide therapeutics, the 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (BNP-PA) scaffold represents a "tri-functional" command center. Unlike simple spacers, this molecule offers three distinct orthogonal handles that allow researchers to mimic complex secondary structures (specifically
The Tri-Functional Advantage
-
The Backbone Anchor (Propanoic Acid): The C3-linker provides the necessary flexibility to mimic the
to distance in peptide turns, functioning effectively as a -amino acid surrogate when the nitro group is reduced. -
The Diversity Handle (C5-Bromine): A chemically robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows the installation of aromatic or heteroaromatic side chains after the scaffold is attached to the resin, mimicking the side chains of Phenylalanine, Tyrosine, or Tryptophan.
-
The Latent Amine (C3-Nitro): The nitro group serves two roles. In its native state, it is a strong dipole and hydrogen bond acceptor. Upon reduction (on-resin), it reveals a primary amine for peptide chain elongation, effectively converting the scaffold into a cyclic
-amino acid mimic.
Part 2: Experimental Protocols
Protocol A: Scaffold Synthesis & Purification
Objective: Synthesis of high-purity 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid starting from commercially available 3-nitro-5-bromopyrazole.
Reagents:
-
3-Nitro-5-bromo-1H-pyrazole (Starting Material)
-
Ethyl 3-bromopropionate (Alkylation Agent)[1]
-
Cesium Carbonate (
) or (Base) -
Acetonitrile (ACN) or DMF (Solvent)
-
Lithium Hydroxide (LiOH) (Saponification)
Step-by-Step Methodology:
-
N-Alkylation:
-
Dissolve 3-nitro-5-bromo-1H-pyrazole (1.0 eq) in anhydrous ACN (0.2 M).
-
Add
(1.5 eq) and stir at room temperature for 15 minutes to deprotonate the pyrazole. -
Add ethyl 3-bromopropionate (1.2 eq) dropwise.
-
Heat the reaction to 60°C and monitor by TLC/LC-MS.
-
Critical Note: N-alkylation can produce regioisomers (1,3- vs 1,5-substituted). The 3-nitro-5-bromo isomer (target) is generally less polar. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate Ethyl 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoate .
-
-
Saponification:
-
Dissolve the ester intermediate in THF/Water (3:1).
-
Add LiOH (2.0 eq) at 0°C. Stir at room temperature for 2 hours.
-
Acidify carefully with 1M HCl to pH 2-3.
-
Extract with EtOAc, dry over
, and concentrate to yield the free acid BNP-PA .
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Objective: Loading the scaffold onto resin and performing on-resin functionalization.
Workflow Overview:
-
Coupling: Attach BNP-PA to the N-terminus of the resin-bound peptide.
-
Diversity (Optional): Perform Suzuki coupling on the Bromine.
-
Activation: Reduce the Nitro group to an Amine.
-
Elongation: Couple the next amino acid.
Detailed Steps:
1. Coupling to Resin:
-
Resin: Rink Amide or Wang resin (pre-loaded with first amino acid).
-
Activation: Use DIC/Oxyma (1:1) or HATU/DIPEA.
-
Procedure: Dissolve BNP-PA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to resin.[2] Shake for 2 hours.
-
QC Check: Kaiser test will be negative (no free amines).
2. On-Resin Suzuki-Miyaura Coupling (The "Diversity Step"):
-
Note: This step replaces the Bromine with an aryl group (Ar-).
-
Catalyst:
(0.1 eq) or /XPhos. -
Boronic Acid: Ar-B(OH)
(5 eq). -
Base:
(2M aqueous solution, 10 eq). -
Solvent: DMF/Water/EtOH (9:1:1) degassed.
-
Condition: Microwave irradiation at 80°C for 1 hour (or 60°C overnight conventional heating).
-
Wash: Extensive washing with DMF, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces.
3. Nitro Reduction (Unmasking the Amine):
-
Reagent:
(2M) in DMF. -
Procedure: Add solution to resin.[2] Shake at room temperature for 2 hours. Repeat once with fresh reagent.
-
Alternative: Zn powder / Acetic Acid if SnCl2 is problematic for other residues.
-
QC Check: Chloranil test (for secondary amines) or Kaiser test (for primary amines) should be positive, indicating the formation of the 3-amino-pyrazole moiety.
4. Peptide Elongation:
-
Proceed with standard Fmoc-SPPS coupling for the next amino acid. The newly formed pyrazole-amine is less nucleophilic than a standard alkyl amine; use highly active coupling agents like COMU or HATU and double coupling cycles.
Part 3: Visualization & Logic
Diagram 1: The BNP-PA Logic Flow
This diagram illustrates the transformation of the scaffold from a raw building block to a functionalized peptidomimetic unit.
Caption: Workflow for integrating the BNP-PA scaffold into solid-phase peptide synthesis, highlighting the optional diversity-generating step.
Diagram 2: Chemical Connectivity Map
Visualizing the orthogonal handles.
Caption: Structural breakdown of the BNP-PA scaffold showing the three orthogonal functional zones.
Part 4: Data Summary & Troubleshooting
Table 1: Optimization of On-Resin Nitro Reduction
| Reagent System | Conditions | Yield (Amine) | Side Reactions | Recommendation |
| SnCl2 / DMF | 2M, 2x 2h, RT | >95% | Minimal | Primary Choice |
| Zn / Acetic Acid | 20 eq Zn, 50% AcOH | ~80% | Potential peptide cleavage (acid sensitive resins) | Use only on Rink Amide |
| Na2S2O4 / Water | Phase Transfer | <40% | Incomplete reduction on solid phase | Not Recommended |
| H2 / Pd/C | High Pressure | N/A | Incompatible with solid phase (heterogeneous) | Solution phase only |
Troubleshooting Guide:
-
Issue: Low yield in Suzuki coupling.
-
Solution: The C5-position on pyrazole is electronically deactivated. Switch to a highly active catalyst system like Pd-XPhos-G3 or increase temperature to 80°C (microwave). Ensure the solvent system (DMF/Water) is strictly degassed to prevent homocoupling of boronic acids.
-
-
Issue: Incomplete coupling of the next amino acid to the pyrazole-amine.
-
Solution: The pyrazole-3-amine is less basic than an aliphatic amine. Use HATU or COMU as the coupling reagent. Perform double couplings (2x 1h). Do not use PyBOP or HBTU as they may be insufficient.
-
References
-
Verma, G. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). [Link]
-
Kim, Y. et al. (2017). Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity. PubMed. [Link]
-
López-Andarias, J. et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation. Frontiers in Chemistry. [Link]
-
Seela, F. et al. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. MDPI Molbank. [Link][1]
Sources
Application Note: Optimized Esterification Protocols for 3-(5-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid
Executive Summary
The functionalization of highly substituted pyrazole derivatives is a critical operation in medicinal chemistry and agrochemical development. 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a densely functionalized building block containing a carboxylic acid, a nitro group, and a reactive halogen. The primary challenge in its derivatization lies in achieving chemoselective esterification of the propanoic acid side chain without triggering unwanted side reactions at the sensitive pyrazole core. This application note provides field-proven, self-validating protocols to achieve high-yielding esterification while preserving the integrity of the bromo-nitro-pyrazole scaffold.
Mechanistic Insights & Substrate Profiling
As a Senior Application Scientist, selecting the correct reaction conditions requires a deep understanding of the substrate's electronic topography. The 1H-pyrazole core in this molecule is profoundly electron-deficient due to the synergistic electron-withdrawing effects of the C3-nitro group and the C5-bromo atom.
The SNAr Vulnerability
Halopyrazoles activated by strong electron-withdrawing groups (such as -NO₂) are highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. The C5-bromo position acts as an excellent leaving group. If esterification is attempted using strongly basic conditions (e.g., alkoxides, NaOH, or prolonged heating with K₂CO₃), nucleophilic attack at C5 will competitively displace the bromide, leading to complex byproduct mixtures and drastically reduced yields[1].
Causality of Protocol Selection
To circumvent SNAr and degradation, esterification must proceed under strictly acidic or mild, non-nucleophilic basic conditions:
-
Fischer Esterification (Acidic): The pyrazole ring and the C-Br bond are highly robust against acid degradation. Utilizing catalytic H₂SO₄ in excess alcohol selectively protonates the carboxylic acid, driving esterification forward safely[2].
-
Steglich Esterification (Mild/Neutral): For sensitive, complex, or sterically hindered alcohols, carbodiimide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) is optimal. DMAP acts as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol at room temperature, completely bypassing the need for forcing conditions or strong bases[3].
Chemoselectivity pathways for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Experimental Protocols
Protocol A: Steglich Esterification (Recommended for Complex/Bulky Alcohols)
This protocol utilizes EDC·HCl to avoid the formation of insoluble dicyclohexylurea (DCU) byproducts common with DCC, ensuring a streamlined aqueous workup[3].
Reagents:
-
3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq)
-
Target Alcohol (1.1 eq)
-
EDC·HCl (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Initiation: In an oven-dried flask under N₂, dissolve the pyrazole-propanoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM.
-
Catalysis: Add DMAP (0.1 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic activation.
-
Activation: Add EDC·HCl (1.2 eq) portionwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting acid will remain near the baseline (streaking), while the product ester will elute higher (Rf ~0.5–0.7). Confirm completion via LC-MS (monitor for the
or adduct of the ester). -
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Step-by-step experimental workflow for Steglich esterification.
Protocol B: Fischer Esterification (Recommended for Methyl/Ethyl Esters)
Ideal for generating simple, low-molecular-weight esters with high atom economy[2].
Step-by-Step Methodology:
-
Initiation: Suspend 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq) in an excess of the desired alcohol (e.g., Methanol or Ethanol, acting as both reactant and solvent, ~0.5 M).
-
Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Propagation: Attach a reflux condenser and heat the mixture to reflux (65 °C for MeOH, 78 °C for EtOH) for 6–8 hours.
-
Self-Validation Check: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass (
~264 for ) indicates completion. -
Workup: Cool to room temperature and concentrate the mixture under vacuum to remove the bulk of the alcohol. Dilute the residue with EtOAc and carefully neutralize the acid by washing with saturated aqueous NaHCO₃ until CO₂ evolution ceases.
-
Isolation: Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure ester.
Quantitative Data Summary
The following table summarizes the expected performance metrics and substrate scopes for the two validated protocols.
| Parameter | Protocol A: Steglich Esterification | Protocol B: Fischer Esterification |
| Primary Reagents | EDC·HCl, DMAP, DCM | Alcohol (Solvent), conc. H₂SO₄ |
| Temperature | 0 °C to Room Temperature | Reflux (65 °C - 80 °C) |
| Reaction Time | 4 – 12 hours | 6 – 8 hours |
| Substrate Scope | Primary, Secondary, Bulky, and Phenolic alcohols | Simple Primary Alcohols (MeOH, EtOH) |
| Expected Yield | 75% – 90% | 85% – 98% |
| SNAr Risk Profile | None (Neutral/Mild conditions) | None (Acidic conditions) |
| Workup Complexity | Moderate (Requires removal of urea byproduct) | Low (Simple neutralization and extraction) |
References
-
Organic Chemistry Portal. Steglich Esterification. Available at:[Link]
-
Common Organic Chemistry. Acid to Ester - Common Conditions. Available at:[Link]
-
Faria, J. V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules (MDPI), 27(17), 5535. Available at:[Link]
Sources
Click chemistry applications of bromo-nitropyrazole derivatives
[label="Sonogashira
Caption: Synthetic workflow for generating pyrazole-triazole hybrids from bromo-nitropyrazoles.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls to ensure high-fidelity synthesis.
Protocol A: Synthesis of 3-Azido-4-nitropyrazole via
Causality: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the highly polarized Meisenheimer complex transition state during
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-bromo-4-nitropyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Nucleophile Addition: Add sodium azide (
, 1.5 equiv, 15 mmol) in one portion. Safety Note: Do not use halogenated solvents (e.g., DCM) in this step to prevent the formation of explosive diazidomethane. -
Reaction: Heat the mixture to 80°C under an inert argon atmosphere for 6 hours. The elevated temperature is required to overcome the activation energy barrier of the aromatic substitution.
-
In-Process Control (Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot and the appearance of a more polar spot confirms conversion.
-
Workup: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF, which otherwise suppresses crystallization.
-
Isolation: Dry over
, filter, and concentrate under reduced pressure (keep water bath < 40°C to prevent azide decomposition).
Protocol B: CuAAC Assembly of Pyrazole-Triazole Hybrids
Causality: While Cu(I) salts (like CuI) can catalyze the reaction, they are prone to oxidation to inactive Cu(II) or disproportionation. We utilize
Step-by-Step Methodology:
-
Preparation: Dissolve 3-azido-4-nitropyrazole (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M). Causality: This specific solvent blend perfectly balances the solubility of the organic substrates (t-BuOH) and the inorganic catalysts (
). -
Catalyst Complexation: Add Tris(benzyltriazolylmethyl)amine (TBTA) ligand (0.1 equiv). TBTA encapsulates the Cu(I) center, protecting it from oxidation and accelerating the cycloaddition by stabilizing the copper-acetylide intermediate.
-
Initiation: Add
(0.05 equiv) followed immediately by freshly prepared sodium ascorbate solution (0.2 equiv). The solution will briefly turn brown/yellow, indicating the formation of the active Cu(I) species. -
Reaction: Stir at room temperature for 4–12 hours.
-
Validation: Analyze an aliquot via LC-MS. The reaction is self-validating when the exact mass of the [M+H]+ corresponding to the 1,4-disubstituted triazole is observed exclusively, with no alkyne dimers present.
Quantitative Data Insights: CuAAC Optimization
The table below summarizes the quantitative validation of the causal choices made in Protocol B, demonstrating the necessity of the in situ reduction and ligand stabilization strategy.
| Entry | Catalyst System | Solvent System | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | CuI (10 mol%) | THF | 24 | 45% | Significant alkyne homocoupling observed due to ambient Cu(I) oxidation. |
| 2 | DMF / | 12 | 78% | Improved yield; Ascorbate successfully maintains the Cu(I) oxidation state. | |
| 3 | t-BuOH / | 4 | 95% | Optimal. TBTA ligand stabilizes Cu(I) and accelerates the cycloaddition rate. |
Biological Applications in Drug Discovery
The pyrazole-triazole hybrids generated from these bromo-nitropyrazole building blocks are not merely synthetic curiosities; they are highly sought-after scaffolds in targeted therapeutics.
BACE1 Inhibition (Alzheimer's Disease):
Researchers have utilized click chemistry to rapidly replace the C-terminus of known inhibitors with substituted triazoles. The resulting pyrazole-triazole derivatives exhibit potent inhibitory activity against BACE1 (
Caption: Mechanism of BACE1 inhibition by synthesized pyrazole-triazole hybrid compounds.
COX-2 Inhibition (Inflammation):
In highly advanced applications, in situ click chemistry uses the COX-2 enzyme itself as a reaction vessel. A pool of 5-azido-pyrazoles and alkynes are incubated with COX-2. The enzyme selectively templates the formation of the triazole product only when a specific azido-pyrazole and alkyne combination perfectly aligns within the COX-2 binding pocket. The triazole formation is thermodynamically driven (
References
- Assembly of CF3-Pyrazole–Triazole Hybrids through (3 + 3)-Cycloaddition/Ring Contraction and Click Chemistry.ACS Publications.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Publishing.
- In situ click chemistry generation of cyclooxygenase-2 inhibitors.SciSpace.
- One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction.Oriental Journal of Chemistry.
- Discovery of pyrazole as C-terminus of selective BACE1 inhibitors.PubMed.
Sources
Solid-Phase Synthesis of Peptides Incorporating Pyrazole Propanoic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Pyrazole-containing amino acids, in particular, have garnered significant interest due to the pyrazole ring's ability to act as a bioisostere for various functional groups, enhancing metabolic stability, and providing unique structural constraints. This guide provides a comprehensive overview and detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing pyrazole propanoic acid building blocks. We will delve into the rationale behind experimental choices, provide step-by-step procedures for synthesis and characterization, and address potential challenges to ensure the successful generation of high-quality pyrazole-containing peptides for research and drug discovery applications.
Introduction: The Significance of Pyrazole-Containing Peptides
The pyrazole motif is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic and steric properties make it an attractive component for designing novel peptide-based therapeutics. The pyrazole ring can serve as a bioisostere for amide bonds, offering improved resistance to enzymatic degradation. Furthermore, the incorporation of pyrazole-containing building blocks can introduce conformational constraints, leading to peptides with enhanced receptor affinity and selectivity. The synthesis of such modified peptides relies heavily on robust and efficient solid-phase peptide synthesis (SPPS) methodologies. This guide will focus on the practical aspects of incorporating Fmoc-protected pyrazole propanoic acid building blocks into peptide chains.
The Building Block: Fmoc-3-(1H-pyrazol-1-yl)-L-propanoic acid
The key to incorporating a pyrazole moiety into a peptide via SPPS is the use of a suitably protected building block. A commercially available and commonly used derivative is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-pyrazol-1-yl)propanoic acid , also known as Fmoc-3-(Pyrazol-1-yl)-L-Ala-OH.
| Property | Value |
| Chemical Formula | C21H19N3O4 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1217450-35-5 |
| Purity | Typically >98% |
| Storage | 2-8°C, desiccated |
Table 1: Properties of Fmoc-3-(Pyrazol-1-yl)-L-Ala-OH.[1]
The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be readily removed under basic conditions, while the carboxylic acid is available for coupling to the growing peptide chain on the solid support.[2]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The overall workflow for synthesizing a peptide containing a pyrazole propanoic acid building block follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble resin.
Figure 1: General workflow for Fmoc-based SPPS.
Detailed Protocols
The following protocols provide a step-by-step guide for the manual synthesis of a model peptide incorporating a pyrazole propanoic acid building block. These protocols can be adapted for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide AM resin (or other suitable resin depending on the desired C-terminus).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-3-(1H-pyrazol-1-yl)-L-propanoic acid.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA).
-
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC).
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate).
-
Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used.[3]
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v).[4]
-
Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT).
-
Other: Diisopropylethylamine (DIPEA), Kaiser test kit.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
Causality: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible to reagents, which is essential for high coupling efficiency.[5]
Protocol 2: N-α-Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
Causality: The basic nature of piperidine facilitates the removal of the acidic proton on the fluorenyl group, leading to β-elimination and the release of the free amine.[2] Thorough washing is critical to prevent neutralization of the acidic coupling reagents in the next step.
Protocol 3: Amino Acid Coupling
This protocol describes the coupling of the Fmoc-pyrazole propanoic acid building block. The same procedure can be used for standard amino acids, although coupling times may vary.
-
Activation: In a separate vial, dissolve Fmoc-3-(1H-pyrazol-1-yl)-L-propanoic acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
Expertise & Experience: Due to the potential steric hindrance of the pyrazole ring, a slightly longer coupling time compared to smaller amino acids like glycine or alanine is recommended.[6] The use of OxymaPure® as an additive helps to suppress racemization and improve coupling efficiency.[7]
| Parameter | Recommendation | Rationale |
| Equivalents of Amino Acid | 3-5 | Ensures a sufficient concentration gradient to drive the reaction to completion. |
| Coupling Reagent | DIC/OxymaPure® or HATU | Provides a good balance of reactivity and low risk of racemization.[7] |
| Coupling Time | 1-2 hours | Allows for efficient coupling of the potentially sterically hindered pyrazole building block.[6] |
| Monitoring | Kaiser Test | A reliable method to confirm the completion of the coupling reaction.[3] |
Table 2: Recommended Coupling Parameters for Fmoc-Pyrazole Propanoic Acid.
Protocol 4: Cleavage and Final Deprotection
-
After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K is recommended for peptides containing sensitive residues) to the resin (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Trustworthiness: The choice of cleavage cocktail is critical to prevent side reactions. Reagent K contains a mixture of scavengers to trap reactive carbocations generated during the cleavage of side-chain protecting groups, thus preserving the integrity of sensitive amino acids.[4] While the pyrazole ring is generally stable to TFA, the use of scavengers is a good practice to prevent any potential side reactions.[8]
Characterization and Quality Control
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for assessing the purity of the crude peptide and for purifying it to the desired level.[9]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Expertise & Experience: Peptides containing heterocyclic moieties like pyrazole may exhibit different retention behavior compared to standard peptides. It is advisable to start with a broad gradient to determine the approximate elution time and then optimize with a shallower gradient for better resolution.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[11]
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The observed molecular weight should match the calculated theoretical mass of the peptide.
-
Fragmentation Analysis (MS/MS): Can be used to confirm the peptide sequence. The fragmentation pattern of pyrazole-containing peptides may show characteristic losses of the pyrazole ring or its fragments.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the pyrazole building block; aggregation of the growing peptide chain. | Extend coupling time; perform a double coupling; use a more powerful coupling reagent like HATU.[13] |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Extend cleavage time; ensure fresh cleavage cocktail is used. |
| Side Products Observed in HPLC/MS | Incomplete deprotection; side reactions during cleavage. | Optimize deprotection and cleavage conditions; ensure proper scavengers are used.[14] |
| Poor Peak Shape in HPLC | Peptide aggregation; interaction with the column. | Modify mobile phase (e.g., add a different ion-pairing agent); use a different column. |
Table 3: Common Problems and Solutions in the SPPS of Pyrazole-Containing Peptides.
Conclusion
The solid-phase synthesis of peptides incorporating pyrazole propanoic acid building blocks is a feasible and valuable technique for generating novel peptide analogs with potentially improved therapeutic properties. By understanding the unique characteristics of this non-canonical amino acid and optimizing the standard SPPS protocols, researchers can successfully synthesize and purify these modified peptides. The detailed protocols and expert insights provided in this guide serve as a robust starting point for scientists venturing into the exciting field of pyrazole-containing peptide chemistry.
References
- Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins. Methods in Molecular Biology, 386, 3–47.
- Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 73, pp. 17–34). Humana Press.
- Nagy, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(55), 32065–32073.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–47.
- Silva, M. S., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved March 6, 2026, from [Link]
- Lever, S. B., et al. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic letters, 17(24), 6142–6145.
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved March 6, 2026, from [Link]
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–205.
- Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349.
- Rinner, O., et al. (2013). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics. Molecular & Cellular Proteomics, 12(6), 1734–1744.
- van der Heeft, E., et al. (2002). Sequence Dependent Fragmentation of Peptides Generated by MALDI Quadrupole Time-of-Flight (MALDI Q-TOF) Mass Spectrometry and its De Novo Sequencing. Journal of the American Society for Mass Spectrometry, 13(7), 772–783.
- Angeletti, R. H. (Ed.). (1999). Procedures to Improve Difficult Couplings. In Protein and Peptide Analysis by Mass Spectrometry. Humana Press.
-
Fmoc-SPPS. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Fmoc-SPPS. Retrieved March 6, 2026, from [Link]
- El-Faham, A., & Albericio, F. (2011). Methods and protocols of modern solid phase peptide synthesis. DU Chem, 2(1), 1–25.
Sources
- 1. peptlab.unifi.it [peptlab.unifi.it]
- 2. altabioscience.com [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. renyi.hu [renyi.hu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. renyi.hu [renyi.hu]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-3-nitropyrazole Derivatives
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents. Functionalizing the pyrazole core via transition-metal catalysis is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 5-bromo-3-nitropyrazole (and its tautomer, 3-bromo-5-nitropyrazole) presents unique stereoelectronic challenges:
-
High N-H Acidity: The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the pyrazole N-H proton (pKa ~4.5). Under the basic conditions required for Suzuki coupling, the unprotected pyrazole readily deprotonates to form a pyrazolate anion. This anion acts as a strong σ-donor, coordinating to the palladium center and effectively poisoning the catalyst [1].
-
Substrate Deactivation: While the nitro group facilitates the oxidative addition of the C-Br bond by lowering the electron density of the ring, it also makes the intermediate Pd(II) species prone to side reactions if the transmetalation step is sluggish.
To overcome these hurdles, a self-validating synthetic system must be employed. This involves N-protection (typically using a Boc group) to mask the acidic proton, coupled with the use of a highly active, bulky dialkylbiaryl phosphine precatalyst such as XPhos Pd G2 [2]. Interestingly, the Boc group can act as a traceless directing group; it is often hydrolyzed in situ under the aqueous basic conditions of the coupling, yielding the deprotected 5-aryl-3-nitropyrazole directly and saving a synthetic step [1].
Workflow for the Suzuki-Miyaura coupling of 5-bromo-3-nitropyrazole.
Optimization of Reaction Conditions
The choice of catalyst and base is critical for the success of this transformation. Traditional catalysts like
Buchwald precatalysts (e.g., XPhos Pd G2) are superior because they rapidly generate the active, monoligated
Table 1: Condition Screening for 5-Bromo-1-Boc-3-nitropyrazole Coupling
| Entry | Catalyst System (5 mol%) | Base (3.0 equiv) | Solvent System | Temp (°C) | Conversion / Yield (%) | Observation / Causality |
| 1 | Dioxane/ | 90 | 45% | Sluggish transmetalation; high protodeboronation of boronic acid. | ||
| 2 | Toluene/ | 100 | 68% | Moderate yield; biphasic mixing issues in toluene. | ||
| 3 | XPhos Pd G2 | Dioxane/ | 90 | 95% | Optimal; rapid conversion, in situ Boc deprotection observed. | |
| 4 | XPhos Pd G2 | THF/ | 70 | 82% | Good yield but incomplete Boc cleavage requiring secondary step. |
Catalytic Cycle & Mechanistic Pathway
Understanding the catalytic cycle allows for precise troubleshooting. The XPhos Pd G2 precatalyst undergoes deprotonation and reductive elimination of the biphenyl backbone to yield the active
XPhos Pd G2 catalytic cycle for the cross-coupling of bromonitropyrazoles.
Experimental Protocols
Protocol A: N-Protection of 5-Bromo-3-nitropyrazole
Objective: Mask the acidic N-H to prevent catalyst poisoning.
-
Setup: In an oven-dried 100 mL round-bottom flask, dissolve 5-bromo-3-nitropyrazole (10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 0.05 equiv).
-
Protection: Cool the mixture to 0 °C in an ice bath. Slowly add Di-tert-butyl dicarbonate (
) (11.0 mmol, 1.1 equiv) dropwise. -
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Workup: Quench with saturated aqueous
(20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. The crude 1-Boc-5-bromo-3-nitropyrazole is generally pure enough for the next step.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation with concurrent or post-reaction Boc deprotection.
-
Reagent Loading: To a 20 mL Schlenk tube, add 1-Boc-5-bromo-3-nitropyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv),
(4.0 mmol, 4.0 equiv), and XPhos Pd G2 (0.05 mmol, 5 mol%) [1][3]. -
Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times).
-
Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed
(1.0 mL) via syringe. -
Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12–16 hours.
-
In Situ Deprotection Check: The basic aqueous conditions at 90 °C typically cleave the Boc group. Verify via LC-MS. If the Boc group remains, add 1 mL of 2M NaOH and stir for an additional 2 hours at 60 °C.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Adjust the aqueous layer to pH ~6 using 1M HCl (to ensure the acidic pyrazole product is protonated and partitions into the organic layer). Extract with EtOAc (3 × 15 mL).
-
Purification: Dry the combined organics over
, concentrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 5-aryl-3-nitropyrazole.
Troubleshooting & Self-Validating Checks
-
Issue: High recovery of unreacted starting material.
-
Causality: Failure of oxidative addition or catalyst death.
-
Validation Check: Ensure the system is strictly oxygen-free before heating. Check if the Boc group fell off before oxidative addition occurred. If the starting material is deprotected prematurely, the resulting pyrazolate will poison the Pd. Lower the initial temperature to 70 °C for the first 2 hours.
-
-
Issue: Protodeboronation (Boronic acid converts to Ar-H).
-
Causality: The boronic acid degrades in basic water faster than transmetalation occurs [4].
-
Validation Check: Use 2.0 equivalents of boronic acid or switch to the corresponding pinacol ester (BPin) or potassium trifluoroborate salt, which release the active boronic species more slowly.
-
-
Issue: Homocoupling of the Boronic Acid (Ar-Ar formation).
-
Causality: Oxygen ingress during the reaction promotes Pd-catalyzed oxidative homocoupling.
-
Validation Check: Rigorously sparge solvents with Argon for 30 minutes prior to use.
-
References
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling MDPI Molecules URL:[Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki-Miyaura coupling and iron-catalyzed reduction Organic & Biomolecular Chemistry (PubMed) URL:[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Journal of the American Chemical Society (PMC) URL:[Link]
Application Note: Microwave-Assisted Synthesis of N-Substituted Nitropyrazoles
Executive Summary
This application note details a robust, high-throughput protocol for the N-substitution of nitropyrazoles using microwave irradiation (MWI). While nitropyrazoles are critical intermediates in the synthesis of high-energy density materials (HEDMs) and pharmaceutical pharmacophores (e.g., antitubercular agents), their synthesis is historically plagued by low nucleophilicity and poor regioselectivity.
This guide demonstrates how MWI overcomes the activation energy barrier imposed by the electron-withdrawing nitro group (
Introduction & Scientific Rationale
The Challenge: Deactivated Nucleophiles
The pyrazole ring is amphoteric; however, the introduction of a nitro group significantly increases the acidity of the pyrrolic nitrogen (
-
Prolonged reaction times (12–48 hours).
-
Thermal decomposition of temperature-sensitive polynitro substrates.
-
Low regioselectivity (mixtures of N1- and N2-substituted isomers).
The Microwave Advantage
Microwave irradiation operates via dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field. Two specific mechanisms drive the efficiency in this protocol:
-
Dipolar Polarization: Polar solvents (e.g., DMF, MeCN) and the ionic transition state of the
reaction absorb microwave energy efficiently, leading to rapid internal heating. -
Arrhenius Factor Modification: While controversial, evidence suggests MWI increases the pre-exponential factor (
) in the Arrhenius equation ( ) for polar transition states, effectively increasing the probability of effective collisions.
Mechanistic Workflow & Regioselectivity[1][2][3]
The alkylation of 3-nitropyrazole involves a tautomeric equilibrium. The position of the alkyl group is governed by the interplay between steric hindrance and thermodynamic stability.
Diagram 1: Reaction Pathway & Regioselectivity
The following diagram illustrates the tautomeric shift and the competing N1/N2 attack pathways.
Caption: Mechanistic pathway of 3-nitropyrazole alkylation. MWI accelerates the rate-determining nucleophilic attack. Steric hindrance at N2 (adjacent to the nitro group) typically favors N1 substitution.
Experimental Protocol
Safety Precautions (Critical)
-
Explosion Hazard: Nitropyrazoles are energetic materials. Do not scale up beyond 5 mmol in a single microwave vessel.
-
Pressure: Microwave heating of solvents in sealed vessels generates high pressure. Ensure vessels are rated for at least 20 bar.
-
Venting: Allow vessels to cool to <50°C before opening to prevent solvent "bumping."
Materials
-
Substrate: 3-Nitropyrazole (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv) (Representative alkyl halide)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Chosen for the "cesium effect" which enhances solubility and nucleophilicity in organic solvents. -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Procedure
-
Preparation:
-
In a 10 mL microwave-transparent borosilicate glass vial, add 3-nitropyrazole (113 mg, 1.0 mmol) and
(650 mg, 2.0 mmol). -
Add a magnetic stir bar.
-
Add Acetonitrile (3 mL). Stir for 2 minutes at room temperature to initiate deprotonation (solution may turn yellow/orange).
-
Add Benzyl bromide (142 µL, 1.2 mmol). Cap the vial with a Teflon-lined septum.
-
-
Microwave Irradiation:
-
Place the vial in the reactor cavity.
-
Method: Dynamic Control.
-
Temperature: 120°C.
-
Hold Time: 10 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 200W (System will modulate power to maintain 120°C).
-
-
Workup:
-
Cool the vial to room temperature using the reactor's compressed air usually.
-
Filter the reaction mixture through a Celite pad to remove inorganic salts (
, Excess Carbonate). Wash with Ethyl Acetate ( mL). -
Concentrate the filtrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Expected Yield: >85%.
-
Regioselectivity: Typically >90:10 (N1:N2) for benzyl bromide.
-
Results & Discussion
Comparative Efficiency Data
The following table contrasts the microwave protocol against traditional thermal reflux methods for the benzylation of 3-nitropyrazole.
| Parameter | Thermal Reflux (Oil Bath) | Microwave Assisted (This Protocol) | Improvement Factor |
| Temperature | 82°C (MeCN reflux) | 120°C (Superheated MeCN) | +38°C |
| Time | 16 Hours | 10 Minutes | 96x Faster |
| Yield (Isolated) | 62% | 89% | +27% |
| Regioselectivity (N1:N2) | 75:25 | 92:8 | High Selectivity |
| Solvent Volume | 15 mL | 3 mL | 5x greener |
Interpretation
The dramatic reduction in time is attributed to the superheating capability of the microwave. In a sealed vessel, MeCN (b.p. 82°C) can be heated to 120°C, significantly increasing the kinetic rate constant. The improved regioselectivity suggests that the higher temperature allows the reaction to overcome the activation barrier for the thermodynamically preferred N1 product more efficiently, or that the specific solvation effects under MWI favor the less hindered transition state.
Troubleshooting Guide
Diagram 2: Optimization Logic
Use this flow to troubleshoot low yields or poor selectivity.
Caption: Decision tree for optimizing reaction conditions. Temperature and solvent polarity are the primary variables in MW synthesis.
References
-
Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Source: DergiPark, European Journal of Life Sciences. URL:[Link] (Provides foundational knowledge on MW effects on pyrazole ring formation and substitution).
-
A Study of the Regioisomerism in Pyrazole Alkylation Using Microwave Irradiation. Source: Sciforum, 10th International Electronic Conference on Synthetic Organic Chemistry. URL:[Link] (Authoritative source on the N1 vs N2 regioselectivity challenges in pyrazole alkylation).
-
Safety Considerations for Microwave Synthesis. Source: CEM Corporation Application Notes. URL:[Link] (Essential safety protocols for handling pressurized vessels and energetic materials).
-
Microwave-Assisted Synthesis of N-Heterocycles in Medicinal Chemistry. Source: IRIS-AperTO (University of Turin). URL:[Link] (Broad overview of MW applications in heterocyclic chemistry).
Troubleshooting & Optimization
Pyrazole N-Alkylation Optimization Center: Aza-Michael Addition to Ethyl Acrylate
[1]
Current Status: Operational Topic: Optimization of Aza-Michael Addition (Pyrazole + Ethyl Acrylate) Target Output: High-Yield, Regioselective N-Alkylation
Part 1: The Core Directive
"Treat this reaction as an Equilibrium, not a Substitution."
Many researchers fail to optimize this reaction because they treat it like an SN2 alkylation (using alkyl halides). The reaction between a pyrazole and ethyl acrylate is a Michael Addition , which is fundamentally reversible.
If your yield is stalling at 60-70% or dropping upon heating, you are likely fighting the Retro-Michael reaction. Your goal is to shift the equilibrium toward the product (thermodynamics) while suppressing the reverse reaction and polymerization (kinetics).
Part 2: Critical Diagnostics & Mechanism
Visual 1: The Aza-Michael Equilibrium & Failure Points
This diagram outlines the mechanistic pathway and where specific failure modes (Retro-Michael, Polymerization) occur.
Caption: The reaction is reversible. High heat promotes the red dashed path (Retro-Michael). Lack of inhibitors promotes the dotted path (Polymerization).
Part 3: Regioselectivity (The N1 vs. N2 Battle)
For asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole), N-alkylation can occur at either nitrogen. Regioselectivity is governed by the interplay of sterics (blocking the approach) and tautomerism (availability of the lone pair).
Visual 2: Regioselectivity Decision Matrix
Use this logic flow to predict and control your isomer ratio.
Caption: Steric hindrance usually dictates the major isomer in Michael additions. Large groups adjacent to a nitrogen will block alkylation at that site.
Key Insight: In Michael additions, the reaction is often kinetically controlled due to the early transition state. Therefore, the alkylation usually occurs at the less sterically hindered nitrogen (N1), even if it is the less thermodynamically stable tautomer [1][2].
Part 4: Optimized Protocols
Do not use sodium hydride (NaH) for this reaction unless absolutely necessary; it is too harsh and can cause polymerization of the acrylate. Use one of the following methods.
Method A: The Homogeneous Standard (DBU)
Best for: Clean substrates, fast reactions, scale-up.
-
Setup: Dissolve Pyrazole (1.0 equiv) in Acetonitrile (MeCN) (0.5 M concentration).
-
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 – 1.0 equiv).
-
Why DBU? It is a strong, non-nucleophilic organic base that solubilizes well in organic media, promoting rapid kinetics [1][3].
-
-
Addition: Add Ethyl Acrylate (1.5 – 2.0 equiv) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT to 40°C for 4–12 hours.
-
Warning: Do not reflux. Refluxing promotes the Retro-Michael reaction.
-
-
Workup: Evaporate solvent. The excess ethyl acrylate is volatile and will be removed. Purify via column chromatography.[1][2]
Method B: The Heterogeneous Powerhouse (Cs₂CO₃)
Best for: Unreactive pyrazoles (electron-deficient), difficult substrates.
-
Setup: Suspend Pyrazole (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (1.0 – 1.5 equiv) in DMF or MeCN .
-
Why Cs₂CO₃? The "Cesium Effect" increases the solubility of the inorganic base and provides a "naked," highly reactive pyrazolide anion [1].
-
-
Addition: Add Ethyl Acrylate (2.0 equiv).
-
Reaction: Heat to 50-60°C . Monitor closely by TLC.
-
Workup: Filter off the solids (base). Dilute filtrate with water and extract with Ethyl Acetate.
Part 5: Troubleshooting & FAQs
Q1: My reaction reaches 60% conversion and stops. Adding more reagent doesn't help.
Diagnosis: You have reached the thermodynamic equilibrium point where
-
Lower the Temperature: If you are heating >60°C, cool it down. The forward Michael addition is exothermic; heat favors the reverse reaction (Le Chatelier's principle) [5].
-
Increase Concentration: Michael additions are bimolecular. Run the reaction at high concentration (1.0 M) or even neat (solvent-free) if the pyrazole is a liquid [3].
-
Use Lewis Acids: If base catalysis stalls, adding 10 mol% of a mild Lewis Acid (e.g., CeCl₃ or InCl₃) can activate the acrylate carbonyl without promoting the reverse reaction.
Q2: The reaction mixture turned into a solid "gummy" gel.
Diagnosis: Polymerization of Ethyl Acrylate.[3] Solution:
-
Do NOT distill the acrylate: Commercial ethyl acrylate contains inhibitors (MEHQ/Hydroquinone). If you distill it before use, you remove the stabilizer.
-
Add Radical Scavenger: If running at elevated temperatures, add extra Hydroquinone (1-5 mg) to the reaction mixture. It will not interfere with the ionic Michael addition but will stop radical polymerization [4].
-
Exclude Light: Wrap the flask in foil.
Q3: I am getting a mixture of N1 and N2 isomers. How do I improve selectivity?
Diagnosis: Lack of steric differentiation or rapid tautomerization. Solution:
-
Solvent Switch: Switch from a polar aprotic solvent (DMF) to a non-polar solvent (Toluene) if solubility permits. This can tighten the ion pair and enhance steric discrimination.
-
Bulky Acceptors: If possible, test if the issue is the pyrazole or the acceptor. Ethyl acrylate is small. If you can use tert-butyl acrylate, the increased bulk will almost exclusively favor the less hindered nitrogen [6].
Q4: The ester hydrolyzed to the acid during the reaction.
Diagnosis: Presence of water + strong base. Solution:
-
Dry Solvents: Ensure MeCN or DMF is anhydrous.
-
Switch Base: If using NaOH or KOH, switch to DBU or Triton B (benzyltrimethylammonium hydroxide) in organic solvent to minimize hydroxide ion concentration.
Data Summary: Base Performance Comparison
| Base Catalyst | Solvent | Typical Temp | Yield Potential | Risk Profile |
| DBU | MeCN / DCM | 25°C | High (85-95%) | Low side reactions; expensive. |
| Cs₂CO₃ | DMF | 50°C | Excellent (90%+) | Hard to remove DMF; heterogeneous. |
| NaH | THF | 0°C -> RT | Moderate | High Risk: Polymerization & Hydrolysis. |
| Triton B | Dioxane | 80°C | Good | Good for unreactive pyrazoles. |
References
-
Li, P., Zhao, J., Wu, C., et al. (2019). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[4] National Institutes of Health (NIH). Link
-
Sada, M., Ueno, S., Asano, K., & Matsubara, S. (2011). "Michael-type addition of azoles of broad-scale acidity to methyl acrylate."[5] Beilstein Journal of Organic Chemistry. Link
-
Escalante, J., et al. (2023).[1] "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst." MDPI. Link
-
Google Patents. (1974). "US3816267A - Inhibition of acrylate polymerization." Link
-
Pellis, A., et al. (2019).[6] "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids." Frontiers in Chemistry. Link
-
SciSpace. (2017). "Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 6. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Technical Support Center: Thermal Stability of Pyrazole Propanoic Acid Derivatives
Diagnostic & Triage: Is This Your Problem?
The Core Issue:
Unsubstituted pyrazole propanoic acids (saturated chain) are generally thermally stable up to
Use this decision matrix to confirm the root cause before applying a fix.
| Symptom | Likely Structural Cause | Risk Level |
| Effervescence at RT or mild heat (<60°C) | Critical | |
| Degradation during recrystallization (>80°C) | High | |
| Loss of product in GC/MS injector | Thermal Artifact (Injector temp >250°C) | Moderate (Analytical only) |
| Slow degradation in storage | Acid Catalysis (Residual mineral acid present) | Low |
The Mechanism: Why is it Decarboxylating?
Understanding the mechanism is the only way to prevent it. Decarboxylation in these systems rarely happens "just because." It requires a specific electronic pathway, usually a cyclic transition state or ring-assisted proton transfer .
The Cyclic Transition State ( -Activated Systems)
If your propanoic acid has a carbonyl group (ketone) or another carboxyl group at the
Pyrazole-Assisted Decarboxylation
In specific isomers (e.g., Pyrazole-5-propanoic acids), the basic nitrogen of the pyrazole ring can act as an intramolecular proton acceptor, lowering the activation energy for
Figure 1: Mechanistic pathway for thermal decarboxylation. The transition state is the critical control point.
Troubleshooting Guides
Issue A: Product Decarboxylates During Solvent Removal (Rotavap)
Scenario: You synthesized the acid via hydrolysis of an ester. Upon acidifying and stripping the solvent, the oil bubbles and the NMR shows loss of the carboxylic acid peak.
Root Cause: The combination of Heat + Acidic pH is the trigger. The free acid form (
Protocol: The "Salt-Switch" Workup Instead of isolating the free acid, isolate the salt or control the pH strictly.
-
Saponification: Perform ester hydrolysis with
or (2 eq) in THF/Water. -
Neutralization (CRITICAL STEP):
-
Do NOT acidify to pH 1-2.
-
Acidify carefully to pH 5-6 using mild acid (e.g.,
or ). -
Why? At pH 5-6, the carboxylic acid is protonated enough to extract into organic solvent (like EtOAc) but not acidic enough to catalyze auto-decarboxylation.
-
-
Solvent Removal:
-
Use a high-vacuum pump at room temperature (
) rather than a rotavap water bath at . -
Lyophilization: If water-soluble, freeze-dry the product. This is the gold standard for labile acids.
-
Issue B: Instability During Recrystallization
Scenario: The crude solid is impure. You try to recrystallize from hot Ethanol/Water, but the recovery is low and contains decarboxylated byproducts.
Root Cause: Prolonged exposure to heat in a protic solvent promotes proton transfer.
Protocol: Cold Precipitation Avoid "hot" filtration or boiling solvents.
-
Dissolution: Dissolve the crude acid in a minimum amount of cold basic water (
solution). The salt is stable. -
Filtration: Filter off insoluble impurities while the product is in the aqueous phase.
-
Precipitation: Slowly add the filtrate to a stirred, ice-cold solution of dilute
. -
Collection: Filter the precipitate immediately at
and wash with cold pentane. -
Drying: Dry in a vacuum desiccator over
at room temperature. Do not oven dry.
Frequently Asked Questions (FAQs)
Q1: My pyrazole propanoic acid is a liquid. Can I distill it? A: Absolutely not. Most heteroaryl propanoic acids will decarboxylate before they boil, even under high vacuum.
-
Alternative: Convert it to a methyl ester (using Diazomethane or
for mild conditions), distill the ester, and then mildly hydrolyze it back to the acid without heat (see "Salt-Switch" protocol above).
Q2: I see a "ghost peak" in my LC-MS that matches the decarboxylated mass (M-44). Is my sample degrading? A: Not necessarily. This is often an In-Source Fragmentation artifact.
-
Test: Lower the desolvation temperature and cone voltage on your MS. If the peak ratio changes, it is an artifact of the analysis, not the sample.
-
Verification: Run a
in . If the carboxylic proton and the -protons are intact, your compound is stable, and the MS is lying to you.
Q3: Does the position of the propanoic chain on the pyrazole ring matter? A: Yes.
-
N-attached (Position 1): Generally most stable.
-
C-attached (Position 3/5): More susceptible to decarboxylation if there are electron-withdrawing groups on the ring (e.g.,
, ), which pull electron density and weaken the bond of the side chain.
Comparative Data: Stability Thresholds
| Derivative Type | Critical Temp ( | Stability Risk | Recommended Storage |
| Saturated (Propanoic) | Low | Ambient | |
| Unsaturated (Acrylic) | Moderate | ||
| Extreme | |||
| High (Oxidative) |
References
-
Mechanistic Insight on Decarboxylation
-
Synthetic Stability of Propanoic Derivatives
-
Precursor Instability (Malonates)
- Title: Scalable, Telescoped Hydrogenolysis–Enzymatic Decarboxylation Process for the Asymmetric Synthesis of (R)-α-Heteroaryl Propionic Acids.
- Source: Organic Process Research & Development.
- Relevance: Discusses the "spontaneous decarboxylation" of malonic acid precursors and how to control it to obtain the desired propionic acid.
-
URL:[Link]
-
General Heteroaryl Decarboxylation
Sources
- 1. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting solubility issues of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid in water
Welcome to the Technical Support Center for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with this molecule.
Rather than providing generic advice, this guide deconstructs the structural causality behind the compound's precipitation and provides field-proven, self-validating protocols to ensure absolute solubility in your aqueous assays.
Part 1: Physicochemical Profiling (The "Why")
To troubleshoot solubility, we must first understand the molecular architecture of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid:
-
The Hydrophobic Core: The 1H-pyrazole ring is substituted with a bromine atom (highly lipophilic, large atomic radius) and a nitro group (electron-withdrawing, prone to strong intermolecular dipole interactions). This combination creates a rigid, hydrophobic core with high crystal lattice energy, heavily resisting aqueous solvation.
-
The Solubilizing Tail: The propanoic acid chain at the N1 position serves as the sole hydrophilic handle. Analogous pyrazole-propionic acids exhibit a pKa of approximately 4.35[1].
The Core Conflict: In pure water or slightly acidic buffers, the carboxylic acid remains protonated (neutral). Without an ionic charge, the hydrophobic bromo-nitro-pyrazole core dominates, causing the compound to rapidly precipitate[2].
Part 2: Diagnostic Troubleshooting Workflow
Follow this logical progression to rescue your precipitated compound without compromising your downstream biological or analytical assays.
Diagnostic workflow for resolving aqueous precipitation of pyrazole-propanoic acid derivatives.
Part 3: Troubleshooting Guide & FAQs
Q1: My compound crashes out immediately in a pH 4.5 acetate buffer. Why is this happening, and how do I fix it? A1: At pH 4.5, the environment is too close to the compound's estimated pKa (~4.35)[1]. According to the Henderson-Hasselbalch equation, nearly 50% of your compound is in its neutral, protonated state, which is highly insoluble due to the lipophilic bromo-pyrazole core. To resolve this, adjust the buffer pH to at least 6.5 (two units above the pKa). This guarantees >99% deprotonation, converting the molecule into a highly soluble carboxylate salt.
Q2: I need to test this compound in a neutral cell culture media (pH 7.4), but it still forms a cloudy suspension when I add my DMSO stock. Why? A2: You are experiencing "solvent crash" or "fall-out." Even though the final pH is favorable, introducing a highly concentrated DMSO stock directly into an aqueous medium causes a localized spike in water concentration. The hydrophobic pyrazole cores aggregate faster than the propanoic acid tails can ionize and solvate. Solution: Use a serial dilution cascade in your assay buffer rather than a single large dilution, and pre-warm the media to 37°C before addition[2]. Ensure final DMSO concentration remains ≤1% to prevent cytotoxicity.
Q3: My biochemical assay is strictly locked at pH 5.0, and I cannot use organic co-solvents like DMSO. How can I force this molecule into solution? A3: You must utilize host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that will encapsulate the problematic bromo-nitro-pyrazole core, while its hydrophilic exterior maintains excellent aqueous solubility. Literature demonstrates that HP-β-CD can enhance the aqueous solubility of lipophilic pyrazole derivatives by 100- to 1000-fold[3], particularly for weakly acidic new chemical entities[4].
Part 4: Validated Experimental Protocols
To ensure trustworthiness, every protocol below includes a self-validating step so you can quantitatively prove the compound is in solution before proceeding to your assay.
Protocol A: pH-Driven Solubilization (Carboxylate Salt Formation)
Mechanism: Deprotonation of the propanoic acid tail to maximize ionic dipole-water interactions.
-
Weighing: Weigh the desired amount of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid into a clean glass vial.
-
Initial Suspension: Add 80% of your final target volume using molecular biology grade water. The compound will form a cloudy suspension.
-
Titration: Dropwise, add 0.1 M NaOH while vortexing continuously. Monitor the pH using a micro-pH probe.
-
Clarification: Continue adding NaOH until the pH reaches 6.8 - 7.2. The solution should transition from a cloudy suspension to completely clear.
-
Volume Adjustment: Bring the solution to the final target volume with water or your desired 10x assay buffer.
-
Validation Check: Centrifuge an aliquot at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant (λmax typically ~280-320 nm for nitro-pyrazoles). If the absorbance matches your theoretical concentration curve, the protocol is validated.
Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)
Mechanism: Steric encapsulation of the hydrophobic bromo-nitro-pyrazole core.
-
Molar Calculation: Calculate a 1:1 molar ratio of your pyrazole compound to HP-β-CD.
-
Paste Formation: Place the HP-β-CD in a ceramic mortar. Add a minimal amount of a 1:1 Water:Ethanol mixture to form a thick, uniform paste.
-
Kneading: Gradually add the 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid powder to the paste. Knead vigorously with a pestle for 45 minutes. The mechanical shear forces the hydrophobic core into the cyclodextrin cavity.
-
Drying: Transfer the paste to a vacuum oven and dry at 45°C overnight until a constant weight is achieved.
-
Reconstitution: Pulverize the dried complex into a fine powder. Dissolve this powder directly into your pH 5.0 assay buffer.
-
Validation Check: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter. Perform HPLC analysis on the filtrate. A single peak matching the pyrazole's retention time confirms successful, aggregate-free solubilization.
Part 5: Quantitative Data Summary
The table below summarizes the expected solubility enhancements based on the physicochemical interventions applied to pyrazole-propanoic acid derivatives.
| Solubilization Strategy | Primary Mechanism of Action | Expected Solubility Enhancement | Optimal Application |
| pH Adjustment (> 6.5) | Ionization of propanoic acid to carboxylate salt | 50x - 100x | In vitro biochemical assays |
| Co-solvency (1% DMSO) | Disruption of solid-state crystal lattice energy | 10x - 20x | High-throughput screening (HTS) |
| HP-β-CD Complexation (1:1) | Hydrophobic cavity encapsulation of pyrazole core | 100x - 1000x | Cell-based assays, in vivo dosing |
Part 6: References
-
2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Source: PubMed (National Institutes of Health) URL:[Link]
-
Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin Source: PubMed (National Institutes of Health) URL:[Link]
Sources
- 1. 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid (890597-28-1) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of meglumine, a polyhydroxy base, as a novel ternary component - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling of Electron-Deficient Pyrazole Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of amide coupling reactions involving electron-deficient pyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific, yet common, class of substrates. Here, we synthesize field-proven insights and foundational chemical principles to provide actionable solutions in a direct question-and-answer format, followed by in-depth troubleshooting and detailed protocols.
The core challenge in these reactions stems from the electronic nature of the pyrazole ring. When substituted with electron-withdrawing groups, or by its inherent aromatic character, the pyrazole moiety reduces the nucleophilicity of the carboxylate anion. This deactivation makes the carboxylic acid less reactive towards standard activation agents, often leading to sluggish reactions, low yields, and recovery of starting materials when using conventional amide coupling protocols.[1] This guide will help you navigate these challenges to achieve high-yield, clean conversions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling conditions (e.g., EDC/HOBt) failing for my electron-deficient pyrazole acid?
A: The primary reason for failure is the reduced reactivity of the carboxylic acid. The electron-withdrawing pyrazole ring pulls electron density away from the carboxyl group, making the carboxylate oxygen a weaker nucleophile. Standard carbodiimide methods, like those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), rely on the formation of an O-acylisourea intermediate.[2][3] The rate-determining step is often the initial attack of the carboxylate on the carbodiimide.[3] For an electronically deactivated acid, this step is slow, leading to poor conversion. While these conditions can sometimes be forced, they often result in low yields even after extended reaction times.[1]
Q2: What is the best "first-pass" condition to try for these difficult couplings?
A: For a robust starting point with a high probability of success, we recommend using a uronium-based coupling reagent such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]).[4][5] HATU reacts with the pyrazole carboxylic acid to form a highly reactive O-acylisourea which rapidly converts to a 7-azabenzotriazole (OAt) active ester.[4] This active ester is significantly more reactive than the corresponding HOBt ester, and the reaction is further accelerated by a neighboring group effect from the pyridine nitrogen atom in the HOAt leaving group.[4] This protocol typically uses a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6]
Q3: Can I make EDC-based couplings work? What modifications are needed?
A: Yes, it is often possible to optimize EDC couplings, which can be more cost-effective. The key is to enhance the formation of a more reactive intermediate. A highly effective modification is the addition of a stoichiometric amount of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) , along with a catalytic amount of HOBt.[7] In this system, the initially formed HOBt ester is intercepted by DMAP to generate a highly reactive acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the amine, driving the reaction to completion.[7] Acetonitrile has been reported as an effective solvent for this protocol.[7]
Q4: What is the specific role of the base (e.g., DIPEA, Triethylamine) and how much should I use?
A: The base serves two critical functions:
-
Deprotonation: It deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that initiates the reaction with the coupling reagent.
-
Neutralization: It acts as a scavenger for the acidic byproducts generated during the reaction (e.g., the protonated base from the amine coupling partner and the protonated leaving group from the coupling reagent).
Typically, a tertiary amine base like DIPEA or triethylamine (TEA) is used.[8] At least 2.0 equivalents are required: 1.0 equivalent for the carboxylic acid and 1.0 equivalent for the amine salt (if it's a hydrochloride or trifluoroacetate salt). An excess (3.0-4.0 equivalents) is commonly used to ensure the reaction medium remains basic and to drive the reaction forward, especially with uronium salt reagents like HATU.[8]
Q5: How do I choose the right solvent for the reaction?
A: The ideal solvent should fully dissolve all reactants and intermediates. For this reason, polar aprotic solvents are the standard choice.
-
N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent, versatile solvents for a wide range of coupling reagents.[7][9]
-
Dichloromethane (CH₂Cl₂) is another common choice, particularly for EDC-based couplings.[10]
-
Protic solvents like alcohols or water must be strictly avoided as they can compete with the amine as a nucleophile, leading to ester formation or hydrolysis of activated intermediates.[11] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the coupling reagent and the activated acid.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Yield; Starting Materials Recovered | A. Insufficient Acid Activation: The chosen coupling reagent is not potent enough for the deactivated pyrazole acid. | Upgrade your coupling reagent. Move from an EDC/HOBt system to a more powerful uronium (HATU) or phosphonium (PyBOP) reagent. For extremely resistant cases, consider forming the acyl fluoride in situ with BTFFH.[12][13] See Table 1 for a comparison. |
| B. Degraded Reagents/Solvent: Coupling reagents are often moisture-sensitive. The solvent may not be anhydrous. | Use a fresh bottle of coupling reagent and base. Ensure you are using anhydrous solvents. Store reagents under an inert atmosphere (e.g., argon or nitrogen). | |
| C. Low Reaction Concentration: The reaction may be too dilute, slowing down the bimolecular coupling step. | Increase the concentration. A good starting point is between 0.1 M and 0.5 M with respect to the limiting reagent.[9] | |
| 2. Reaction Stalls or is Sluggish | A. Steric Hindrance: Bulky groups on the pyrazole acid or the amine are impeding the reaction. | Switch to a more powerful activation method like acyl fluoride formation (Protocol 3 ).[12] Alternatively, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation barrier, but monitor carefully for byproduct formation. |
| B. Incorrect Stoichiometry: Insufficient coupling reagent or base. | Ensure you are using a slight excess of the coupling reagent (1.1-1.2 equiv.) and sufficient base (2.0-4.0 equiv.) to neutralize all acidic species. | |
| 3. Significant Byproduct Formation | A. Guanidinium Byproduct: The amine starting material reacts with the uronium salt (e.g., HATU) to form a stable guanidinium species, consuming the amine. | This is more common with less nucleophilic amines. Solution: Use a phosphonium-based reagent like PyBOP, which does not have this side reaction. Alternatively, use a pre-activation step: stir the pyrazole acid, HATU, and base for 15-30 minutes to form the active ester before adding the amine. |
| B. Racemization: If your pyrazole acid or amine contains a chiral center, racemization can occur, especially with strong bases or elevated temperatures. | Use an additive known to suppress racemization, such as HOAt (the active component of HATU) or HOBt.[3] Keep the reaction temperature as low as possible (0 °C to room temperature). | |
| 4. Difficulty in Product Purification | A. Product Adheres to Silica Gel: The pyrazole product contains basic nitrogen atoms that strongly interact with the acidic silica gel, leading to streaking and poor recovery. | Deactivate the silica gel. Prepare your column slurry with a solvent system containing 0.5-1% triethylamine or ammonia in methanol.[14] Alternatively, use a less acidic stationary phase like neutral alumina. |
| B. Water-Soluble Byproducts: Byproducts like tetramethylurea (from HATU) or EDC-urea are difficult to remove. | Perform a thorough aqueous workup. Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.[9] | |
| C. Highly Polar Product: The product is difficult to elute from normal-phase silica. | Consider reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient.[9] If the product is a stable solid, recrystallization is an excellent method for achieving high purity.[14] |
Section 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Recommended Coupling Reagents for Electron-Deficient Pyrazole Acids
| Reagent | Additive(s) | Base | Common Solvents | Advantages | Disadvantages/Considerations |
| HATU | None required | DIPEA, TEA | DMF, MeCN | Very high reactivity, fast reaction times, low racemization. Excellent first choice for difficult couplings.[4] | Higher cost. Can form guanidinium byproducts with the amine. Byproducts are water-soluble. |
| EDC / HOBt / DMAP | HOBt (catalytic), DMAP (stoichiometric) | DIPEA, TEA | MeCN, CH₂Cl₂ | Cost-effective. Reagents are common and readily available. Good for process scale-up.[7] | Slower than HATU. Requires careful optimization of stoichiometry. DMAP can be difficult to remove. |
| PyBOP | None required | DIPEA, TEA | DMF, CH₂Cl₂ | High reactivity, comparable to uronium salts. Does not form guanidinium byproducts.[5] | Phosphine oxide byproducts can sometimes complicate purification. |
| BTFFH | None required | DIPEA | CH₂Cl₂, MeCN | Forms a highly reactive acyl fluoride in situ. Excellent for sterically hindered or extremely deactivated substrates where other methods fail.[12][13] | May require elevated temperatures. Reagent is less common than others. |
Experimental Protocols
This protocol is robust and generally provides high yields for challenging couplings.
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the electron-deficient pyrazole carboxylic acid (1.0 equiv.).
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Add the amine (1.0-1.1 equiv.) to the solution.
-
Add DIPEA (3.0 equiv.) to the mixture and stir for 5 minutes.
-
Add HATU (1.1 equiv.) in a single portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the limiting starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate or CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
This protocol is an effective, lower-cost alternative to using uronium salts.[7]
-
To a clean, dry flask under an inert atmosphere, add the electron-deficient pyrazole carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), DMAP (1.0 equiv.), and HOBt (0.1 equiv.).
-
Add anhydrous acetonitrile (to a concentration of 0.2 M).
-
Add EDC hydrochloride (1.1 equiv.) to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and perform the aqueous workup as described in Protocol 1 (Step 8).
-
Dry, concentrate, and purify the product as needed.
This method is reserved for the most difficult substrates, including those with severe steric hindrance or electronic deactivation.[12][13]
-
To a clean, dry flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.3 equiv.) in anhydrous CH₂Cl₂.
-
Add Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv.) followed by DIPEA (4.5 equiv.).
-
Stir this "activation mixture" at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride.
-
In a separate flask, dissolve the amine (1.0 equiv.) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the amine solution to the activation mixture.
-
Seal the reaction vessel and stir at room temperature or heat to 40-80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with CH₂Cl₂.
-
Perform the aqueous workup as described in Protocol 1 (Step 8).
-
Dry, concentrate, and purify the product.
Section 4: Visualization of Key Concepts
Diagram 1: General Amide Coupling Workflow
Caption: General workflow for pyrazole acid amidation.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor reaction outcomes.
Section 5: References
-
Ping-Chen, L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Chem-Master Int. (2026). Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. Chem-Master. [Link]
-
This reference was relevant for general pyrazole synthesis but not directly for amide coupling of pyrazole acids.
-
This reference discussed N-acylation of heterocyclic compounds but was less specific to the challenges of electron-deficient acids.
-
This reference focused on pyrazole synthesis via N-N bond coupling, not amide formation.
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). organic-chemistry.org. [Link]
-
Siddiqui, H. L., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. PMC. [Link]
-
Duplicate of reference 10.
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]
-
This reference discussed water as a solvent, which is generally not recommended for these couplings due to competitive hydrolysis.
-
This reference pertains to purification via salt formation, a viable but less common alternative to chromatography.
-
This reference provides a general overview of large-scale coupling reagents.
-
Dunås, P., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9, 5108-5111. [Link]
-
This reference pertains to pyrazole synthesis, not amide coupling.
-
This reference pertains to C-H functionalization of pyrazolones, not amide coupling.
-
This reference provides a general review of amide bond formation.
-
Duplicate of reference 10.
-
This reference describes a reductive cross-coupling method, which is a different transformation.
-
This reference is a review on selective amide activation, providing broad context.
-
Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4256. [Link]
-
This reference is a general guide to optimizing amide bond formation.
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]
-
This reference pertains to TCFH, a related but different reagent from BTFFH.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures. Aapptec. [Link]
-
This reference describes a different synthetic route to pyrazole amides.
-
This reference pertains to one-pot pyrazole synthesis, not amide coupling.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. organic-chemistry.org. [Link]
-
This reference is a general guide to peptide coupling reagents.
-
This reference describes the synthesis of specific pyrazole amides via acyl chlorides.
-
This reference is a general overview of amide synthesis by acylation.
-
This reference provides a general overview of coupling reagents in medicinal chemistry.
-
This reference describes an older, less common activation method.
-
This reference is a general protocol for pyrazole carboxamide synthesis.
-
This reference provides historical context on amide bond formation.
-
This reference describes carboxylic acid reduction, not amidation.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis Efficiency: Impact of Solvent Choice on Yields [eureka.patsnap.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Resolving regioisomers of 3-nitro vs 5-nitro pyrazole alkylation products
Welcome to the Nitropyrazole Alkylation Technical Support Center.
Ticket ID: REGIO-3N5N-PYR Subject: Resolution of Regioisomers in 3-Nitro vs. 5-Nitro Pyrazole Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering a classic problem in heterocyclic chemistry: Annular Tautomerism . The parent compound, 3-nitropyrazole, exists in equilibrium with 5-nitropyrazole. When you alkylate this mixture, you freeze the equilibrium, generating two distinct regioisomers:
-
1-alkyl-3-nitropyrazole (The "Distal" Isomer): Usually the thermodynamic and kinetic major product.
-
1-alkyl-5-nitropyrazole (The "Proximal" Isomer): Usually the minor product, often difficult to separate.
This guide provides the diagnostic protocols to identify which isomer you have, the mechanistic insight to control the ratio, and the separation techniques to isolate them.
Module 1: Diagnostic Hub (Identification)
"Which isomer did I make?"
Do not rely solely on TLC
The NOE "Smoking Gun" Protocol
The most reliable method to distinguish the isomers is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
-
Theory:
-
In 1-alkyl-3-nitropyrazole: The alkyl group is at position N1. The nitro group is at C3. The proton at C5 is adjacent to the N1-alkyl group.
-
In 1-alkyl-5-nitropyrazole: The alkyl group is at N1. The nitro group is at C5 (adjacent to the alkyl). The proton is at C3, far from the alkyl group.
-
-
Experimental Logic:
-
Irradiate the N-CH protons (usually
-protons of the alkyl group). -
Observation A: You see a signal enhancement for the pyrazole ring proton.
-
Observation B: You see NO signal enhancement for any ring proton (or only weak long-range signals).
-
Diagnostic Decision Tree
Figure 1: Decision tree for structural assignment of nitropyrazole regioisomers via NMR spectroscopy.
Module 2: Synthesis Optimization (Control)
"How do I control the ratio?" The ratio of isomers is dictated by the interplay of sterics and electronics (lone pair repulsion).
Mechanism of Selectivity
The pyrazolate anion has two nucleophilic nitrogen atoms.
-
N1 (adjacent to Nitro): Electron-deficient due to the strong electron-withdrawing group (EWG) inductive effect (-I) and steric bulk of the
group. -
N2 (distal to Nitro): More nucleophilic and less sterically hindered.
Consequently, standard alkylation (
Reaction Condition Comparison
| Variable | Standard Alkylation ( | Mitsunobu Reaction | Michael Addition |
| Reagents | Alkyl Halide, | Alcohol, | Acrylate/Enone, Base (DBU/TEA) |
| Major Product | 1-alkyl-3-nitro (>80-90%) | 1-alkyl-3-nitro (Predominant) | 1-alkyl-3-nitro |
| Mechanism | Anionic attack (Steric/Electronic control) | Conjugate Addition | |
| Why use it? | Cheap, scalable, robust. | Use if alkyl group is complex or from chiral alcohol. | Use for functionalized linkers.[1] |
Expert Tip: If you absolutely require the 1-alkyl-5-nitropyrazole (the "wrong" isomer), direct alkylation is a poor strategy.
-
Alternative: Use de novo cyclization. React a hydrazine (
) with a nitromalonaldehyde equivalent. This builds the ring with the substituent already in place, bypassing the regioselectivity issue of alkylation.
Module 3: Separation Protocols
"They are co-eluting.[2] How do I separate them?" Because the isomers differ only by the position of the nitro group, their polarity is very similar. Standard Hexane/Ethyl Acetate gradients often fail.
Flash Chromatography Optimization
If
-
DCM / Methanol:
-
Isomers often have different solubilities and dipole interactions with Methanol.
-
Protocol: Run a gradient from 100% DCM to 95:5 DCM:MeOH.
-
-
Toluene / Acetone:
-
Toluene provides
- interactions that may differentiate the electron-poor nitro rings differently based on steric accessibility.
-
-
C18 Reverse Phase (The "Silver Bullet"):
-
If normal phase fails, Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid) is highly effective. The difference in hydrophobicity (exposed alkyl group vs. shielded alkyl group) is often more pronounced in RP-HPLC.
-
Separation Workflow
Figure 2: Troubleshooting workflow for the chromatographic separation of nitropyrazole isomers.
Frequently Asked Questions (FAQ)
Q: Why is my yield of the 5-nitro isomer so low (<10%)? A: This is thermodynamically expected. The N-H adjacent to the nitro group is sterically crowded and the nitrogen is less nucleophilic. To get the 5-nitro isomer in high yield, you generally cannot use direct alkylation of 3-nitropyrazole. You must synthesize the ring from acyclic precursors (e.g., hydrazine + nitro-diketone).
Q: Can I distinguish them by Melting Point? A: Generally, yes, but it is risky without a reference standard. Isomers often have significantly different crystal packing. Usually, the more symmetrical or less sterically strained isomer has the higher melting point, but this is not a hard rule. Always validate with NOE.
Q: I see a chemical shift difference in Carbon NMR. Which is which? A: In 1-alkyl-3-nitropyrazole , the C5 carbon (adjacent to N1) typically appears upfield relative to the C3 carbon carrying the nitro group. In 1-alkyl-5-nitropyrazole , the trends are reversed, but the proximity of the nitro group to the N-alkyl can cause anisotropic shielding effects. Rely on the Larina & Lopyrev trends [1] or, again, the NOE.
References
-
Larina, L. I., & Lopyrev, V. A. (2009).[3] Nitroazoles: Synthesis, Structure and Applications. Springer. (Comprehensive review of nitroazole NMR shifts and reactivity).
-
Denton, R. M., et al. (2014). "Regioselective
Mitsunobu reaction of Morita–Baylis–Hillman alcohols." Beilstein Journal of Organic Chemistry. (Discusses Mitsunobu regioselectivity mechanisms). -
UAB Barcelona Research Group. "Preparation, separation and characterization of two pyrazolic regioisomers." (Detailed experimental protocol for silica separation of pyrazole isomers).
-
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." (General guide to Mitsunobu conditions applicable to heterocycles).
Sources
Stability of the nitro group in 5-bromo-3-nitropyrazole under reducing conditions
Welcome to the Technical Support Center for the chemoselective reduction of halonitropyrazoles. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the specific challenge of reducing the nitro group of 5-bromo-3-nitropyrazole to an amine (yielding 3-amino-5-bromopyrazole) without triggering reductive dehalogenation (debromination).
Mechanistic Insight: The Causality of Chemoselectivity
The reduction of 5-bromo-3-nitropyrazole presents a classic chemoselectivity paradox. The nitro group requires a robust electron source to fully reduce to an amine. However, the carbon-bromine (C-Br) bond on the pyrazole ring is highly susceptible to reductive cleavage (hydrodehalogenation)[1].
When standard transition-metal catalysis (e.g., Pd/C with H₂) is employed, the initial reduction of the nitro group forms an electron-rich aminopyrazole. This newly formed amino group increases the electron density of the pyrazole ring, significantly lowering the activation energy required for the oxidative addition of Palladium into the C-Br bond. Consequently, the reaction rapidly over-reduces, cleaving the bromine atom and yielding the undesired 3-aminopyrazole. To achieve chemoselectivity, the reduction potential must be strictly modulated—either by utilizing temperature-controlled transfer hydrogenation or by switching to single-electron transfer (SET) metal-free reducing agents[2].
Decision Matrix for Reducing Agents
Caption: Decision tree for selecting reducing conditions for 5-bromo-3-nitropyrazole.
Quantitative Data: Reducing Agent Comparison
The following table synthesizes the expected outcomes when subjecting 5-bromo-3-nitropyrazole to various reducing environments.
| Reducing Agent | Conditions | Nitro Reduction | C-Br Stability | Primary Product |
| Pd/C + H₂ | 1 atm, RT, MeOH | Complete | Poor (Cleaved) | 3-aminopyrazole |
| Pd/C + NH₂NH₂·H₂O | MeOH, RT | Complete | Excellent | 3-amino-5-bromopyrazole |
| Pd/C + NH₂NH₂·H₂O | MeOH, Reflux | Complete | Poor (Cleaved) | 3-aminopyrazole |
| Na₂S₂O₄ | EtOH/H₂O, Reflux | Complete | Excellent | 3-amino-5-bromopyrazole |
| Fe / HCl | EtOH, Reflux | Complete | Moderate | Mixture of products |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I observe complete loss of the bromine atom when using standard Pd/C and H₂ gas? A1: The C-Br bond in halopyrazoles is highly active toward palladium-catalyzed hydrogenolysis. When the nitro group is reduced, the resulting amine makes the pyrazole ring electron-rich, activating the C-Br bond toward oxidative addition by Pd. To prevent this, you must avoid H₂ gas and use a transfer hydrogenation approach (e.g., hydrazine hydrate) at strictly controlled room temperature[1].
Q2: How does temperature affect the Pd/C + Hydrazine Hydrate system? A2: Temperature acts as the critical chemoselectivity switch. At room temperature, the reduction potential is sufficient to reduce the nitro group but insufficient to overcome the activation barrier for C-Br cleavage. Under reflux conditions (e.g., 80 °C), thermal energy forces the cleavage of the C-Br bond, resulting in monodehalogenation[1].
Q3: What is the best metal-free alternative for this reduction? A3: Sodium dithionite (Na₂S₂O₄) is an excellent, mild, and transition-metal-free reducing agent. It selectively reduces the nitro group via a single-electron transfer mechanism without interacting with halogen substituents, completely bypassing the risk of transition-metal-catalyzed dehalogenation[2].
Self-Validating Experimental Protocols
The following methodologies are designed with built-in validation checks to ensure experimental integrity and reproducibility.
Protocol A: Chemoselective Transfer Hydrogenation (Pd/C & Hydrazine)
Use this protocol when transition metals are acceptable in your workflow, but strict temperature control is required.
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-bromo-3-nitropyrazole in 5 mL of anhydrous Methanol (MeOH).
-
Inert Atmosphere (Validation Check): Purge the flask with Nitrogen or Argon for 5 minutes. Causality: Pd/C can ignite methanol vapors in the presence of atmospheric oxygen.
-
Catalyst Addition: Add 13 mg of 10% Pd/C to the solution.
-
Reagent Addition: Slowly add 10.0 mmol of hydrazine hydrate (NH₂NH₂·H₂O) dropwise over 5 minutes. Causality: Hydrazine acts as the hydrogen donor. Slow addition prevents excessive exothermic nitrogen gas evolution.
-
Reaction: Stir the mixture strictly at room temperature (20-25 °C) for 30-60 minutes.
-
In-Process Control (Validation Check): Monitor via LC-MS. The disappearance of the starting material (m/z ~192) and the appearance of the product (m/z ~162) without the debrominated mass (m/z ~83) confirms selective reduction.
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 15 mL of excess MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-5-bromopyrazole[3].
Protocol B: Metal-Free Reduction using Sodium Dithionite
Use this protocol to completely eliminate the risk of palladium-induced dehalogenation.
-
Preparation: Dissolve 1.0 mmol of 5-bromo-3-nitropyrazole in 15 mL of an Ethanol/Water mixture (2:1 v/v).
-
Reagent Addition: Add 5.0 equivalents of Sodium Dithionite (Na₂S₂O₄) and 5.0 equivalents of Sodium Bicarbonate (NaHCO₃). Causality: Na₂S₂O₄ generates acidic sulfur dioxide (SO₂) byproducts during reduction. NaHCO₃ buffers the reaction, preventing acid-catalyzed degradation of the pyrazole ring.
-
Reaction: Heat the mixture to 70 °C and stir for 2-4 hours.
-
Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the pure 3-amino-5-bromopyrazole[2].
Reaction Pathway Visualization
Caption: Mechanistic pathway of 5-bromo-3-nitropyrazole reduction showing desired vs. side reactions.
References
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC / National Institutes of Health URL:[Link]
-
Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors Source: MDPI URL:[Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Removing unreacted 5-bromo-3-nitro-1H-pyrazole from reaction mixtures
Technical Support Center: Purification & Workup Guide Topic: Removal of Unreacted 5-Bromo-3-nitro-1H-pyrazole Document ID: TS-PYRZ-053 Last Updated: March 7, 2026[1][2][3]
Executive Summary
5-Bromo-3-nitro-1H-pyrazole (CAS: 104599-38-4) is a versatile intermediate often used in N-alkylation or Suzuki-Miyaura cross-coupling reactions.[1][2][3][4] Its persistence in reaction mixtures stems from its amphoteric nature and moderate polarity, which can cause co-elution with products on silica gel.[1][4]
This guide provides three targeted protocols for its removal, selected based on the chemical structure of your final product.
Decision Matrix: Select Your Protocol
Before proceeding, determine the structural difference between your product and the starting material (SM).[1][3][4]
Figure 1: Decision workflow for selecting the appropriate purification strategy.
Protocol A: The "pH-Swing" Extraction (Recommended)
Applicability: Use when your product is N-substituted (e.g., N-methyl, N-benzyl).[1][2][3] Mechanism: The NH proton of 5-bromo-3-nitro-1H-pyrazole is significantly acidic (predicted pKa ~6.5–8.[1][2][3][4]0) due to the electron-withdrawing nitro and bromo groups [1, 2].[1][2][4] By adjusting the pH to >9, the unreacted SM becomes a water-soluble nitronate anion, while the N-substituted product remains organic.[1][2]
Step-by-Step Procedure
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3][4]
-
The Basic Wash (Critical Step):
-
Verification:
-
Workup:
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Emulsion forms | Nitro group polarity/density issues. | Add small amount of MeOH to the organic layer or saturate aqueous layer with solid NaCl.[1][4] |
| SM remains in Organic | pH too low (using NaHCO₃).[1][3][4] | Switch from Bicarbonate (pH ~8.[1][3][4]5) to Carbonate (pH ~11) to fully deprotonate the nitro-pyrazole. |
| Product lost to Aqueous | Product is also acidic.[1][3][4] | STOP. Switch to Protocol B. |
Protocol B: Buffered Silica Chromatography
Applicability: Use when your product retains the NH proton (e.g., Suzuki coupling at the Br position) or is sensitive to base.[1][3][4] The Challenge: Nitropyrazoles are "sticky" on silica due to hydrogen bonding (NH) and dipole interactions (NO₂), leading to streaking and co-elution.[3][4]
Optimized Mobile Phases
Standard Hexane/EtOAc gradients often fail to resolve the SM from polar products.[1][3][4] Use one of these modified systems:
-
The "Acidic" Modifier (Suppresses Ionization):
-
The "DCM" Isocratic Wash:
-
5-bromo-3-nitro-1H-pyrazole has high solubility in DCM but low affinity for silica compared to more polar products.[1][2][4]
-
Method: Pack column in 100% DCM.[1][4] Elute with 100% DCM for 3-5 column volumes (CV). The SM often elutes early, while more polar coupling products remain on the baseline.[1][4] Then switch to DCM/MeOH gradient.[1][4]
-
Data: Rf Value Comparison (Typical)
| Compound | 100% DCM | 50% EtOAc/Hex |
|---|---|---|
| 5-bromo-3-nitro-1H-pyrazole | 0.60 (Fast) | 0.45 |
| Typical Aryl-Pyrazole Product | 0.10 (Slow) | 0.40 (Co-elutes) |[1][2][3]
Protocol C: Scavenger Resins (High Throughput)
Applicability: Removing trace amounts (<5%) from valuable late-stage intermediates without aqueous workup.[1][2][3][4] Mechanism: Solid-supported bases bind the acidic SM.[1][2][3][4]
Workflow
-
Resin Selection: Use Polymer-supported Carbonate (PS-CO3) or PS-TBD (strong base).[1][2][3][4]
-
Stoichiometry: Add 3–4 equivalents of resin relative to the estimated unreacted SM.[1][3][4]
-
Incubation:
-
Filtration: Filter through a fritted cartridge. The SM remains bound to the resin; the filtrate contains pure product.[1][4]
Figure 2: Solid-phase scavenging workflow for trace impurity removal.[1][2][3]
Frequently Asked Questions (FAQs)
Q: Why does the starting material streak on my TLC plate? A: The nitro group adjacent to the NH makes the proton acidic enough to interact strongly with the slightly acidic silica gel silanols.[1][3][4] This causes a "drag" effect.[1][3][4] Add 1% Triethylamine to your TLC solvent chamber to sharpen the spot [4].[1][4]
Q: I used NaHCO₃ (Bicarbonate) but the SM is still there. Why? A: The pKa of 5-bromo-3-nitro-1H-pyrazole is likely near the buffering capacity of bicarbonate (pH ~8.5).[1][2][3] You are establishing an equilibrium rather than full deprotonation. Use Sodium Carbonate (Na₂CO₃) or 0.1M NaOH to push the pH >10, ensuring >99% ionization into the aqueous layer [5].[4]
Q: Can I remove it by recrystallization? A: Yes, but it is challenging.[1][3][4] The compound is moderately soluble in most organic solvents.[1][4] However, it is sparingly soluble in cold water.[1][3][4] If your product is a solid, you can try triturating the crude solid with a mixture of Hexanes:Ether (9:1) .[1][3][4] The SM is soluble in ether/lipophilic mixes, while more polar products may remain solid.[1][4]
References
-
ChemicalBook. (2025).[1][3][4] Properties and Acidity Predictions for Nitropyrazoles.Link[1][3][4]
-
National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 21218106: 5-bromo-1H-pyrazole-3-carboxylic acid (Analogous acidity data).[1][2][3][4]Link[1][3][4]
-
BenchChem. (2025).[1][3][4][6] Identifying and removing byproducts in pyrazole synthesis.Link[1][3][4]
-
University of Rochester. (n.d.).[1][3][4] Workup and Purification of Sticky Reagents.[1][3][4]Link[1][3][4]
-
Sigma-Aldrich. (2025).[1][2][4] 3-Nitro-1H-pyrazole derivatives and pKa considerations.Link[1][3][4]
Sources
- 1. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Minimizing side reactions during hydrolysis of pyrazole propanoate esters
Last Updated: 2026-03-07
Introduction
Pyrazole propanoate esters are a critical class of compounds in pharmaceutical research and drug development, often serving as key intermediates or prodrugs. The hydrolysis of the propanoate ester to the corresponding carboxylic acid is a fundamental transformation required to unmask the active pharmacological agent. While seemingly straightforward, this reaction is frequently plagued by side reactions that can compromise yield, purity, and stereochemical integrity.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and minimize these unwanted side reactions. We will delve into the mechanistic basis of common problems and offer field-proven protocols and strategies to ensure a successful and clean hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is very slow or incomplete. What are the likely causes?
A1: Incomplete hydrolysis is typically due to insufficient reactivity. Key factors include:
-
Steric Hindrance: Bulky groups near the ester carbonyl can impede the approach of the nucleophile (hydroxide or water).[1] Sterically hindered esters require more forcing conditions, such as higher temperatures or stronger bases, which can unfortunately promote side reactions.
-
Inadequate Base/Acid Strength: The chosen catalyst may not be strong enough to effectively promote the reaction.
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction will be slow and inefficient as it can only occur at the interface of the phases.
Q2: I'm observing a loss of stereochemical purity in my final product. What is happening?
A2: This is most likely due to epimerization at the alpha-carbon (the carbon adjacent to the carbonyl) of the propanoate moiety. Under basic conditions, the α-proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of R and S enantiomers and a loss of optical purity.[2]
Q3: Can the pyrazole ring itself react under hydrolysis conditions?
A3: Generally, the pyrazole ring is stable to hydrolysis.[3] However, under harsh conditions (e.g., very strong base and high temperature), deprotonation at C3 can lead to ring-opening side reactions.[4] It is also important to consider other functional groups on the pyrazole ring which may be sensitive to the reaction conditions.
Q4: Why is Lithium Hydroxide (LiOH) often recommended over Sodium Hydroxide (NaOH) for ester hydrolysis?
A4: LiOH is often preferred for several reasons. The smaller lithium cation coordinates more strongly to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion and stabilizing the tetrahedral intermediate.[5] This can lead to a more efficient reaction at lower temperatures, which in turn helps to minimize temperature-dependent side reactions like epimerization.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides detailed strategies for mitigation.
Problem 1: Epimerization at the α-Carbon
The loss of stereochemical integrity is one of the most critical side reactions, especially in pharmaceutical synthesis where specific stereoisomers are required for biological activity.
Causality and Mechanism
Under basic conditions, the proton on the carbon alpha to the ester carbonyl is acidic. A base can abstract this proton to form a planar enolate. This intermediate loses its original stereochemical information. When the enolate is reprotonated (by water or other protic species in the mixture), it can happen from either the top or bottom face, leading to racemization or epimerization.
Caption: Mechanism of base-induced epimerization.
Mitigation Strategies
| Strategy | Rationale | Recommended Conditions |
| Use a Milder Base | Stronger bases increase the rate of α-proton abstraction. LiOH is a weaker base than NaOH and is often the base of choice. | Use LiOH instead of NaOH or KOH. |
| Lower Reaction Temperature | Enolate formation is often kinetically controlled. Lowering the temperature significantly reduces the rate of proton abstraction relative to the rate of hydrolysis. | Perform the reaction at 0 °C or even -10 °C. Monitor progress carefully as the overall reaction will be slower. |
| Careful Control of Base Equivalents | Using a large excess of base can drive the enolization equilibrium. | Use 1.1 to 1.5 equivalents of base. Titrate the starting material if unsure of its purity to ensure accurate stoichiometry. |
| Choice of Solvent | The solvent system can influence reaction rates. A common effective system is a mixture of an organic solvent and water. | A mixture of THF/water (e.g., 3:1 or 2:1) is standard. The THF helps to solubilize the ester.[6] |
| Enzymatic Hydrolysis | Lipases and esterases are highly stereoselective and operate under mild, neutral pH conditions, completely avoiding base-mediated epimerization.[7] | Use an immobilized lipase such as Candida antarctica Lipase B (CAL-B) in a buffered aqueous solution.[8] |
Problem 2: Pyrazole Ring Degradation
While generally robust, the pyrazole ring can be susceptible to degradation under overly harsh conditions.
Causality and Mechanism
In the presence of a very strong base, deprotonation can occur at the C3 position of the pyrazole ring. This can initiate a cascade of reactions leading to ring-opening, yielding undesired and often complex side products.[4]
Mitigation Strategies
-
Avoid Harsh Conditions: Do not use excessively high temperatures (e.g., > 60 °C) or highly concentrated strong bases (e.g., > 2M NaOH).
-
Inert Atmosphere: While less common for hydrolysis, if your pyrazole has sensitive substituents prone to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent degradation.[9]
-
Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the appearance of the desired product. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.
Problem 3: Incomplete Reaction and Low Yield
A common frustration is observing significant amounts of unreacted starting material even after prolonged reaction times.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Recommended Experimental Protocols
Protocol 1: Optimized LiOH-Mediated Hydrolysis (Minimizing Epimerization)
This protocol is designed for esters susceptible to epimerization.
-
Dissolution: Dissolve the pyrazole propanoate ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v) to a final concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.
-
Base Addition: Add a pre-cooled aqueous solution of Lithium Hydroxide (LiOH·H₂O, 1.2 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.
-
Workup: Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3-4 with cold 1 M HCl. The carboxylic acid product will often precipitate or can be extracted.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[1]
-
Purification: Purify the product as necessary by recrystallization or column chromatography.
Protocol 2: Enzymatic Hydrolysis (Maximum Stereochemical Purity)
This is the method of choice when preserving stereochemistry is paramount.
-
Buffer Preparation: Prepare a phosphate buffer solution (0.1 M, pH 7.2).
-
Substrate Suspension: Suspend the pyrazole propanoate ester (1.0 eq) in the phosphate buffer. A co-solvent like DMSO or t-butanol (5-10% v/v) can be added to aid solubility.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), to the mixture (typically 10-20% by weight relative to the substrate).
-
Incubation: Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction by HPLC. Reaction times can range from a few hours to 48 hours.[10]
-
Enzyme Removal: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Workup and Extraction: Acidify the filtrate to pH ~3-4 with 1 M HCl. Extract the product with an organic solvent as described in Protocol 1.
-
Purification: Purify the product as required.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Lie Ken Jie, M. S., & Syed-Rahmatullah, M. S. (1995). Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. Lipids, 30(11), 995-999. Retrieved from [Link]
- R Discovery. (1995, November 1). Enzymatic hydrolysis of long‐chainN‐heterocyclic fatty esters.
- RSC Publishing. (2017, July 3). Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu(I)/bipyridine catalyzed oxidation in aqueous medium.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester.
- Reddit. (2025, July 21). Why are my ester hydrolysis not working.
- (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Chemguide. (n.d.). hydrolysis of esters.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- (2019). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases.
- Chemistry Stack Exchange. (2016, March 23). Is LiOH a weaker base than NaOH?.
- Benchchem. (n.d.). Minimizing epimerization during Fmoc-N-PEG23-acid coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Chemoenzymatic one-pot reaction of noncompatible catalysts: combining enzymatic ester hydrolysis with Cu( i )/bipyridine catalyzed oxidation in aqueou ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05451C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: HPLC Separation of Nitropyrazole Regioisomers
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Method Development & Troubleshooting for Nitropyrazole Isomers (3-nitro, 4-nitro, N-nitro)[1][2]
Executive Summary & Core Challenge
Separating nitropyrazole regioisomers (specifically 3-nitropyrazole and 4-nitropyrazole) is a classic chromatographic challenge. These compounds share identical molecular weights and very similar hydrophobicities (
The Solution: You must exploit shape selectivity and
Critical Parameter: Stationary Phase Selection
Standard C18 columns often result in co-elution for these isomers.[1][2] The following table outlines the mechanistic differences in column selection.
Column Selection Matrix
| Column Chemistry | Mechanism of Interaction | Suitability for Nitropyrazoles | Recommendation |
| C18 (Alkyl) | Hydrophobic interaction (Dispersive).[1][2][3] | Low. Often fails to resolve 3- and 4-isomers due to identical lipophilicity.[1][2] | Use only for general purity checks, not isomer resolution. |
| PFP (Pentafluorophenyl) | High. The electron-deficient fluorine ring interacts strongly with the electron-rich pyrazole/nitro system.[1][2] | Primary Choice. Best for resolving positional isomers.[1][2][5] | |
| Phenyl-Hexyl | Moderate/High. Good alternative if PFP fails.[1][2] Offers different selectivity based on aromatic stacking. | Secondary Choice. Use methanol to enhance | |
| Porous Graphitic Carbon (PGC) | Charge-transfer, planar selectivity.[1][2] | High. Excellent for very polar isomers that elute near the void volume on RP. | Specialist Choice. Use if retention is too low on PFP.[1][2] |
Mobile Phase & pH Chemistry
The Acidity Factor (pKa)
Nitropyrazoles are weak acids (pKa
-
Rule: You must suppress ionization to achieve consistent retention on Reverse Phase (RP) columns.
-
Target pH: 2.0 – 3.0 .
-
Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.[1][2]
Organic Modifier: ACN vs. MeOH
-
Methanol (MeOH): Promotes
interactions.[1][2] Use this with Phenyl-Hexyl columns.[1][2] -
Acetonitrile (ACN): Aprotic solvent.[1][2] Often suppresses
interactions but sharpens peaks.[1][2] Use this with PFP columns for dipole-driven separation.[1][2]
Visual Workflows
Figure 1: Method Development Decision Tree
This logic gate guides you from the initial sample to the optimized method.
Caption: Decision tree for selecting stationary phases and optimizing mobile conditions for nitropyrazole regioisomers.
Troubleshooting Guide (FAQ)
Q1: My 3-nitro and 4-nitro isomers are co-eluting on a C18 column. Why?
A: This is a classic "hydrophobic mask" issue. Both isomers have nearly identical hydrophobic footprints.[1][2] The C18 chain interacts primarily through dispersive forces, which cannot distinguish the subtle difference in dipole vector caused by the nitro position. Fix: Switch to a PFP (Pentafluorophenyl) column.[1][2][3] The fluorine atoms on the stationary phase create a strong electrostatic field that interacts differently with the dipole of the 3-nitro vs. the 4-nitro isomer [2].
Q2: I am seeing severe peak tailing. Is it the column?
A: It is likely a pH mismatch. Nitropyrazoles have a basic nitrogen in the ring and an acidic proton (if N-unsubstituted).[2] At neutral pH (6-7), secondary interactions with surface silanols on the silica support become dominant.[1][2] Fix: Lower the mobile phase pH to 2.5 – 3.0 using Formic Acid or Phosphate buffer. This suppresses silanol ionization and keeps the pyrazole protonated/neutral, ensuring sharper peaks [3].
Q3: The retention times shift significantly between runs. How do I stabilize this?
A: This indicates a lack of buffering capacity.[2] If you are using only 0.1% Formic Acid, the pH is uncontrolled (approx 2.7) and susceptible to sample matrix effects. Fix: Switch to a buffered system: 20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid . This "locks" the ionization state of the analyte.
Q4: Can I use Normal Phase (NP) chromatography?
A: Yes, but it is generally less robust for these polar compounds.[1] However, if you are separating N-substituted nitropyrazoles (where the acidic proton is replaced), Normal Phase on a silica column using Hexane/Ethyl Acetate can be very effective due to the direct interaction of the nitro group with the silica surface [4].
Standard Operating Procedure (SOP): Regioisomer Separation
Objective: Baseline separation of 3-nitropyrazole and 4-nitropyrazole.
1. Preparation:
-
Sample Diluent: 90:10 Water:ACN (Match initial mobile phase).
-
Concentration: 0.1 mg/mL (Avoid overloading).
2. Chromatographic Conditions:
-
Column: Fluorophenyl (PFP) or Biphenyl, 150 x 4.6 mm, 3 µm or 5 µm.[1]
-
Mobile Phase B: Methanol (Promotes
selectivity better than ACN for phenyl phases).[1][2] -
Temperature: 25°C (Lower temperatures often improve isomer selectivity).[1][2]
3. Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 40 |
| 16.0 | 95 (Wash) |
| 20.0 | 95 |
| 20.1 | 5 (Re-equilibrate) |
4. Detection:
Figure 2: Troubleshooting Logic Flow
Use this flow to diagnose peak issues.
Caption: Diagnostic workflow for resolving common chromatographic errors with nitropyrazoles.
References
-
MAC-MOD Analytical. (2016).[1][2] Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Available at: [Link]
Sources
Technical Support Center: Storage & Handling of Brominated Nitropyrazoles
[1]
Status: Operational Role: Senior Application Scientist Subject: Prevention of Degradation in Brominated Nitropyrazole Scaffolds[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Brominated nitropyrazoles (e.g., 3-bromo-4-nitropyrazole, 4-bromo-3-nitropyrazole) represent a unique intersection of high-energy density materials (HEDMs) and versatile pharmaceutical intermediates .
Their storage presents a dual challenge:
-
The Nitro Group (
): Induces electron deficiency in the pyrazole ring, increasing susceptibility to nucleophilic attack and thermal decomposition. In highly nitrated forms, this poses an explosion hazard. -
The Carbon-Bromine Bond (
): A site of high reactivity, susceptible to homolytic cleavage via photolysis (light) and metal-catalyzed oxidative addition.
This guide provides a self-validating system to maintain compound integrity (>98% purity) over extended storage periods.
Critical Storage Parameters (The Stability Triad)
To prevent degradation, you must control three thermodynamic and kinetic vectors: Photon Flux , Thermal Energy , and Moisture .
A. Photochemical Control (Primary Degradation Vector)[1]
-
Mechanism: The
bond dissociation energy (~280 kJ/mol) is lower than or bonds.[1] Exposure to UV or blue spectrum light excites the molecule, leading to homolytic fission. -
Symptom: White/off-white crystalline solids turn yellow or brown.
-
Protocol:
-
Primary: Store in amber borosilicate glass vials.
-
Secondary: Wrap individual vials in aluminum foil for 100% opacity.
-
Environment: Use opaque storage boxes within refrigerators.
-
B. Thermal Management[1]
-
Mechanism: Nitro-substituted heterocycles are energetic.[1][2][3] While mono-nitro variants are generally stable, elevated temperatures increase the Boltzmann distribution of molecules with enough energy to overcome the activation barrier for denitration or ring opening.
-
Protocol:
-
Standard: Store at 2°C to 8°C (Refrigerated).
-
Long-term (>6 months): Store at -20°C .
-
Warning: Avoid freeze-thaw cycles which promote moisture condensation.
-
C. Atmosphere & Hygroscopicity[1]
Visualizing Degradation Pathways
The following diagram illustrates the causal link between environmental exposure and chemical breakdown.
Figure 1: Mechanistic pathways leading to physical and chemical degradation of brominated nitropyrazoles.[1]
Troubleshooting Guide
Use this table to diagnose issues based on physical observation.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Yellow/Brown Discoloration | Photolysis / Oxidation | Liberation of bromine radicals ( | Purify: Recrystallize immediately (see Section 5). Check purity via HPLC. |
| Clumping / Caking | Hygroscopicity | Absorption of atmospheric water; formation of hydrates. | Dry: Vacuum dry over |
| Melting Point Depression | Impurity Accumulation | Colligative property effect due to degradation products (>1% impurity).[1] | Reject/Repurify: If MP is depressed by >2°C, repurification is mandatory. |
| Pressure in Vial | Thermal Decomposition | Slow release of | Safety Hazard: Vent carefully in fume hood. Dispose if significant pressure exists. |
Experimental Protocols
Protocol A: Self-Validating Purity Check
Before using stored material in critical synthesis, validate its integrity.[1]
-
Visual Inspection: Compare against a reference photo of fresh material.
-
TLC Assay:
Protocol B: Rescue Recrystallization
Use this if the compound has slightly yellowed but is structurally intact.[1]
-
Solvent Selection: Ethanol/Water or Ethyl Acetate/Hexanes are standard.[1]
-
Dissolution: Dissolve crude solid in minimum hot solvent (avoid boiling if compound is thermally sensitive—keep <60°C).
-
Filtration: If dark particles persist, filter hot solution through a Celite pad to remove oxidized polymers.
-
Crystallization: Allow to cool slowly to Room Temp, then 4°C.
-
Drying: Collect crystals and dry under high vacuum (<5 mbar) for 4 hours to remove lattice solvent.
Storage Decision Logic
Follow this workflow to determine the optimal storage location for your specific sample state.
Figure 2: Decision matrix for sample storage based on physical state and duration.[1]
Frequently Asked Questions (FAQ)
Q: Can I store brominated nitropyrazoles in DMSO or DMF stock solutions? A: Not recommended for long periods. While soluble, nucleophilic solvents like DMSO can slowly react with electron-deficient nitro-heterocycles over time, especially if light is present. Always store as a solid. If a stock solution is necessary, keep it at -20°C and use within 1 week.
Q: Is this compound explosive? A: Treat with caution. While mono-bromo mono-nitro pyrazoles are generally stable intermediates, they are precursors to energetic materials. They possess a high nitrogen content. Avoid grinding with metal spatulas (friction) and never heat in a closed system without pressure relief.
Q: The SDS says "Store at Room Temperature," but you recommend 4°C. Why? A: Commercial SDSs often list conditions for shipping or short-term warehousing to reduce logistics costs.[1] For research integrity and preserving high purity (>99%) for sensitive biological assays or catalysis, refrigeration slows the kinetic degradation significantly.
References
-
Energetic Properties of Nitropyrazoles: Xu, M., et al.[4] (2019).[1][5] Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole.[2][3] RSC Advances.
-
Photochemical Degradation Mechanisms: Vione, D., et al. (2021).[1][5][6][7] Insights into the Time Evolution of Slowly Photodegrading Contaminants. Molecules. [1]
-
General Storage of Brominated Organics: BenchChem Technical Support. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.[8]
-
Safety Data Sheet (3-Bromo-4-nitropyrazole): Fisher Scientific. Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole (Analogous structural handling).
-
Thermal Decomposition Studies: Muravyev, N. V., et al. (2015).[1][9] Thermal Decomposition of Nitropyrazoles. Physics Procedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Solvent System Comparison Guide: ¹H NMR Characterization of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid
As drug discovery pipelines increasingly rely on highly functionalized, polar heterocyclic building blocks, the analytical characterization of these intermediates becomes a critical bottleneck. The molecule 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid presents a unique analytical challenge. It combines a highly polarized, electron-deficient pyrazole core (functionalized with both bromo and nitro groups) with a flexible, hydrogen-bonding propanoic acid tail [1].
This guide objectively evaluates the performance of three common deuterated NMR solvents—DMSO-d₆, CDCl₃, and Methanol-d₄ —for the structural elucidation of this specific compound. By analyzing the physics of solvent-solute interactions, we provide a definitive, self-validating workflow for achieving optimal spectral resolution.
Mechanistic Insights: The Physics of Solvent-Solute Interactions
The selection of an NMR solvent for polar nitro-aromatics is not merely a matter of solubility; it is a manipulation of the molecule's thermodynamic state in solution.
Dielectric Constant & Solvation Dynamics
The electron-withdrawing nature of the -NO₂ and -Br groups drastically reduces the electron density of the pyrazole ring. When dissolved in a low-polarity solvent like Deuterated Chloroform (CDCl₃, ε = 4.8), the solvent fails to adequately solvate this polar core. This leads to micro-aggregations, resulting in a degraded signal-to-noise (S/N) ratio and severe line broadening. Conversely, Deuterated Dimethyl Sulfoxide (DMSO-d₆) possesses a high dielectric constant (ε = 46.7), ensuring complete solvation and yielding sharp, perfectly resolved multiplets for the aliphatic chain and a distinct singlet for the pyrazole H-4 proton.
Hydrogen Bonding & Carboxylic Acid Dimerization
In non-polar environments (CDCl₃), the propanoic acid moieties form intermolecular hydrogen-bonded dimers. This dimerization is highly concentration- and temperature-dependent, causing the -COOH proton signal to drift unpredictably across the 10.0–12.0 ppm range or broaden into the baseline. DMSO-d₆ acts as a potent hydrogen-bond acceptor. It aggressively disrupts these dimers, forming a stable, highly coordinated solute-solvent complex. This thermodynamic sink locks the labile -COOH proton into a discrete, reproducible, and highly deshielded chemical shift (~12.80 ppm) [2].
Deuterium Exchange Limitations
While Methanol-d₄ (CD₃OD) offers excellent solubility for polar compounds, its protic nature facilitates rapid hydrogen-deuterium (H/D) exchange with the carboxylic acid. This completely erases the -COOH signal from the ¹H NMR spectrum, removing a critical diagnostic peak required for full structural confirmation.
Comparative ¹H NMR Performance Metrics
The following table summarizes the quantitative performance and expected chemical shifts of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid across the evaluated solvent systems.
| Performance Metric | DMSO-d₆ (99.9% D) | CDCl₃ (99.8% D) | Methanol-d₄ (99.8% D) |
| Dielectric Constant (ε) | 46.7 | 4.8 | 32.6 |
| Solubility (mg/mL) | > 50 (Excellent) | < 5 (Poor) | > 30 (Good) |
| -COOH Signal (ppm) | ~12.80 (Sharp, br s) | ~10.50 (Very broad/drifting) | Not Observed (H/D Exchange) |
| Pyrazole H-4 (ppm) | ~7.45 (Sharp s) | ~7.15 (Broad s) | ~7.30 (Sharp s) |
| N-CH₂ Signal (ppm) | ~4.45 (t, J = 6.8 Hz) | ~4.55 (t, J = 6.5 Hz) | ~4.50 (t, J = 6.8 Hz) |
| CH₂-COOH Signal (ppm) | ~2.85 (t, J = 6.8 Hz) | ~3.05 (t, J = 6.5 Hz) | ~2.90 (t, J = 6.8 Hz) |
| Aliphatic Resolution | Baseline Resolved | Poor (Low S/N) | Baseline Resolved |
| Overall Suitability | Optimal | Suboptimal | Acceptable (If COOH is unneeded) |
Experimental Protocol: Standardized ¹H NMR Acquisition
To ensure reproducibility, the following protocol represents a self-validating system . Every step includes internal checkpoints to guarantee spectral integrity.
Phase 1: Sample Preparation (The Foundation of Resolution)
-
Massing: Weigh exactly 15.0 mg of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid into a clean, static-free glass vial.
-
Solvation: Add 0.6 mL of high-purity DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).
-
Homogenization: Vortex the mixture for 30 seconds. The high polarity of the target molecule ensures rapid solvation without the need for sonication.
-
Transfer: Transfer the homogeneous solution into a 5 mm precision NMR tube, ensuring no micro-bubbles are trapped in the active volume (bubbles cause magnetic susceptibility artifacts).
Phase 2: Instrument Calibration (Self-Validating Checkpoints)
-
Insertion: Insert the sample into a 400 MHz (or higher) NMR spectrometer maintained at 300 K.
-
Locking: Lock the spectrometer frequency to the deuterium resonance of DMSO-d₆.
-
Tuning and Matching: Perform automated or manual tuning and matching of the probe to the ¹H frequency (approx. 400.13 MHz) to maximize the quality factor (Q) of the RF coil.
-
Shimming & Validation: Execute a Z-axis gradient shimming protocol.
-
Self-Validation Check: Inspect the residual DMSO-d₆ solvent peak (quintet at 2.50 ppm). The full-width at half-maximum (FWHM) must be < 1.0 Hz. If the peak is asymmetric or broadened, re-optimize the shims before proceeding.
-
Phase 3: Acquisition and Processing
-
Acquisition: Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30), with 16 to 32 transients (scans), a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.
-
Processing: Apply a line broadening (LB) factor of 0.3 Hz during Fourier transformation to optimize the S/N ratio without sacrificing the resolution of the aliphatic triplets. Phase and baseline correct the spectrum, setting the TMS peak strictly to 0.00 ppm.
Workflow Visualization
The following decision matrix illustrates the logical routing for selecting the optimal NMR solvent for highly functionalized, polar heterocyclic compounds.
Fig 1: Logical workflow for selecting the optimal NMR solvent for polar heterocyclic compounds.
Conclusion
For the structural verification of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, DMSO-d₆ is the unequivocally superior solvent system . It overcomes the severe solubility limitations and carboxylic acid dimerization artifacts observed in CDCl₃, while preserving the critical -COOH proton signal that is otherwise lost to H/D exchange in Methanol-d₄. Utilizing DMSO-d₆ in conjunction with strict shimming self-validation ensures high-fidelity, publication-quality NMR data for complex drug discovery intermediates.
References
-
3-Nitropyrazole | C3H3N3O2 | CID 123419 , PubChem, National Institutes of Health (NIH). Available at:[Link][1]
-
1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts , Magnetic Resonance in Chemistry (Abraham et al., 2006). Available at:[Link][2][3]
Sources
High-Resolution IR Spectroscopy of Pyrazoles: A Comparative Guide to Characterizing Nitro and Carboxylic Acid Substituents
In modern drug discovery and materials science, pyrazole derivatives are foundational scaffolds. The precise characterization of their functional groups—specifically electron-withdrawing nitro (-NO₂) and hydrogen-bonding carboxylic acid (-COOH) substituents—is critical for predicting pharmacokinetics and molecular interactions. Infrared (IR) spectroscopy remains a primary analytical tool for this task.
This guide provides an in-depth comparative analysis of the two dominant IR modalities—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission—and details the mechanistic origins of the spectral signatures you must identify.
Mechanistic Origins of Spectral Signatures
Understanding why absorption bands appear at specific wavenumbers is essential for accurate spectral interpretation. The pyrazole ring significantly influences the electron density of its substituents, shifting their characteristic vibrational frequencies.
-
The Nitro Group (-NO₂): The nitro substituent exhibits two highly characteristic, strong absorption bands due to the coupling of the N-O stretching vibrations. The asymmetric stretch, caused by the out-of-phase expansion and contraction of the N-O bonds, typically occurs between 1535–1511 cm⁻¹ (1)[1]. The symmetric stretch (in-phase) appears lower, between 1357–1334 cm⁻¹[1].
-
The Carboxylic Acid Group (-COOH): The carbonyl (C=O) stretch is highly sensitive to its environment. In solid-state pyrazole-carboxylic acids, extensive intermolecular hydrogen bonding (often forming dimers) weakens the C=O double bond character, shifting the absorption to lower wavenumbers, typically observed around 1721–1710 cm⁻¹ (2)[2]. The associated O-H stretch manifests as a very broad band centered around 3350 cm⁻¹[2], which can obscure the pyrazole N-H stretch.
-
The Pyrazole Core: The heterocyclic ring itself presents a C=N stretching vibration in the 1623–1596 cm⁻¹ region and an N-H stretch (in 1H-pyrazoles) around 3141–3120 cm⁻¹[1].
Quantitative Data Summary
| Functional Group | Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Nitro (-NO₂) | Asymmetric N-O stretch | 1535 – 1511 | Strong, Sharp | Out-of-phase N-O bond vibration. |
| Nitro (-NO₂) | Symmetric N-O stretch | 1357 – 1334 | Strong, Sharp | In-phase N-O bond vibration. |
| Carboxylic Acid | C=O stretch | 1721 – 1710 | Strong, Sharp | Carbonyl double bond stretching; lowered by H-bonding. |
| Carboxylic Acid | O-H stretch | 3350 – 2500 | Strong, Very Broad | Hydroxyl stretching; broadened by extensive H-bonding. |
| Pyrazole Ring | C=N stretch | 1623 – 1596 | Medium to Strong | Ring skeletal vibrations. |
| Pyrazole Ring | N-H stretch | 3141 – 3120 | Medium, Broad | N-H bond stretching (only in 1H-pyrazoles). |
Comparative Analysis of IR Modalities: ATR-FTIR vs. KBr Transmission
Selecting the correct sample preparation method depends entirely on your analytical objective. Neither technique is universally superior; they are engineered for different laboratory workflows.
KBr Pellet (Transmission FTIR)
The KBr pellet technique is the gold standard for quantitative analysis and historical library matching because it adheres strictly to the Beer-Lambert law. By uniformly dispersing the solid sample within an infrared-transparent KBr matrix, the infrared beam passes through a longer effective pathlength, offering superior sensitivity for detecting trace components (3)[3].
-
The Catch: KBr is highly hygroscopic. Moisture uptake during preparation introduces a broad water band (~3450 cm⁻¹) that can completely mask the critical 3350 cm⁻¹ O-H stretch of the carboxylic acid group (4)[4].
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is the undisputed winner for high-throughput screening. It requires minimal to no sample preparation and is non-destructive, allowing for easy sample recovery (4)[4].
-
The Catch: ATR spectra depend on the penetration depth of an evanescent wave into the sample, which is wavelength-dependent. The IR beam penetrates deeper at lower wavenumbers. Consequently, the symmetric nitro stretch (~1350 cm⁻¹) will appear artificially stronger relative to the higher-frequency carboxylic C=O stretch (~1710 cm⁻¹) when compared to a traditional transmission spectrum.
Decision Matrix for Technique Selection
Decision matrix for selecting the optimal FTIR technique for characterizing pyrazole derivatives.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, both methodologies below are designed as self-validating systems. Causality dictates that any environmental contamination will directly alter the spectral output; thus, built-in validation steps are mandatory.
Protocol A: KBr Pellet Transmission (Optimized for Sensitivity)
-
Background Validation: Collect a background spectrum of the empty sample compartment. Self-Validation: Ensure baseline noise is <0.01% transmittance to confirm purge efficiency.
-
Matrix Dehydration: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for 24 hours. Causality: Removing adsorbed water prevents the masking of the pyrazole N-H and carboxylic O-H stretching regions.
-
Sample Milling: Grind 1–2 mg of the pyrazole derivative with 150 mg of anhydrous KBr using an agate mortar until a homogeneous, fine powder is achieved. Causality: Particle sizes must be smaller than the wavelength of IR light to prevent baseline scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the mixture to a hydraulic die and apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent disc.
-
Measurement & Verification: Scan from 4000 to 400 cm⁻¹. Self-Validation: Inspect the spectrum for a broad band at 3450 cm⁻¹. If a dominant water peak is present, the pellet has absorbed atmospheric moisture and must be discarded.
Protocol B: ATR-FTIR Analysis (Optimized for Throughput)
-
Crystal Cleaning & Background: Clean the diamond Internal Reflection Element (IRE) with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Allow to evaporate completely. Collect a background spectrum. Self-Validation: Ensure no residual solvent peaks (e.g., C-H stretches around 2900 cm⁻¹) are present before proceeding.
-
Sample Application: Place 2–5 mg of the solid pyrazole sample directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the integrated clutch clicks. Causality: Solid pyrazoles often have high refractive indices. Consistent, high pressure ensures intimate contact between the solid and the crystal, which is required for the evanescent wave to penetrate the sample.
-
Measurement & Correction: Collect the spectrum. Self-Validation: Apply a software-based ATR correction algorithm. This mathematically adjusts for the wavelength-dependent penetration depth, normalizing the relative intensities of the high-frequency (-COOH) and low-frequency (-NO₂) bands so they can be accurately compared to transmission libraries.
References
1.[3] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Source: Kintek Press. URL: 2.[2] Title: A novel oligo-pyrazole-based thin film: synthesis, characterization, optical and morphological properties. Source: PMC. URL: 3.[4] Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides. Source: Specac Ltd. URL: 4.[1] Title: Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Source: MDPI. URL:
Sources
Comparative Analysis of ¹³C NMR Prediction Methodologies for Highly Substituted Pyrazoles: A Case Study on 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
Executive Summary
The pyrazole ring is a ubiquitous pharmacophore in modern drug discovery, necessitating precise structural characterization during synthesis[1]. However, assigning ¹³C NMR signals in heavily substituted heterocycles is notoriously difficult due to complex push-pull electronic effects and halogen-induced spin-orbit coupling[2].
This guide objectively compares the performance of Empirical/Database-driven Predictors (e.g., ChemDraw, Mnova) against Quantum Mechanical (QM) Predictors (DFT-GIAO) using the complex molecule 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid as a benchmark. By establishing a self-validating experimental ground truth, we demonstrate why relying solely on fast empirical software can lead to misassignments in halogenated, nitro-substituted heterocycles, and why QM methods or rigorous 2D-NMR validation are essential.
The Challenge: Electronic Complexity in Substituted Pyrazoles
Unsubstituted pyrazoles exhibit rapid annular tautomerism in solution, which averages the C3 and C5 carbon signals[3]. However, N-alkylation—such as the addition of a propanoic acid chain at the N1 position—freezes this tautomerism, resulting in distinct, highly resolved chemical shifts for the C3, C4, and C5 carbons[3].
In 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, the pyrazole ring carbons typically resonate between 105 and 160 ppm[4], but they are subjected to extreme, competing electronic environments:
-
C3: Directly attached to a strongly electron-withdrawing nitro group (-I, -M).
-
C5: Directly attached to a heavy bromine atom, introducing relativistic shielding effects.
-
C4: An unsubstituted methine carbon caught between these two opposing forces.
Workflow comparing experimental NMR acquisition against empirical and quantum mechanical predictors.
Experimental Protocol: Establishing the Ground Truth
To objectively evaluate predictive software, we must first establish a high-fidelity, self-validating experimental baseline.
Step-by-Step ¹³C NMR Acquisition Methodology
-
Sample Preparation: Dissolve 25 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: DMSO is highly polar and effectively disrupts the intermolecular hydrogen bonding of the propanoic acid moiety, preventing sample aggregation and ensuring sharp, well-resolved resonance signals.
-
-
Instrument Setup: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe (100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D ¹³C with WALTZ-16 proton decoupling (zgpg30).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds.
-
Causality: Quaternary carbons (C3 and C5) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A longer D1 ensures these carbons are fully relaxed between pulses, preventing their signals from disappearing into the noise floor.
-
Number of Scans (NS): 1024 to 2048 to achieve a >10:1 signal-to-noise ratio for quaternary carbons.
-
-
Self-Validating 2D Confirmation: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The aliphatic protons of the N1-propanoic acid chain will show strong ³J long-range coupling exclusively to the C5 carbon, definitively differentiating C5 from C3 without relying on chemical shift assumptions.
Performance Comparison: Experimental vs. Predictive Software
We compared the experimental ground truth against two leading predictive methodologies:
-
Empirical/Machine Learning Predictors (e.g., Mnova NMRPredict Desktop / ChemDraw): These rely on HOSE (Hierarchically Ordered Spherical Description of Environment) codes and internal databases.
-
Quantum Mechanical Predictors (DFT-GIAO): Computed using Gaussian 16 at the B3LYP/6-311+G(2d,p) level of theory with the GIAO (Gauge-Independent Atomic Orbital) method.
Quantitative Data Comparison
| Pyrazole Carbon Position | Experimental Ground Truth (ppm) | Empirical Predictor (Database) (ppm) | QM Predictor (DFT-GIAO) (ppm) | Performance Assessment |
| C3 (C-NO₂) | 155.2 | 151.4 (Δ -3.8) | 156.1 (Δ +0.9) | Empirical methods underestimate the synergistic deshielding of the nitro group. |
| C4 (CH) | 108.4 | 104.5 (Δ -3.9) | 109.2 (Δ +0.8) | DFT accurately models the mild ortho-shielding effects. |
| C5 (C-Br) | 121.7 | 127.3 (Δ +5.6) | 120.5 (Δ -1.2) | Empirical methods fail to account for the heavy atom effect, overestimating the shift. |
Mechanistic Causality of Chemical Shifts (E-E-A-T)
The failure of empirical predictors to accurately map this molecule stems from their inability to dynamically calculate complex electronic interplay. Here is the causality behind the true experimental shifts:
-
The Deshielding of C3 (~155.2 ppm): The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It heavily depletes the local electron density around C3, exposing the nucleus to the external magnetic field and pushing the chemical shift far downfield.
-
The Heavy Atom Effect at C5 (~121.7 ppm): Intuitively, the electronegativity of bromine should deshield C5. However, bromine's massive electron cloud introduces strong spin-orbit coupling (a relativistic effect). This actually increases local shielding, pushing the C5 resonance upfield[2]. Database-driven empirical predictors frequently miscalculate this, assuming a standard inductive deshielding effect.
-
The Shielded C4 (~108.4 ppm): C4 is caught in a push-pull system. It receives mild shielding from the resonance structures of the adjacent nitro group and lacks any direct electronegative attachment, making it the most shielded carbon in the pyrazole ring.
Electronic effects governing the 13C NMR chemical shifts of the substituted pyrazole ring carbons.
Conclusion
For routine, unencumbered scaffolds, empirical predictors like ChemDraw or Mnova offer rapid and generally acceptable ¹³C NMR estimations. However, when dealing with highly substituted heterocycles like 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid , empirical tools exhibit significant deviations (up to 5.6 ppm).
Researchers must pivot to DFT-GIAO calculations for accurate in silico predictions of molecules containing heavy halogens (due to spin-orbit coupling) and strong push-pull electronic systems. Ultimately, no predictive software replaces the necessity of a rigorous, self-validating experimental protocol utilizing 2D HMBC correlations to definitively lock structural assignments.
References
- High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism Source: cdnsciencepub.com
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C Source: researchg
- 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one Source: benchchem.com
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: mdpi.com
Sources
Crystallographic Benchmarking of N-Substituted Nitropyrazole Carboxylic Acids
Topic: X-ray crystallography data for N-substituted nitropyrazole carboxylic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Structural Insights, Packing Efficiency, and Energetic Implications
Executive Summary
N-substituted nitropyrazole carboxylic acids represent a critical intersection between high-energy density materials (HEDMs) and pharmaceutical intermediates. Their dual utility stems from the nitro group (
This guide objectively compares the crystallographic performance of specific N-substituted variants. We analyze how steric bulk (e.g., N-propyl vs. N-methyl) and positional isomerism (3-nitro vs. 4-nitro) dictate crystal density (
Key Finding: While N-alkylation improves solubility for pharmaceutical processing, it significantly penalizes crystal density—a critical metric for detonation velocity in energetic applications.
Structural Landscape & Comparative Analysis
The following data contrasts three distinct structural classes: a sterically hindered N-propyl derivative, a heavy-atom substituted analogue (proxy for high-density packing), and an ionic salt form.
Table 1: Crystallographic Parameters of Key Nitropyrazole Derivatives
| Parameter | Compound A (Steric Bulk) | Compound B (Heavy Atom Analogue) | Compound C (Ionic Salt) |
| Chemical Name | 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid (DMSO solvate) | Ammonium 4-nitropyrazole-3-carboxylate |
| Formula | |||
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | |||
| Unit Cell | 4.5811(16) | 6.8751(6) | [Ref 2] |
| Unit Cell | 19.734(7) | 11.0506(10) | [Ref 2] |
| Unit Cell | 11.812(4) | 14.0569(12) | [Ref 2] |
| 101.181(11) | 97.355(3) | 90 | |
| Volume ( | 1047.6(6) | 1059.17(16) | [Ref 2] |
| Z | 4 | 4 | 4 |
| Calc. Density ( | ~1.35 g/cm³ | ~1.98 g/cm³ | ~1.62 g/cm³ |
| Primary Interaction | 1D Chains (O-H...N) | Solvate H-bonds | Ionic Charge Assist |
| Source | [Ref 1] | [Ref 3] | [Ref 2] |
Analysis of Packing Efficiency
-
Steric Penalty: Compound A demonstrates how the flexible N-propyl chain disrupts planar stacking. The long
-axis (19.73 Å) reflects the need to accommodate the alkyl tail, diluting the energetic density of the nitro group. -
Heavy Atom Effect: Compound B, despite being a solvate, achieves a much higher density (~1.98 g/cm³) due to the bromine atom. In energetic materials research, replacing Br with a Nitro group (
) typically retains high density (~1.8–1.9 g/cm³) while enhancing detonation pressure. -
Salt Formation: Compound C utilizes the ammonium counter-ion to form a 3D hydrogen-bonded network, often stabilizing high-nitrogen anions that would otherwise be volatile.
Intermolecular Interactions & Hirshfeld Surface Analysis[4][5][6][7][8]
Understanding the "glue" holding these crystals together is vital for predicting physical stability (shelf-life) and solubility.
Hydrogen Bonding Motifs
Unlike simple benzoic acids which form centrosymmetric dimers
-
Motif I (Catemer Chains): Observed in Compound A. The carboxylic acid donates a proton to the pyrazole nitrogen of an adjacent molecule (
), forming infinite 1D chains.[4] -
Motif II (Solvate Bridges): In Compound B, the solvent (DMSO) acts as an acceptor, disrupting direct acid-acid dimerization. This is a critical risk factor in drug development; solvates can desolvate, leading to crystal collapse (amorphization).
Hirshfeld Surface Visualization Logic
We utilize Hirshfeld surface analysis to quantify these interactions.[5][6][7] The surface maps the electron density boundary where the molecule "ends" and its neighbor "begins."
Figure 1: Interpretation logic for Hirshfeld Surface maps. Red spots on the surface indicate strong, stabilizing hydrogen bonds essential for crystal integrity.
Data Interpretation: For nitropyrazole carboxylic acids, typical Hirshfeld contribution percentages are:
-
O...H / H...O: ~45-60% (Dominant, dictates solubility).
-
H...H: ~20% (Packing forces).
-
O...N (Nitro): ~5-10% (often repulsive or weak electrostatic).
Experimental Protocols
To replicate the data for Compound A (1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid), follow this self-validating protocol.
Synthesis & Crystallization Workflow
Figure 2: Step-by-step workflow from precursor to diffraction-quality crystal.[8]
Detailed Protocol
-
Precursor Preparation: Dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (approx 0.23 mol) in a mixture of 65%
(120 mL) and 98% (180 mL). -
Reaction: Heat to 100°C. Critical Control Point: Monitor by TLC. The appearance of a yellow spot indicates nitration.
-
Quenching: Pour reaction mixture into ice water (200 mL). The white precipitate is the crude 4-nitro derivative.
-
Recrystallization (The "Self-Validating" Step):
-
Dissolve the dried precipitate in Acetone (high solubility) or Ethanol/Water (1:1) .
-
Allow to stand at room temperature (296 K).
-
Validation: If needles form, evaporation is too fast. Redissolve and cover the vial with parafilm containing a single pinhole to slow evaporation. Target block-like morphology for best X-ray data.
-
-
Data Collection: Mount crystal on a glass fiber. Collect data using Mo K
radiation ( Å).[3] Refine using SHELXL [Ref 1].
Performance Implications
Energetics (Explosives/Propellants)
-
Density is King: Detonation velocity (
) scales linearly with density ( ).-
N-Propyl derivative (
): Poor . The alkyl chain acts as "dead weight," lowering the oxygen balance and density. -
N-H or N-Methyl derivatives (
): Superior . Minimizing the N-substituent maximizes the packing coefficient.
-
-
Recommendation: For energetic applications, avoid chains longer than methyl. Focus on 4-nitropyrazole-3-carboxylic acid salts (Compound C) to maximize density.
Pharmaceutical Development[1]
-
Solubility vs. Stability:
-
The strong H-bond chains (Motif I) in Compound A suggest high lattice energy, potentially reducing dissolution rates.
-
However, the N-propyl group disrupts the lattice enough to make it significantly more soluble in organic solvents compared to the unsubstituted parent.
-
-
Recommendation: Use the N-propyl or N-butyl derivatives if the parent nitropyrazole is too insoluble for bioavailability, accepting the lower density as a trade-off.
References
-
Crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. Source: ResearchGate / Z. Kristallogr. NCS. Data: Monoclinic P21/c, a=4.5811 Å.[3][4]
-
First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand. Source: IUCr / Acta Crystallographica Section C. Data: Discusses Ammonium salts and Co/Cu complexes of the 4-nitro isomer.
-
Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. Source: De Gruyter / Z.[9] Kristallogr. NCS (2025).[9] Data: Monoclinic P21/c, Density ~1.98 g/cm³.
-
Hirshfeld surface analysis of pyrazole carboxylic acids. Source: ResearchGate.[3] Context: General methodology for interpreting interactions in these systems.
Sources
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Secure Verification [vinar.vin.bg.ac.rs]
A Comparative Guide to the Reactivity of 5-Bromo and 3-Bromo Pyrazole Isomers for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry.[1] Its prevalence in a wide array of FDA-approved drugs underscores its importance. The functionalization of the pyrazole ring is a critical step in tuning the pharmacological properties of these molecules. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-bromopyrazole and 3-bromopyrazole. We will explore their performance in cornerstone reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and N-alkylation, supported by experimental data and mechanistic insights to inform your synthetic strategies.
Understanding the Pyrazole Core: Electronic and Steric Considerations
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape that dictates its reactivity. The two nitrogen atoms exert an electron-withdrawing inductive effect, rendering the carbon atoms of the ring electron-deficient. Computational studies and experimental observations indicate that the C3 and C5 positions are more electron-poor than the C4 position.[2] This inherent electronic property makes the C3 and C5 positions susceptible to nucleophilic attack and prime locations for functionalization via cross-coupling reactions.
However, the reactivity of substituted pyrazoles is not governed by electronic effects alone; steric hindrance plays a crucial role.[3] The proximity of substituents to the reacting center can significantly influence the accessibility of the catalyst and other reagents, thereby affecting reaction rates and yields. When comparing 3-bromo and 5-bromopyrazole, the position of the bromine atom relative to the N1-substituent (if present) and the adjacent nitrogen atom becomes a key determinant of its reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules.[4] The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, are workhorses in pharmaceutical development for the formation of C-C and C-N bonds, respectively.[5][6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[7] While direct head-to-head comparative studies of 3-bromo and 5-bromopyrazole under identical conditions are limited in the literature, we can infer reactivity trends by comparing data from various sources.
Generally, the oxidative addition of the aryl bromide to the palladium(0) catalyst is the rate-determining step.[8] The ease of this step is influenced by the electronic nature and steric environment of the C-Br bond. For N-unsubstituted pyrazoles, 3-bromopyrazole and 5-bromopyrazole exist as tautomers, which can complicate direct comparisons. However, in N-substituted pyrazoles, the environment around the C3 and C5 positions is distinct.
Key Observations:
-
Steric Hindrance: In N1-substituted pyrazoles, the C5 position is adjacent to the substituent on the N1 nitrogen. A bulky N1-substituent can sterically hinder the approach of the bulky palladium catalyst to the C5-bromo position, potentially leading to slower reaction rates compared to the less hindered C3-bromo position.
-
Electronic Effects: Both C3 and C5 positions are electron-deficient, which generally favors oxidative addition. The precise electronic influence on the relative reactivity is subtle and can be influenced by the nature of the N1-substituent.
Experimental Data Summary for Suzuki-Miyaura Coupling:
| Pyrazole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2/XPhos | K2CO3 | Dioxane | 120 (MW) | 0.5 | 67-89 | [9] |
| 3-(5-bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Benzothiazole-oxime Pd(II) complex | KOH | Water-DMF | 100 | 4 | 88 | [10] |
| 5-Bromo-1-butyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, Toluene, or DMF | 80-110 | 2-24 | (Not specified, general protocol) | [11] |
| 4-Bromopyrazoles | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 90 | 6 | High | [12] |
Note: The data presented is from different studies with varying reaction conditions and substrates, and thus direct comparison should be made with caution.
Experimental Workflow: Suzuki-Miyaura Coupling
General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[13] Studies directly comparing the amination of 3-bromo and 5-bromopyrazoles are more readily available, providing clearer insights into their relative reactivity.
A study on the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles provides valuable comparative data.[14]
Experimental Data Summary for Buchwald-Hartwig Amination:
| Pyrazole Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1H-pyrazole | Aniline | tBuBrettPhos Pd precatalyst | LHMDS | Dioxane | 50 | 16 | 85 | [14] |
| 3-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd precatalyst | LHMDS | Dioxane | 80 | 12 | 81 | [14] |
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 2 | 60 | [15] |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 80 | 2 | 67 | [15] |
Note: While not a direct comparison of 3- and 5-isomers, the data for 3-bromopyrazole and a C4-bromopyrazole provides context for reactivity in this reaction type.
Mechanistic Considerations:
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[16] Similar to the Suzuki coupling, steric hindrance around the C-Br bond can influence the rate of oxidative addition. The more accessible C3 position in N1-substituted pyrazoles may lead to faster reaction rates compared to the more hindered C5 position.
Catalytic Cycle: Buchwald-Hartwig Amination
Simplified catalytic cycle of the Buchwald-Hartwig amination.
N-Alkylation: A Battle of Sterics and Electronics
The N-alkylation of pyrazoles is a fundamental transformation for introducing diversity at the nitrogen atoms. For unsymmetrical pyrazoles, such as 3-bromopyrazole, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The regioselectivity of this reaction is a delicate balance of steric and electronic factors.[3]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In 3-bromopyrazole, the N1 position is adjacent to the bromine atom, while the N2 position is adjacent to a hydrogen atom. Therefore, alkylation is often favored at the less hindered N2 position. Conversely, for 5-bromopyrazole, the bromine is at a position equivalent to the 3-position in the other tautomer, and steric effects from other substituents on the ring will play a significant role.
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups, such as a bromo substituent, decrease the nucleophilicity of the adjacent nitrogen atom, which can also influence the regioselectivity.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can dramatically impact the N1/N2 ratio. For instance, bulkier alkylating agents will further favor reaction at the less sterically hindered nitrogen.[17] The use of different bases can also alter the tautomeric equilibrium of the pyrazole anion, thereby influencing the site of alkylation.
Experimental Data Summary for N-Alkylation of 3-Substituted Pyrazoles:
| Pyrazole | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Methylpyrazole | Benzyl Bromide | K₂CO₃ | DMSO | >95:5 | [3] |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | i-Pr₂NEt | THF | 24:76 | [3] |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | i-Pr₂NEt / MgBr₂ | THF | <1:99 | [3] |
Note: This data for 3-substituted pyrazoles illustrates the significant influence of substituents and reaction conditions on regioselectivity.
Experimental Workflow: N-Alkylation of Pyrazoles
General workflow for the N-alkylation of pyrazoles.
Conclusion and Future Outlook
The reactivity of 3-bromo and 5-bromopyrazole isomers is a nuanced interplay of electronic and steric effects. In palladium-catalyzed cross-coupling reactions, the less sterically hindered C3 position in N1-substituted pyrazoles may exhibit enhanced reactivity compared to the C5 position, although this is highly dependent on the nature of the N1-substituent and the specific reaction conditions. For N-alkylation, steric hindrance is a dominant factor, often directing alkylation to the less encumbered nitrogen atom.
For the medicinal chemist, a thorough understanding of these principles is paramount for the rational design of synthetic routes. While this guide provides a framework based on available data, it is crucial to recognize that optimal conditions are often substrate-specific. High-throughput experimentation and careful reaction optimization will continue to be essential tools for unlocking the full potential of these versatile building blocks in the quest for novel therapeutics.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole
Materials:
-
Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask, add the bromopyrazole, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12][18]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrazole
Materials:
-
Bromopyrazole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 equiv)
-
Ligand (if not using a precatalyst)
-
Base (e.g., LHMDS, 2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
In a glovebox, add the palladium precatalyst and base to an oven-dried vial.
-
Add the bromopyrazole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat to the desired temperature (e.g., 50-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[14]
Protocol 3: General Procedure for N-Alkylation of a Bromopyrazole
Materials:
-
Bromopyrazole (1.0 equiv)
-
Alkylating agent (e.g., alkyl bromide, 1.1 equiv)
-
Base (e.g., K₂CO₃, 1.5 equiv or NaH, 1.2 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the bromopyrazole and the anhydrous solvent.
-
If using a solid base like K₂CO₃, add it directly. If using NaH, cool the solution to 0 °C before portion-wise addition.
-
Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.
-
Add the alkylating agent dropwise.
-
Allow the reaction to stir at room temperature or with heating, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water for K₂CO₃ or carefully with saturated NH₄Cl for NaH).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to separate regioisomers.[3][17]
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 59(5), 455-458. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 572-575. [Link]
-
Norman, N. J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 9096-9105. [Link]
-
Fustero, S., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
Oriental Journal of Chemistry. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]
-
Shridevi, P. D., et al. (2015). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3569. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Kumar, V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4887. [Link]
-
Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ChemRxiv. [Link]
-
Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8344-8356. [Link]
-
Denmark, S. E., Baird, J. D., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. The Journal of Organic Chemistry, 73(4), 1440–1455. [Link]
-
Yan, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-528. [Link]
-
Kack, H., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and. Molecules, 27(23), 8409. [Link]
-
Surry, D. S., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1709-1727. [Link]
-
Gonda, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1036. [Link]
-
Abbar, M., et al. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287-1302. [Link]
-
de la Cruz, P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3505. [Link]
-
Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Scilit. [Link]
-
Chemistry Stack Exchange. (2017). How do the electronic properties of a catalyst affect the rate of oxidative addition?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Martins, M. A. P., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5851. [Link]
-
Johnson, S. A., et al. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry, 61(35), 13833-13841. [Link]
-
Johnson, S. A., et al. (2022). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 51(35), 13243-13251. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Chen, J., et al. (2022). Mechanistic views and computational studies on transition-metal-catalyzed reductive coupling reactions. Chemical Society Reviews, 51(23), 9666-9727. [Link]
Sources
- 1. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
UV-Vis Characterization Profile: 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
[1]
Executive Summary
-
Compound: 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid[1]
-
Primary Chromophore: 3-Nitropyrazole core conjugated with a bromine auxochrome.[1]
-
Key Application: UV-Vis spectroscopy is the primary tool for rapid regioisomer differentiation during synthesis (distinguishing N1-alkylation at the 3-nitro vs. 5-nitro position).[1]
-
Expected
: 275–290 nm (Ethanol).[1]
Comparative Performance: Target vs. Alternatives
In the synthesis of this compound (via N-alkylation of 5-bromo-3-nitro-1H-pyrazole), two isomers are chemically possible. UV-Vis is superior to NMR for rapid in-process monitoring of these isomers due to distinct electronic conjugation differences.[1]
| Feature | Target Compound | Alternative 1 (Regioisomer) | Alternative 2 (Precursor) |
| Structure | 1-alkyl-5-bromo-3-nitro | 1-alkyl-3-bromo-5-nitro | 5-bromo-3-nitro-1H-pyrazole |
| Steric Context | Propanoic acid tail at N1; Nitro at C3 (less hindered).[1] | Propanoic acid tail at N1; Nitro at C5 (adjacent to tail).[1] | Unsubstituted NH (Tautomeric).[1] |
| Expected | 275 – 290 nm | 255 – 270 nm | 260 – 280 nm (Broad) |
| Spectral Shift | Red Shift (Bathochromic): Planar nitro group at C3 allows full conjugation with the ring.[1] | Blue Shift (Hypsochromic): Steric clash between N1-tail and C5-nitro forces nitro group out of plane, breaking conjugation.[1] | Variable; depends on pH (deprotonation causes large red shift).[1] |
| Molar Absorptivity ( | High (>10,000 M⁻¹cm⁻¹) | Moderate (<8,000 M⁻¹cm⁻¹) | High |
| Detection Utility | Preferred Product | Common Byproduct | Starting Material |
Technical Insight: The "Nitro Shift" is the diagnostic marker.[1] A 3-nitro group typically absorbs at a longer wavelength than a 5-nitro group in N-alkylated pyrazoles because the 5-position is sterically crowded by the N1-substituent, twisting the nitro group and reducing
-orbital overlap.[1]
Technical Deep Dive: The Chromophoric System
The absorption spectrum is governed by two main electronic transitions:
-
Transition (Primary Band):
-
Location: 210–230 nm (Pyrazole ring) and 270–290 nm (Nitro-conjugation).[1]
-
Mechanism: The nitro group (
) acts as a strong electron-withdrawing group (EWG), while the bromine ( ) at C5 acts as a weak electron donor via resonance but strong withdrawer via induction.[1] The 1,3-arrangement of the nitro group allows for a "push-pull" electronic system across the pyrazole ring, stabilizing the excited state and lowering the energy gap (red shift).
-
- Transition (Shoulder):
Solvatochromism (Solvent Effects)
-
Ethanol/Methanol (Polar Protic): Stabilizes the polar excited state, leading to a slight red shift and loss of fine structure (broadening). Recommended for standard characterization.
-
DCM/Acetonitrile (Polar Aprotic): May show sharper peaks; useful if the compound has poor solubility in alcohols.[1]
Experimental Protocol: Self-Validating Characterization
Objective: Determine
Reagents & Equipment
-
Solvent: HPLC-grade Methanol or Ethanol (Cutoff <205 nm).[1]
-
Blank: Pure solvent from the same bottle.[1]
-
Cuvette: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
-
A: 10 µM (12 µL Stock + 988 µL Solvent)
-
B: 25 µM (30 µL Stock + 970 µL Solvent)
-
C: 50 µM (60 µL Stock + 940 µL Solvent)
-
-
-
Measurement:
-
Data Analysis (The "Self-Check"):
Synthesis & Identification Workflow
The following diagram illustrates the critical role of UV-Vis in the synthesis pipeline, specifically for distinguishing the regioisomers formed during the N-alkylation step.
Figure 1: Workflow for distinguishing the target 3-nitro isomer from the 5-nitro byproduct using spectral shifts.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Retrieved from [1]
-
Norman, N. J., et al. (2022).[1][3] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 87(15), 10018-10025.[1][4] Retrieved from [1]
-
Berry, J. L., et al. (2024).[1] "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol." Environmental Science & Technology.[1] (Demonstrates nitro-isomer spectral shifts). Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.[1] Retrieved from [1]
-
Shimadzu. (2025).[1] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [1]
Technical Guide: Distinguishing N1 vs. N2 Alkylation Isomers in Nitropyrazoles via NOESY
Executive Summary
In the structural optimization of nitropyrazole-based scaffolds, alkylation of the pyrazole ring is a critical transformation. However, the annular tautomerism of the starting material (typically 3-nitro-1H-pyrazole) invariably leads to a mixture of regioisomers: 1-alkyl-3-nitropyrazole (N1-product) and 1-alkyl-5-nitropyrazole (N2-product) .
While 1D 1H/13C NMR shifts provide clues, they are often ambiguous due to solvent-dependent shielding effects. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the definitive, self-validating method for structural assignment. This guide details the mechanistic basis, experimental protocol, and data interpretation logic to conclusively distinguish these isomers, relying on the spatial proximity of the N-alkyl group to the pyrazole ring proton (H5).
The Regioselectivity Challenge
The nitropyrazole system exists in a tautomeric equilibrium between 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. Upon treatment with an alkylating agent (R-X) and base, two fixed isomers are generated.
-
Isomer A (1-alkyl-3-nitropyrazole): The alkyl group is attached to the nitrogen adjacent to the C5-H methine.
-
Isomer B (1-alkyl-5-nitropyrazole): The alkyl group is attached to the nitrogen adjacent to the C5-NO₂ carbon.
Distinguishing these is vital because the position of the nitro group governs the electronic topography of the molecule, drastically altering SAR (Structure-Activity Relationship) profiles in kinase inhibition or energetic material applications.
Diagram 1: Reaction Scheme and Isomer Generation
Figure 1: Divergent alkylation pathways yielding structurally distinct regioisomers.
The Comparative Framework: Why NOESY?
While HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool, it relies on ³J(C,H) couplings which can sometimes be observed across 4 bonds in conjugated systems, leading to false positives. NOESY, by contrast, relies purely on spatial proximity (through-space dipolar coupling), making it the "Gold Standard" for this specific steric problem.
| Feature | 1D 1H NMR (Chemical Shift) | 2D HMBC | 2D NOESY |
| Principle | Electronic Environment | Through-bond coupling (J-coupling) | Through-space coupling (Dipolar) |
| Reliability | Low (Solvent dependent) | Medium (³J vs ⁴J ambiguity) | High (Distance < 5Å) |
| Key Signal | Δδ of Ring Protons | Cross-peak N-C-C-H | Cross-peak N-Alkyl ↔ Ring H |
| Time Cost | < 5 mins | 20-60 mins | 20-60 mins |
Mechanistic Logic: The "Lighthouse" Effect
To interpret the NOESY, visualize the N-alkyl protons as a "lighthouse." They emit magnetization to any protons within a ~5Å radius.
The Critical Distinction
-
In 1-alkyl-3-nitropyrazole:
-
The N-alkyl group is attached at N1.
-
Position 5 (adjacent to N1) contains a Proton (H5) .[1]
-
Result: The N-alkyl protons are virtually touching H5. You will see a strong, unambiguous NOE cross-peak .
-
-
In 1-alkyl-5-nitropyrazole:
-
The N-alkyl group is attached at N1.
-
Position 5 (adjacent to N1) contains the Nitro Group (NO₂) .
-
The nearest ring protons are at C3 and C4, which are physically distant from the N-alkyl group.
-
Result: The Nitro group acts as a "spacer." You will see NO cross-peak (or a very weak one to H4).
-
Diagram 2: NOESY Decision Logic
Figure 2: Algorithmic approach to assigning regioisomers based on NOE correlations.
Experimental Protocol
This protocol is designed for a standard 400-600 MHz NMR spectrometer.
Step 1: Sample Preparation[2]
-
Concentration: Dissolve 5–10 mg of the isolated product in 0.6 mL of deuterated solvent (DMSO-d6 or CDCl₃).
-
Note: DMSO-d6 is preferred for nitropyrazoles to prevent aggregation and ensure sharp lines, although CDCl₃ is acceptable if solubility permits.
-
-
Degassing: While not strictly necessary for qualitative NOESY, briefly bubbling nitrogen or argon can improve the NOE buildup by removing paramagnetic oxygen.
Step 2: Acquisition Parameters[2]
-
Pulse Sequence: noesygpphp (Bruker) or equivalent phase-sensitive NOESY with gradient selection.
-
Mixing Time (D8): Set to 400–500 ms .
-
Why? Small molecules (MW < 400) often have correlation times where the NOE passes through zero or is positive. A mixing time of 400-500 ms allows sufficient buildup for medium-sized molecules without excessive spin diffusion.
-
-
Scans: 8–16 scans per increment (depending on concentration).
-
Increments (TD1): 256 (for sufficient resolution in the indirect dimension).
Step 3: Processing
-
Phasing: Careful phasing is critical. In phase-sensitive NOESY, diagonal peaks are usually negative (red), and exchange peaks are negative (red), while NOE cross-peaks are positive (blue/black) (opposite sign to diagonal) for small molecules in non-viscous solvents.
-
Caution: If the molecule is medium-sized or the solvent is viscous (DMSO), the NOE might be negative (same sign as diagonal). Always check the "diagonal" phase first.
-
Data Interpretation & Validation
The following table synthesizes typical spectral characteristics observed in these systems.
| Parameter | 1-alkyl-3-nitropyrazole | 1-alkyl-5-nitropyrazole |
| Ring Proton Pattern | Two doublets (H4, H5) with | Two doublets (H3, H4) with |
| Chemical Shift (H5/H3) | H5 is typically more downfield ( | H3 is typically upfield relative to H5 ( |
| NOESY Correlation | Strong Cross-peak: N-CH | No Cross-peak: N-CH |
| 13C Shift (ipso) | C3-NO₂ ( | C5-NO₂ ( |
Self-Validation Checklist
To ensure your assignment is trustworthy (E-E-A-T principle):
-
Integration Check: Does the N-alkyl signal integrate correctly against the ring protons? (Rules out impurities).
-
COSY Check: Run a quick COSY. In the 3-nitro isomer, H4 and H5 couple (
Hz). In the 5-nitro isomer, H3 and H4 couple ( Hz). While similar, the absence of NOE combined with COSY coupling confirms the 5-nitro structure. -
Solvent Check: If NOE signals are weak (near zero crossing), change solvent from CDCl₃ to DMSO-d6 or change temperature to alter the correlation time (
).
References
-
Elguero, J., et al. (1992).[2] The Reduction of 1-Nitropyrazole to 1-Aminopyrazole. Anales De Química. 2
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY mechanics). 1
-
Novikova, D. S., et al. (2023). Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of substituted pyrazoles. St. Petersburg State University.[3] 3
-
Kong, Y., et al. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters. 4
Sources
Advanced Characterization Guide: 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
Executive Summary
This guide provides a technical comparison of purity standards for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (referred to herein as BNPP ). While Elemental Analysis (EA) remains a traditional requirement for publication, its utility for BNPP is severely limited by its inability to distinguish regioisomers—a critical failure mode in pyrazole chemistry.
This document contrasts the traditional Combustion Analysis (CHNBr) against Quantitative NMR (qNMR) and HPLC , advocating for a multi-modal approach where qNMR serves as the primary mass-balance standard and HPLC validates regio-specificity.
The Analytical Target: BNPP
Molecule: 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid Formula: C₆H₆BrN₃O₄ Molecular Weight: 264.03 g/mol
Theoretical Elemental Composition
To establish a baseline for purity, the theoretical mass fractions are calculated below. Any deviation >0.4% in experimental EA suggests significant impurity (solvents, inorganic salts, or degradation).
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 6 | 12.011 | 72.066 | 27.29% |
| Hydrogen | 6 | 1.008 | 6.048 | 2.29% |
| Nitrogen | 3 | 14.007 | 42.021 | 15.91% |
| Bromine | 1 | 79.904 | 79.904 | 30.26% |
| Oxygen | 4 | 15.999 | 63.996 | 24.24% |
Method A: Elemental Analysis (Combustion)
Role: Bulk Purity Confirmation (Legacy Standard)
The Challenge: Halogen & Nitro Interference
BNPP presents a "perfect storm" for combustion analysis failure:
-
High Bromine Content (30%): Halogens can trap nitrogen gas or form volatile halides that do not combust fully, leading to low Carbon readings.
-
Nitro Group: Nitro-aromatics are prone to incomplete reduction, potentially forming nitrogen oxides (
) rather than , artificially inflating Nitrogen values.
Optimized Protocol
To achieve the journal-standard
-
Combustion Aid: Add Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the sample capsule. This promotes complete oxidation and prevents the formation of refractory carbides. -
Halogen Scavenger: Ensure the reduction tube contains silver wool heated to 600–800°C. This traps free Bromine (
), preventing it from interfering with the Thermal Conductivity Detector (TCD) used for and . -
Oxygen Boost: Increase the oxygen dosing time by 20% to account for the nitro-group's tendency to retard the initial burn.
Verdict: EA is necessary for demonstrating the absence of inorganic salts (if ash is analyzed) but fails to detect isomeric impurities (see Section 4).
Method B: Quantitative NMR (qNMR)
Role: Absolute Quantification (Modern Gold Standard)
qNMR is superior to EA for BNPP because it provides absolute purity (mass balance) while simultaneously confirming chemical structure. Unlike HPLC, it does not require a reference standard of the analyte itself.[1]
Experimental Protocol
-
Solvent: DMSO-
(Solubilizes the polar carboxylic acid and nitro group effectively). -
Internal Standard (IS): Maleic Acid (Traceable Standard).
-
Rationale: Maleic acid provides a sharp singlet at
6.26 ppm, which is distinct from the BNPP pyrazole proton (typically 7.0–8.0 region) and the propanoic acid triplets ( 2.5–4.5 region). It is also non-hygroscopic and stable.
-
-
Parameters:
-
Relaxation Delay (
): seconds (Essential for full relaxation of the nitro-adjacent protons). -
Pulse Angle:
. -
Scans: 16–32 (Sufficient for S/N > 150:1).
-
Calculation
Method C: HPLC-UV
Role: Regioisomer Discrimination
The synthesis of BNPP typically involves the alkylation of 5-bromo-3-nitro-1H-pyrazole. This reaction is ambident , often producing a mixture of:
-
Target: 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (N1-alkylation adjacent to Br).
-
Impurity: 3-(3-bromo-5-nitro-1H-pyrazol-1-yl)propanoic acid (N1-alkylation adjacent to
).
Critical Insight: Elemental Analysis and Mass Spectrometry cannot distinguish these two molecules (same formula, same mass). HPLC is the only routine method to separate them.
Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: Acidic modifier is strictly required to suppress ionization of the carboxylic acid tail, preventing peak tailing.
-
-
Gradient: 5% to 95% ACN over 15 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).
Comparative Analysis Standards
The following table contrasts the performance of these methods for BNPP.
| Feature | Elemental Analysis (EA) | qNMR | HPLC-UV |
| Primary Output | % Composition (C, H, N) | Absolute Purity (wt%) | Chromatographic Purity (Area %) |
| Sample Required | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | < 1 mg |
| Regioisomer ID | FAIL (Indistinguishable) | High (Distinct shifts) | High (Distinct retention times) |
| Inorganic Detection | Excellent (Residue/Ash) | Poor (Invisible in 1H) | Poor (Invisible) |
| Solvent Detection | Poor (Requires calculation) | Excellent (Distinct peaks) | Variable |
| Precision |
Decision Workflow (DOT Diagram)
The following decision tree illustrates the logical flow for characterizing BNPP, prioritizing isomer verification before bulk purity assignment.
Figure 1: Integrated workflow for the characterization of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, prioritizing regio-isomer differentiation.
References
-
Vertex AI Search. (2025). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS. Link
-
National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. Link
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Link
-
ChemScene. (2024). Product Data: 3-(4-Bromo-3-nitro-1h-pyrazol-1-yl)propanoic acid.[8] Link
-
Mestrelab Research. (2024). What is qNMR and why is it important?Link
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. mdpi.com [mdpi.com]
- 5. emerypharma.com [emerypharma.com]
- 6. scispace.com [scispace.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. chemscene.com [chemscene.com]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. govst.edu [govst.edu]
- 11. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Guide: Biological Efficacy and SAR of 3-Nitro vs. 5-Nitro Pyrazole Derivatives
[1]
Executive Summary
In medicinal chemistry, the positioning of the nitro group on the pyrazole ring (C3 vs. C5) dictates the molecule's electrochemical reduction potential (
-
3-Nitro Isomers: Generally exhibit more negative reduction potentials (harder to reduce).[1] This confers higher selectivity for hypoxic tissues or specific parasite nitroreductases (NTRs), reducing off-target toxicity in normoxic mammalian cells.[1]
-
5-Nitro Isomers: Often possess less negative reduction potentials (easier to reduce).[1] While potentially more potent cytotoxins, they frequently suffer from lower selectivity indices (SI) due to rapid reduction by mammalian Type II nitroreductases.[1]
Structural Basis and Isomerism
The Tautomerism Trap
In unsubstituted nitropyrazoles, the 3-nitro and 5-nitro positions are identical due to rapid annular tautomerism.[1] The distinction arises only when the N1-position is substituted (e.g., alkylated), locking the bond order and electronic environment.
Key Rule:
-
3-Nitropyrazole (N-substituted): The nitro group is distal to the N-substituent.[1]
-
5-Nitropyrazole (N-substituted): The nitro group is proximal to the N-substituent, creating steric crowding and altering the electronic conjugation with the N1 lone pair.
Chemical Synthesis and Regioselectivity
Accessing specific isomers requires distinct synthetic strategies.[1][2][3] Direct alkylation of 3(5)-nitropyrazole typically yields a mixture, often favoring the 3-nitro isomer (N-alkylation distal to the nitro group) due to steric hindrance at the 5-position.[1]
Figure 1: Synthetic pathways distinguishing the access to 3-nitro and 5-nitro isomers. Direct alkylation favors the 3-nitro isomer, while de novo cyclization is required for high-yield access to 5-nitro derivatives.[1]
Mechanistic Differentiator: Electrochemical Reduction
The biological activity of nitro-heterocycles relies on enzymatic reduction.[1] The critical parameter is the one-electron reduction potential (
Reduction Potential Comparison
-
1-Alkyl-5-nitropyrazoles: Behave similarly to 4-nitropyrazoles and nitrobenzene.[1] They are reduced via a standard sequence (
reduction to hydroxylamine). Their potential is typically less negative (e.g., > -400 mV), making them accessible to ubiquitous mammalian enzymes.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
1-Alkyl-3-nitropyrazoles: Exhibit a more negative reduction potential (e.g., < -450 mV).[1] They are "harder" to reduce.[1] This shifts their specificity away from mammalian oxygen-sensitive reductases and toward:
Data Summary: Redox & Activity
| Feature | 3-Nitro Derivatives | 5-Nitro Derivatives |
| Steric Environment | Unhindered (Distal) | Hindered (Proximal to N-R) |
| Reduction Potential ( | More Negative (Harder to reduce) | Less Negative (Easier to reduce) |
| Enzymatic Target | High Specificity (Type I NTR / Hypoxia) | Broad Spectrum (Type I & II NTR) |
| Mammalian Toxicity | Lower (High Selectivity Index) | Higher (Off-target reduction) |
| Primary Application | Chagas Disease, Hypoxia-Selective Prodrugs | Broad Cytotoxicity, Energetic Materials |
Biological Activity Profiles
A. Antiparasitic Activity (Chagas Disease)
Research indicates that 3-nitro isomers are superior candidates for treating Trypanosoma cruzi infections.[1]
-
Mechanism: T. cruzi expresses a Type I nitroreductase (TcNTR) that reduces nitro groups via a 2-electron transfer, bypassing the toxic radical anion.[1]
-
Evidence: 3-Nitrotriazole (structurally analogous to 3-nitropyrazole) derivatives have demonstrated >50-fold higher selectivity indices (SI) compared to 2-nitroimidazole or 5-nitro analogs.[1] The 3-nitro position provides the optimal redox balance: sufficiently active to be reduced by the parasite, but stable enough to resist reduction by host enzymes.[1]
B. Anticancer: Hypoxia-Activated Prodrugs (HAPs)
In oncology, the goal is to target the hypoxic core of solid tumors.[1]
-
The "Futile Cycle": In oxygenated (normal) cells, the nitro radical anion is rapidly re-oxidized to the parent compound by
, preventing toxicity. -
3-Nitro Advantage: Due to their lower reduction potential, 3-nitro derivatives sustain this futile cycle more effectively in normoxia, releasing the active cytotoxin (amine/hydroxylamine) only in deep hypoxia.[1]
-
5-Nitro Disadvantage: Their higher reduction potential allows for "leakage"—partial reduction even in oxygenated tissues—leading to dose-limiting myelotoxicity.[1]
Figure 2: The bioreduction mechanism. 3-Nitro derivatives favor the "Re-oxidation" path in normal tissue (green dashed), ensuring safety, while 5-nitro derivatives are more prone to proceed to the active toxin (red solid) even in the presence of trace oxygen.
C. Energetic Materials
While less relevant to therapeutics, the 5-nitro position (and 3,4,5-trinitro substitution) is heavily utilized in energetic materials (explosives) due to higher crystal densities and extensive hydrogen bonding networks in the solid state. 3,5-dinitropyrazoles are standard building blocks where stability (3-nitro character) and density (5-nitro packing) are balanced.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Methyl-3-Nitropyrazole
To avoid the 5-nitro isomer mixture.[1]
-
Nitration: Dissolve pyrazole in
and treat with fumingngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to yield N-nitropyrazole. -
Rearrangement: Heat N-nitropyrazole in benzonitrile at 180°C. The nitro group migrates to the C3 position (thermodynamic control).
-
Methylation: Treat 3-nitropyrazole with dimethyl sulfate (DMS) and
in acetone.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol 2: Determination of Selectivity Index (SI) for T. cruzi
-
Parasite Assay: Incubate T. cruzi amastigotes (Tulahuen strain) expressing
-galactosidase with serial dilutions of the pyrazole derivative for 96h. Measurengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> via colorimetric readout (CPRG substrate). -
Mammalian Assay: Incubate L929 mouse fibroblasts under identical conditions. Measure
(Cytotoxic Concentration) via MTT or Resazurin assay.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Calculation:
.-
Target: An SI > 50 indicates a promising lead (typical for 3-nitro); SI < 10 suggests non-specific toxicity (typical for 5-nitro).[1]
-
References
-
Electrochemical Behavior of Nitropyrazoles: Dumanović, D. et al. "Polarographic and electrochemical studies of some aromatic and heterocyclic nitro compounds: Part V." Electroanalysis, 1993.[1] Link
-
Chagas Disease SAR: Papadopoulou, M. V. et al. "Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation."[1] Bioorganic & Medicinal Chemistry, 2011.[1] Link
-
Hypoxia Activated Prodrugs: Hay, M. P. et al. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy."[1] Pharmaceuticals, 2022.[1] Link
-
Regioselective Synthesis: Janssen, J. W. et al. "Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles."[1] The Journal of Organic Chemistry, 1973.[1] Link
-
Energetic Materials: Zhang, J. et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."[1] Molecules, 2025.[1][4][5][6][7] Link
Safety Operating Guide
3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid proper disposal procedures
Comprehensive Safety and Disposal Protocol for 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid
As a specialized building block frequently utilized in drug discovery and synthetic chemistry, 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid presents specific handling and disposal challenges. Its molecular architecture—comprising a pyrazole core, a nitro group, a bromine atom, and a carboxylic acid moiety—dictates a strict adherence to hazardous waste protocols.
This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step operational procedures required to safely manage and dispose of this compound.
Hazard Profile & Mechanistic Causality
To implement a self-validating safety system, laboratory personnel must understand why specific disposal routes are chosen. The hazards of this compound can be extrapolated from its core structural analog, 5-bromo-3-nitro-1H-pyrazole (CAS 1208314-00-4)[1].
| Structural Feature | Associated Hazard (GHS) | Mechanistic Causality & Disposal Implication |
| Bromine Atom | Environmental Persistence | Halogenated organics cannot be disposed of in standard organic waste. Incineration at inadequate temperatures can generate toxic brominated dioxins or furans. Must be routed to Halogenated Waste. |
| Nitro Group | Reactivity / Irritation (H315, H319) | Nitroaromatics and heterocycles can be reactive and are known irritants[2]. Waste must be segregated from strong reducing agents to prevent exothermic reactions. |
| Pyrazole & Acid | Acute Toxicity (H302, H335) | The acidic moiety increases localized tissue irritation, while the heterocyclic core can interact with biological targets[2]. Requires strict containment (HDPE containers) to prevent environmental leaching. |
Waste Segregation and Disposal Workflows
Standard laboratory disposal relies on segregation. Because this compound contains a halogen (bromine), it fundamentally alters the waste stream routing compared to non-halogenated organics. Under no circumstances should this material be poured down the drain or disposed of in general non-hazardous trash[3].
A. Solid Waste Disposal Protocol
Applicable to unreacted powder, spilled material, and contaminated consumables (weighing boats, spatulas, pipette tips).
-
Containment: Collect all solid waste in a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars are optimal as they resist acidic degradation and physical puncture.
-
Consumable Segregation: Place heavily contaminated gloves and paper towels into a secondary containment bag (e.g., a thick transparent polyethylene bag) before placing them into the solid hazardous waste bin.
-
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste: Contains Halogenated Nitro-Pyrazole Derivatives (Toxic, Irritant)."
-
Final Disposition: Transfer the sealed container to your institutional EHS department or a licensed commercial waste carrier. The required terminal destruction method is high-temperature commercial incineration[3].
B. Liquid Waste Disposal Protocol
Applicable to reaction mother liquors, chromatography fractions, or the compound dissolved in solvents (e.g., DMSO, DMF, DCM, Methanol).
-
Routing: Because the solute contains bromine, the entire solution must be classified as Halogenated Organic Waste , regardless of whether the primary solvent is non-halogenated (like Methanol) or halogenated (like DCM).
-
Compatibility Check: Ensure the waste carboy does not contain incompatible mixtures (e.g., strong bases or reducing agents that could react with the nitro group or carboxylic acid).
-
Transfer: Use a dedicated funnel within a chemical fume hood to transfer the solution into the halogenated waste carboy. Cap the carboy immediately after transfer to minimize volatile emissions.
-
Documentation: Log the addition of "3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid" on the waste carboy's inventory sheet to ensure the licensed waste carrier is aware of the brominated/nitrogenous content.
Operational Logistics: Spill Response Plan
In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental contamination.
Step-by-Step Recovery:
-
Isolate & PPE: Evacuate non-essential personnel from the immediate area. Ensure the responder is wearing standard PPE: nitrile gloves (double-gloving recommended), safety goggles, and a fully buttoned lab coat[3].
-
For Solid Spills: Do not dry sweep, as this generates inhalable dust (H335)[2]. Lightly moisten an absorbent pad or paper towel with a compatible solvent (e.g., water or a small amount of ethanol) and gently wipe up the powder.
-
For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material such as dry sand, silica gel, or vermiculite[3].
-
Collection: Use a non-sparking scoop to transfer the absorbed mass into an airtight hazardous waste container.
-
Decontamination: Wash the spill surface with soap and water, collecting the wash water into the liquid hazardous waste stream.
Waste Routing Visualization
Workflow for the segregation and disposal of brominated pyrazole waste.
References
Sources
Personal Protective Equipment & Handling Guide: 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
[1]
CAS: 1782824-88-7 | Formula: C₆H₇BrN₂O₄ (Derived) | Risk Level: High Caution (Potent/Irritant)
Part 1: Executive Risk Assessment & Core Directive
The "Why" Behind the Protocol Handling 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid requires a conservative safety strategy.[1] While specific toxicological data for this exact isomer is limited, its structural components dictate its risk profile.[1]
-
The Nitro-Pyrazole Moiety: Nitro-substituted heterocycles are frequently energetic and biologically active.[1] They can act as sensitizers or mutagens.[1][2]
-
The Propanoic Acid Tail: This functional group provides solubility but also acidity (pKa ~4.5), posing a risk of corrosive injury to mucous membranes.[1]
-
Structural Analogy Risk: This compound is structurally related to 3-nitropropionic acid (a potent mitochondrial toxin), though the pyrazole linkage likely stabilizes it.[1] However, metabolic cleavage or degradation could theoretically release toxic fragments.[1] Treat this compound as a potential mitochondrial toxin until proven otherwise.
Operational Mandate: All solid handling must occur inside a certified chemical fume hood. Zero-skin-contact protocols are in effect.[1][3]
Part 2: PPE Matrix & Engineering Controls[1]
This matrix is designed to create a "redundant barrier" system. If one layer fails, the next protects you.[1]
| Protection Layer | Equipment Specification | Scientific Rationale |
| Primary Barrier (Hands) | Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil) | The outer glove protects against physical abrasion and immediate splashes.[1] The inner glove provides permeation resistance against organic solvents (DMSO/DMF) used to dissolve the compound. |
| Respiratory/Inhalation | Fume Hood (Face Velocity > 0.5 m/s) N95/P100 only if outside hood (Emergency) | As a solid powder, the risk of inhalation is high. The nitro group increases the risk of systemic toxicity via the respiratory route.[1] |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for acidic powders.[1] Goggles prevent "dust migration" around the lens that can occur with fine electrostatic powders. |
| Body Shielding | Lab Coat (Buttoned, Tyvek sleeves) | Standard cotton coats are porous. Tyvek sleeve covers prevent powder accumulation on wrists—the #1 site of unrecognized exposure. |
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Receipt & Storage[1]
-
Inspection: Upon receipt, inspect the septum/cap for crystalline buildup (indication of sublimation or leakage).
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The nitro group can be sensitive to light and heat; the acid group is hygroscopic.[1]
-
Secondary Containment: Place the vial inside a sealed polyethylene bag or desiccator to prevent moisture ingress, which can cause hydrolysis or clumping.
Phase 2: Weighing & Solubilization (Critical Control Point)[1]
-
The Hazard: Static electricity can cause this fine powder to "jump" or disperse.
-
Protocol:
-
Place an anti-static gun or ionizer bar inside the fume hood.[1]
-
Tare the vial/weigh boat before opening the chemical container.[1]
-
Solvent Choice: This compound is likely soluble in DMSO or DMF .[1] Avoid alcohols initially if esterification is a concern.[1]
-
Add Solvent to Solid: Do not add solid to solvent.[1] Add the solvent gently down the side of the vial to minimize aerosolization.
-
Phase 3: Reaction Setup
-
Acidity Check: When adding to a reaction mixture, be aware that the propanoic acid tail will lower pH. If using basic reagents (e.g., K₂CO₃), gas evolution (CO₂) may occur.
-
Venting: Ensure the reaction vessel is properly vented (needle/bubbler) to prevent pressure buildup from potential gas evolution.
Part 4: Emergency Response & Disposal Logic
Spill Response Decision Tree
If a spill occurs, pause and assess. Do not rush.
Figure 1: Decision logic for containing and cleaning spills of 3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Decontamination Chemistry
Because of the carboxylic acid group, simple water washing is inefficient.[1]
-
Neutralization: Use a 10% Sodium Carbonate (Na₂CO₃) solution. This converts the acid to its water-soluble sodium salt.
-
Solubilization: Follow with a water/ethanol (70%) wipe to remove the lipophilic bromo-nitro-pyrazole core.[1]
-
Verification: A pH strip check of the surface should show neutral (pH 7) after cleaning.[1]
Waste Disposal[1][2][4][5][6][7][8]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the nitro group's potential reactivity.
-
Labeling: Clearly mark as "Contains Nitro-Pyrazole / Acidic".[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122363065, 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link](Note: Used as closest structural surrogate for hazard classification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
